molecular formula C18H38 B166377 Octadecane CAS No. 593-45-3

Octadecane

Numéro de catalogue: B166377
Numéro CAS: 593-45-3
Poids moléculaire: 254.5 g/mol
Clé InChI: RZJRJXONCZWCBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-octadecane is a colorless liquid. (NTP, 1992)
Octadecane is a straight-chain alkane carrying 18 carbon atoms. It has a role as a bacterial metabolite and a plant metabolite.
This compound has been reported in Camellia sinensis, Vanilla madagascariensis, and other organisms with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

octadecane
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InChI

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
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InChI Key

RZJRJXONCZWCBN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC
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Molecular Formula

C18H38
Record name N-OCTADECANE
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DSSTOX Substance ID

DTXSID9047172
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Molecular Weight

254.5 g/mol
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Physical Description

N-octadecane is a colorless liquid. (NTP, 1992), Liquid; Other Solid, Clear liquid; [CAMEO] White, low melting solid; [MSDSonline], Solid
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Boiling Point

601 °F at 760 mmHg (NTP, 1992), Boiling point equals 601 °F, 316 °C, 316.00 to 317.00 °C. @ 760.00 mm Hg
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Flash Point

212 °F (NTP, 1992), Flash point equals 212 °F, 166 °C (331 °F) - closed cup
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Solubility

In water, 6.00X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin, Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons, 6e-06 mg/mL at 25 °C
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Density

0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float, 0.7768 g/cu cm at 28 °C
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Vapor Density

8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

3.41X10-4 mm Hg at 25 °C
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Color/Form

Needles from alcohol, ether-methanol, Colorless liquid

CAS No.

593-45-3
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Melting Point

82.9 °F (NTP, 1992), [CAMEO] 82 °F, 28.17 °C, 28 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841) (n-octadecane) is a straight-chain alkane with the chemical formula C₁₈H₃₈. As a long-chain saturated hydrocarbon, it is a white, waxy solid at room temperature.[1][2][3] this compound is of significant interest in various scientific and industrial fields due to its well-defined physical properties. It serves as a model compound for studying the behavior of long-chain alkanes, a calibration standard in analytical chemistry, and a key component in the formulation of phase-change materials (PCMs) for thermal energy storage.[4][5] Its chemical inertness and hydrophobicity also make it relevant in materials science, lubricant technology, and as a component in complex organic mixtures.[6] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Chemical and Physical Properties of this compound

The properties of this compound have been extensively studied and are summarized in the tables below for easy reference.

Table 1: General and Identification Properties
PropertyValueSource(s)
IUPAC Name This compound[7]
Molecular Formula C₁₈H₃₈[7][8]
CAS Number 593-45-3[9][7]
Molecular Weight 254.49 g/mol [7][8][10]
Appearance White crystals or powder; waxy solid[1][4][11]
Odor Odorless or fuel-like[1][7]
Table 2: Thermophysical Properties
PropertyValueConditionsSource(s)
Melting Point 28 to 30 °C (301 to 303 K)Ambient Pressure[1][3]
Boiling Point 317 °C (590 K)760 mmHg[1][9]
Density 0.777 g/mLat 25 °C[1][9][12]
Vapor Pressure 1 mmHgat 119 °C[1][12]
3.41 x 10⁻⁴ mmHgat 25 °C[7]
Vapor Density 8.8 (vs. air)[12]
Latent Heat of Fusion ~244 J/g[13][14]
Kinematic Viscosity 4.03 mm²/s[15]
Table 3: Solubility and Partitioning Properties
PropertyValue / DescriptionSource(s)
Water Solubility Insoluble (<0.0001 g/L)[4][10]
Solubility in Organic Solvents Soluble in nonpolar solvents like hexane, benzene, toluene, ether, and chloroform. Slightly soluble in ethanol.[4][9][7]
LogP (Octanol/Water Partition Coefficient) 9.3[7][10]
Table 4: Optical and Safety Properties
PropertyValueConditionsSource(s)
Refractive Index (n_D) 1.4390at 20 °C[1][7]
Flash Point 165 - 166 °C (438 - 439 K)Closed Cup[1][12][16]
Autoignition Temperature 235 °C (508 K)[1][15]

Experimental Protocols

Accurate determination of this compound's physical properties is crucial for its application. Standardized methods are employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.

Determination of Melting Point and Latent Heat of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for characterizing the thermal properties of PCMs like this compound. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Weigh 5 to 15 mg of 99%+ purity this compound into an aluminum DSC pan. Hermetically seal the pan using a crimper to prevent mass loss during heating.[14]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 cm³/min to prevent oxidation.[14]

  • Thermal History Erasure: To ensure a uniform crystalline structure, subject the sample to a heat/cool/heat cycle. For this compound, a typical cycle would be heating from room temperature to 60°C, cooling to -20°C, and then reheating to 60°C, all at a controlled rate (e.g., 20°C/min).[14]

  • Data Acquisition: Perform a final heating scan at a controlled rate (e.g., 10°C/min) over the temperature range of interest (e.g., 0°C to 50°C). Record the heat flow versus temperature.

  • Data Analysis:

    • Melting Point (T_m): Determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[14][17]

    • Latent Heat of Fusion (ΔH_fusion): Calculated by integrating the area under the melting peak. The instrument software typically performs this calculation automatically.[14]

Determination of Boiling Point via Distillation (ASTM D86)

This method determines the boiling range characteristics of petroleum products by batch distillation.[9][12]

Methodology:

  • Apparatus Setup: Assemble the distillation apparatus, which consists of a distillation flask, a condenser, a temperature sensor, and a graduated receiving cylinder.

  • Sample Measurement: Place a 100 mL sample of this compound into the distillation flask.

  • Distillation: Heat the flask at a controlled rate. Vapors are generated, pass through the condenser, and the condensate is collected in the receiving cylinder.[18]

  • Temperature Recording: Record the temperature at the initial boiling point (the moment the first drop of condensate falls from the condenser) and throughout the distillation process as the volume of condensate increases.[18]

  • Boiling Point Determination: The temperature at which the liquid actively boils under atmospheric pressure is recorded as the boiling point. The data can be presented as a distillation curve of temperature versus volume recovered.[9]

Determination of Density (ASTM D4052)

This standard test method uses a digital density meter based on the oscillating U-tube principle.[7][8]

Methodology:

  • Calibration: Calibrate the instrument with two reference standards of known density, typically dry air and high-purity water.

  • Sample Injection: Introduce a small volume (1-2 mL) of liquid this compound (heated above its melting point) into the thermostatted glass U-tube of the density meter.[19]

  • Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The oscillation period is precisely measured. This period is directly related to the mass, and therefore the density, of the liquid in the tube.[19]

  • Calculation: The instrument's software automatically calculates the density of the sample based on the oscillation period and the calibration data. The measurement is typically performed at a controlled temperature, such as 25°C.

Determination of Flash Point (ASTM D93)

The Pensky-Martens closed-cup test is used to determine the flash point of combustible liquids like this compound.[1][4][16]

Methodology:

  • Sample Preparation: Fill the brass test cup of the apparatus with this compound to the specified mark.

  • Heating and Stirring: Heat the sample at a slow, constant rate. A stirrer ensures temperature uniformity. For this compound, Procedure A of the standard is applicable.[1][4]

  • Ignition Test: At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid through an opening in the cup's lid.[16]

  • Flash Point Determination: The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors above the sample to ignite briefly (flash).[2][16]

Visualizations

Logical Relationship Diagram

Octadecane_Properties cluster_Classification Classification Details cluster_Physical Physical Property Details cluster_Thermal Thermal Property Details cluster_Apps Application Details This compound This compound (C₁₈H₃₈) Classification Classification This compound->Classification Physical_Props Physical Properties This compound->Physical_Props Thermal_Props Thermal Properties This compound->Thermal_Props Applications Key Applications This compound->Applications Alkane Alkane Classification->Alkane Appearance White, Waxy Solid Physical_Props->Appearance Solubility Insoluble in Water Soluble in Nonpolar Solvents Physical_Props->Solubility Density ~0.777 g/mL @ 25°C Physical_Props->Density Melting_Point Melting Point ~28-30°C Thermal_Props->Melting_Point Boiling_Point Boiling Point ~317°C Thermal_Props->Boiling_Point Latent_Heat High Latent Heat of Fusion Thermal_Props->Latent_Heat PCM Phase Change Material (PCM) Applications->PCM Solvent Solvent Applications->Solvent Calibration Calibration Standard Applications->Calibration Saturated_HC Saturated Hydrocarbon Alkane->Saturated_HC Long_Chain Long-Chain Saturated_HC->Long_Chain

Caption: Logical classification and key properties of this compound.

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. DSC Measurement cluster_analysis 3. Data Analysis cluster_results 4. Results weigh Weigh 5-15 mg This compound encapsulate Place in Al pan & Hermetically Seal weigh->encapsulate load Load Sample & Reference Pans into DSC purge Purge with N₂ Gas load->purge erase_history Run Heat/Cool/Heat Cycle (Erase Thermal History) purge->erase_history acquire Acquire Data during Final Heating Ramp erase_history->acquire thermogram Generate Heat Flow vs. Temperature Plot acquire->thermogram peak_analysis Analyze Endothermic Peak thermogram->peak_analysis melting_point Melting Point (T_m) (Peak Onset) peak_analysis->melting_point latent_heat Latent Heat (ΔH_fusion) (Peak Area) peak_analysis->latent_heat

Caption: Workflow for determining thermal properties of this compound via DSC.

References

An In-depth Technical Guide to the Thermophysical Properties of Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841) (C18H38) is a long-chain aliphatic hydrocarbon that serves as a valuable material in a multitude of scientific and industrial applications.[1][2] As a well-characterized phase change material (PCM), its distinct thermophysical properties are of paramount interest for applications in thermal energy storage, calibration of analytical instrumentation, and as a component in complex formulations, including those in the pharmaceutical industry.[3][4][5] This technical guide provides a comprehensive overview of the core thermophysical property data for this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design and comprehension.

Core Thermophysical Property Data

The thermophysical properties of this compound have been extensively studied. The following tables summarize key quantitative data from various reputable sources, providing a comparative overview for researchers.

Table 1: General Properties of this compound
PropertyValueSource(s)
Molecular FormulaC18H38[6][7]
Molecular Weight254.49 g/mol [6][7]
Melting Point28-30 °C (301-303 K)[1][6]
Boiling Point317 °C (590 K)[1][7]
PurityTypically ≥98%[6]
AppearanceWhite crystals or powder[6]
Table 2: Temperature-Dependent Thermophysical Properties of this compound
PropertyTemperature (°C)ValueUnitSource(s)
Density (Liquid) 250.777g/mL[6][7]
300.773g/mL
500.760g/mL
750.744g/mL
Viscosity (Liquid) 304.10mPa·s
502.55mPa·s
751.58mPa·s
Thermal Conductivity (Solid) 20~0.36W/(m·K)[8]
Thermal Conductivity (Liquid) 30~0.15W/(m·K)[8]
Specific Heat Capacity (Solid) 25~2.1kJ/(kg·K)
Specific Heat Capacity (Liquid) 30~2.2kJ/(kg·K)[9]
Latent Heat of Fusion 28.2~241kJ/kg[10]

Note: The values presented in Table 2 are approximate and can vary depending on the specific experimental conditions and purity of the this compound sample. Temperature-dependent functions for these properties are available in the literature for more precise calculations.[3][4][5][11][12]

Experimental Protocols

Accurate determination of thermophysical properties is crucial for the successful application of this compound. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and latent heat of fusion of phase change materials like this compound.[13]

Objective: To determine the melting temperature and enthalpy of fusion of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • High-purity this compound sample (≥98%)

  • Reference material (e.g., indium for calibration)

  • Inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material like indium.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan using a crimper to prevent any loss of material during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide an inert atmosphere.

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 50 °C).

    • Record the heat flow as a function of temperature.

    • Cool the sample back to the initial temperature at the same rate.

    • Perform a second heating and cooling cycle to ensure thermal history consistency.

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of the melting peak, which corresponds to the melting point.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (latent heat).

Transient Hot-Wire Method for Thermal Conductivity Measurement

The transient hot-wire method is a precise and widely used technique for measuring the thermal conductivity of liquids.[3]

Objective: To determine the thermal conductivity of liquid this compound at various temperatures.

Materials and Equipment:

  • Transient hot-wire apparatus

  • Platinum wire sensor

  • Sample cell

  • Constant temperature bath

  • Data acquisition system

Procedure:

  • System Preparation:

    • Clean the sample cell and the platinum wire sensor thoroughly.

    • Calibrate the resistance of the platinum wire as a function of temperature.

  • Sample Loading:

    • Melt the this compound sample and pour it into the sample cell, ensuring the platinum wire is fully submerged.

    • Place the sample cell in a constant temperature bath and allow it to reach thermal equilibrium at the desired measurement temperature.

  • Measurement:

    • Apply a step-wise voltage to the platinum wire, causing it to heat up.

    • Record the change in resistance of the wire over a short period (typically 1-2 seconds) using a high-speed data acquisition system. The short duration minimizes the effects of natural convection.

  • Data Analysis:

    • The temperature increase of the wire is proportional to the change in its resistance.

    • Plot the temperature increase versus the natural logarithm of time.

    • The thermal conductivity of the liquid this compound is inversely proportional to the slope of this line.

Density Measurement using a Vibrating Tube Densimeter

Objective: To determine the density of liquid this compound as a function of temperature.

Materials and Equipment:

  • Vibrating tube densimeter

  • Constant temperature bath

  • Syringe for sample injection

  • High-purity this compound sample (≥98%)

Procedure:

  • Calibration: Calibrate the densimeter with two fluids of known density (e.g., dry air and deionized water) at the desired measurement temperatures.

  • Sample Preparation: Melt the this compound sample to ensure it is in a liquid state.

  • Measurement:

    • Inject the molten this compound into the vibrating U-tube of the densimeter using a syringe, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium with the constant temperature bath.

    • Measure the oscillation period of the U-tube.

  • Data Analysis: The density of the sample is calculated from the oscillation period and the calibration constants of the instrument.

  • Temperature Dependence: Repeat the measurement at various temperatures to determine the density-temperature relationship.

Viscosity Measurement using a Rotational Viscometer

Objective: To determine the dynamic viscosity of liquid this compound as a function of temperature.

Materials and Equipment:

  • Rotational viscometer with appropriate spindle

  • Jacketed sample container connected to a constant temperature bath

  • High-purity this compound sample (≥98%)

Procedure:

  • Instrument Setup:

    • Select an appropriate spindle and rotational speed for the expected viscosity range of liquid this compound.

    • Calibrate the viscometer using a standard viscosity fluid.

  • Sample Preparation:

    • Melt the this compound and pour the required volume into the jacketed sample container.

    • Allow the sample to reach the desired temperature by circulating fluid from the constant temperature bath through the jacket.

  • Measurement:

    • Immerse the spindle into the liquid this compound to the specified depth.

    • Rotate the spindle at a constant speed and allow the reading to stabilize.

    • Record the torque required to rotate the spindle.

  • Data Analysis: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.

  • Temperature Dependence: Repeat the measurements at different temperatures to establish the viscosity-temperature profile.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the determination of key thermophysical properties of this compound.

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start calibrate Calibrate DSC (e.g., with Indium) start->calibrate weigh Weigh 5-10 mg This compound calibrate->weigh seal Hermetically Seal Sample & Reference Pans weigh->seal load Load Pans into DSC seal->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat_cool Heat/Cool Cycle (Controlled Rate) equilibrate->heat_cool record Record Heat Flow vs. Temperature heat_cool->record analyze Analyze Thermogram record->analyze results Determine Melting Point & Enthalpy of Fusion analyze->results

Caption: Workflow for DSC Analysis of this compound.

THW_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Analysis start Start clean Clean Cell & Sensor start->clean calibrate Calibrate Wire Resistance vs. Temp clean->calibrate melt Melt this compound calibrate->melt load Load Sample into Cell melt->load equilibrate Thermal Equilibrium at Test Temperature load->equilibrate apply_voltage Apply Voltage Step to Wire equilibrate->apply_voltage record_resistance Record Resistance Change vs. Time apply_voltage->record_resistance calculate_temp Calculate Temperature Increase record_resistance->calculate_temp plot_data Plot ΔT vs. ln(time) calculate_temp->plot_data result Determine Thermal Conductivity from Slope plot_data->result

Caption: Workflow for Transient Hot-Wire Measurement.

Viscosity_Density_Workflow cluster_density Density Measurement cluster_viscosity Viscosity Measurement d_start Start Density d_cal Calibrate Densimeter d_start->d_cal d_melt Melt this compound d_cal->d_melt d_inject Inject into U-tube d_melt->d_inject d_equil Reach Thermal Equilibrium d_inject->d_equil d_measure Measure Oscillation Period d_equil->d_measure d_calc Calculate Density d_measure->d_calc d_repeat Repeat at Different Temperatures d_calc->d_repeat d_end Density vs. Temp Data d_repeat->d_end v_start Start Viscosity v_cal Calibrate Viscometer v_start->v_cal v_melt Melt this compound v_cal->v_melt v_load Load into Sample Container v_melt->v_load v_equil Reach Thermal Equilibrium v_load->v_equil v_measure Measure Torque at Constant Speed v_equil->v_measure v_calc Calculate Viscosity v_measure->v_calc v_repeat Repeat at Different Temperatures v_calc->v_repeat v_end Viscosity vs. Temp Data v_repeat->v_end

References

N-octadecane solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-Octadecane in Organic Solvents

Introduction

N-octadecane (C18H38) is a straight-chain saturated hydrocarbon belonging to the alkane series.[1] It is a white, waxy solid at room temperature with a melting point of approximately 28°C.[1][2] As a nonpolar molecule, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents.[1][3][4] Understanding the solubility of n-octadecane is critical for its application in various fields, including its use as a solvent, lubricant, anti-corrosion agent, and as a phase change material (PCM) for thermal energy storage.[1][2] This guide provides a comprehensive overview of the solubility of n-octadecane in various organic solvents, details the experimental protocols for its determination, and presents visual workflows to illustrate these processes.

General Solubility Characteristics

The solubility of n-octadecane is fundamentally dictated by its nonpolar nature.[1] Consequently, it exhibits high solubility in nonpolar organic solvents and poor solubility in polar solvents like water.[1]

High Solubility:

  • Hexane[1]

  • Benzene[1]

  • Toluene[1]

  • Ether[5]

  • Acetone[5][6]

  • Chloroform[2][6]

  • Petroleum ether[2][5]

  • Coal tar hydrocarbons[2][6]

Slight to Moderate Solubility:

  • Ethanol[2][5][6]

Insoluble:

  • Water[5][6]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for n-octadecane in ethanol (B145695) at various temperatures.

Temperature (°C)Solubility (wt %)
10~2
30~20
60~80

Data extracted from the phase diagram for n-octadecane in ethanol.[7]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of n-octadecane in organic solvents. The choice of method often depends on the expected solubility range and the required precision.

Visual Observation Method

This method is suitable for determining the dissolution temperature of a mixture with a known composition.

Protocol:

  • A mixture of n-octadecane and the solvent of a known composition is prepared in a sealed vial containing a magnetic stirrer.

  • The vial is submerged in a temperature-controlled bath.

  • The temperature of the bath is slowly decreased until precipitation of n-octadecane is observed.

  • The temperature is then slowly increased, and the temperature at which the dissolution is complete is recorded.

  • The dissolution and precipitation temperatures should ideally be within a narrow range (e.g., 0.1 K).[7]

Radiolabeled Tracer Method

This technique is highly sensitive and practical for measuring low solubilities.

Protocol:

  • ¹⁴C-radiolabeled n-octadecane is used as a tracer.

  • For higher concentration experiments, the labeled n-octadecane is diluted with its non-labeled counterpart.

  • A saturated solution of the n-octadecane mixture in the solvent is prepared.

  • Aliquots are carefully taken from the solution, avoiding the formation of colloidal solutions and contamination from suspended particles.

  • The amount of ¹⁴C-labeled n-octadecane in the aliquots is quantified using a liquid scintillation counter.

  • The lowest reproducible measurements are considered the valid solubilities.[7]

Shake-Flask Method with Gas Chromatography Analysis

This is a common and reliable method for determining equilibrium solubility.

Protocol:

  • An excess amount of n-octadecane is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated in a constant temperature bath for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.[8][9]

  • The flask is then left undisturbed to allow for the separation of the undissolved solute.[8]

  • An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) to remove any suspended particles.[8]

  • The filtrate is then extracted with a suitable solvent (e.g., hexane) containing an internal standard.[8]

  • The concentration of n-octadecane in the extract is determined using a gas chromatograph equipped with a flame ionization detector (FID).[8]

Visualizations

Logical Relationship of N-Octadecane Solubility

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome N-Octadecane N-Octadecane Nonpolar Nonpolar N-Octadecane->Nonpolar is a Polar Solvents Polar Solvents Nonpolar->Polar Solvents Low affinity Nonpolar Solvents Nonpolar Solvents Nonpolar->Nonpolar Solvents High affinity Poor Solubility Poor Solubility Polar Solvents->Poor Solubility Good Solubility Good Solubility Nonpolar Solvents->Good Solubility

Caption: "Like Dissolves Like" Principle for N-Octadecane.

Experimental Workflow for Solubility Determination

Start Start Prepare Mixture Prepare Mixture Start->Prepare Mixture Known composition Equilibrate Equilibrate Prepare Mixture->Equilibrate Constant Temperature Separate Phases Separate Phases Equilibrate->Separate Phases e.g., Filtration Analyze Concentration Analyze Concentration Separate Phases->Analyze Concentration e.g., GC, Scintillation End End Analyze Concentration->End

Caption: General Experimental Workflow for Solubility Measurement.

Detailed Shake-Flask with GC Analysis Workflow

Start Start Add Excess N-Octadecane to Solvent Add Excess N-Octadecane to Solvent Start->Add Excess N-Octadecane to Solvent Shake at Constant Temp (12-24h) Shake at Constant Temp (12-24h) Add Excess N-Octadecane to Solvent->Shake at Constant Temp (12-24h) Stand for Phase Separation Stand for Phase Separation Shake at Constant Temp (12-24h)->Stand for Phase Separation Filter Supernatant Filter Supernatant Stand for Phase Separation->Filter Supernatant Extract with Solvent + Internal Standard Extract with Solvent + Internal Standard Filter Supernatant->Extract with Solvent + Internal Standard Inject into GC-FID Inject into GC-FID Extract with Solvent + Internal Standard->Inject into GC-FID Determine Concentration Determine Concentration Inject into GC-FID->Determine Concentration End End Determine Concentration->End

References

An In-depth Technical Guide to the Crystal Structure and Phase Transitions of Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841) (C18H38) is a long-chain n-alkane that serves as a fundamental model system for understanding the crystallization behavior and phase transitions of more complex organic molecules, including active pharmaceutical ingredients (APIs) and lipids used in drug delivery systems. Its relatively simple, well-defined structure exhibits complex polymorphic behavior, including the formation of a stable triclinic crystalline phase and a transient or metastable rotator phase. A thorough understanding of the crystallographic and thermodynamic properties of this compound is crucial for controlling crystallization processes, ensuring the stability of pharmaceutical formulations, and developing advanced materials for thermal energy storage. This technical guide provides a comprehensive overview of the crystal structure, phase transitions, and experimental characterization of this compound.

Crystal Structure of this compound

Under standard conditions, n-octadecane crystallizes in a triclinic system, which is characterized by the lowest symmetry among crystal lattices.[1] The molecular chains adopt a planar zigzag conformation.

Crystallographic Data

The lattice parameters for the stable triclinic phase of this compound have been determined through X-ray diffraction studies. While slight variations exist in the literature, the following table summarizes representative crystallographic data.

Parameter Value Reference
Crystal SystemTriclinic
Space GroupP-1
a~4.361 Å[2]
b~4.893 Å[2]
c~25.04 Å[2]
α~83.01°[2]
β~67.06°[2]
γ~111.40°[2]
Molecules per unit cell (Z)1[2]

Phase Transitions of this compound

This compound undergoes several phase transitions upon heating and cooling, most notably the transition from a crystalline solid to an isotropic liquid. Of particular interest to researchers is the presence of a rotator phase, which is an intermediate state of order between the fully ordered crystal and the disordered liquid.

Crystalline to Liquid Transition

The primary phase transition is the melting from the stable triclinic crystal to the liquid state. The melting point and enthalpy of fusion are key thermodynamic parameters for this transition.

The Rotator Phase (R_I)

Between the crystalline and liquid states, particularly under specific conditions such as confinement, this compound can form a metastable rotator phase (R_I).[3][4] In this phase, the long-chain molecules exhibit long-range positional order, forming a layered structure, but lack long-range rotational order about their long axes.[4][5] For bulk this compound, this rotator phase is often a transient state that is difficult to detect.[3][6] However, in confined geometries like microcapsules, the rotator phase can become metastable and more readily observable.[3][4][6] The transition sequence upon cooling is typically from the isotropic liquid to the rotator phase, and then to the stable triclinic phase.[4][7]

Thermodynamic Data for Phase Transitions

The following table summarizes the key thermodynamic data for the phase transitions of this compound. It is important to note that values can vary depending on the purity of the sample and the experimental conditions.

Parameter Value Reference
Melting Point (T_m)28-30 °C (301-303 K)[8]
Enthalpy of Fusion (ΔH_fus)~61.379 kJ/mol[9]
Rotator Phase Transition Temperature (Cooling)~21.2 °C (for microencapsulated)[10]

Experimental Protocols

The characterization of this compound's crystal structure and phase transitions relies on several key analytical techniques. Detailed experimental protocols are essential for obtaining accurate and reproducible data.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining transition temperatures and enthalpies.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan.[11]

    • For solid samples, ensure good thermal contact with the bottom of the pan by using a flat piece of the material or by gently compacting powders.[11][12]

    • Hermetically seal the pan to prevent any loss of volatile material, even though this compound has a low vapor pressure at its melting point.[11]

    • Prepare an identical empty, sealed pan to be used as a reference.[11]

  • Experimental Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.[13]

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature well below the melting point (e.g., 0 °C).

    • Heat the sample at a controlled rate, typically between 0.5 °C/min and 10 °C/min. Slower heating rates (e.g., 0.5 °C/min) can provide better resolution for closely spaced thermal events.[14]

    • After melting, hold the sample at a temperature above the melting point (e.g., 40 °C) to ensure complete melting.

    • Cool the sample at a controlled rate, similar to the heating rate, to observe crystallization and any intermediate phase transitions.

    • Perform multiple heating and cooling cycles to check for reproducibility and thermal stability.[13]

  • Data Analysis:

    • Determine the melting temperature from the onset of the endothermic melting peak on the heating curve.

    • Calculate the enthalpy of fusion by integrating the area of the melting peak.

    • Analyze the cooling curve for exothermic crystallization peaks and any additional peaks that may indicate the formation of the rotator phase.

X-Ray Diffraction (XRD)

XRD is used to identify the crystal structure and determine the lattice parameters.

  • Sample Preparation:

    • For powder XRD, grind the crystalline this compound to a fine, homogeneous powder.

    • Mount the powder on a low-background sample holder.

    • For single-crystal XRD, a suitable single crystal of at least 0.1 mm in all dimensions is required.[15]

  • Experimental Procedure:

    • Use a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).

    • For powder XRD, scan a range of 2θ angles (e.g., 5° to 70°) to collect the diffraction pattern.

    • For temperature-dependent studies, use a non-ambient stage to control the sample temperature during data collection. This is crucial for observing the rotator phase.

  • Data Analysis:

    • Index the diffraction peaks in the obtained pattern.

    • For a known crystal structure, compare the experimental pattern with a database or a calculated pattern to confirm the phase.

    • For an unknown structure, the peak positions can be used to determine the unit cell parameters. The initial indexing for a new structure often starts with the assumption of a triclinic system, which is then refined.[16]

    • Software packages are used for Rietveld refinement to obtain precise lattice parameters.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing changes in the vibrational modes of the this compound molecules during phase transitions.

  • Sample Preparation:

    • Prepare a thin film of this compound on an infrared-transparent window (e.g., KBr).

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the sample directly onto the ATR crystal.[17]

  • Experimental Procedure:

    • Use an FTIR spectrometer equipped with a temperature-controlled stage.

    • Record spectra at different temperatures, allowing the sample to equilibrate at each temperature before measurement.

    • Collect spectra over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Analysis:

    • Monitor changes in the position, shape, and intensity of specific vibrational bands as a function of temperature.

    • Key vibrational modes for n-alkanes include C-H stretching (~2850-2960 cm⁻¹), CH₂ scissoring (~1465-1470 cm⁻¹), and CH₂ rocking (~720-730 cm⁻¹).

    • The transition from the ordered triclinic phase to the rotationally disordered rotator phase is often accompanied by the splitting of the CH₂ scissoring and rocking bands into single, broader peaks, indicating increased conformational and rotational freedom.

Visualizing Phase Transitions and Workflows

This compound Phase Transition Pathway

The following diagram illustrates the phase transitions of this compound upon cooling, highlighting the role of the metastable rotator phase.

G liquid Isotropic Liquid (Disordered) rotator Metastable Rotator Phase (RI) (Layered, Rotationally Disordered) liquid->rotator Cooling triclinic Stable Triclinic Crystal (Ordered) rotator->triclinic Further Cooling

Caption: Phase transitions of this compound upon cooling.

Experimental Workflow for Characterization

This diagram outlines the logical workflow for the experimental characterization of this compound's thermal and structural properties.

G cluster_dsc Thermal Analysis cluster_xrd Structural Analysis cluster_ftir Vibrational Analysis dsc DSC Analysis dsc_results Transition Temperatures Enthalpies dsc->dsc_results xrd XRD Analysis dsc_results->xrd Inform xrd_results Crystal System Lattice Parameters xrd->xrd_results ftir FTIR Spectroscopy xrd_results->ftir Correlate ftir_results Molecular Conformation Rotational Freedom ftir->ftir_results

References

An In-depth Technical Guide to the Melting Point of n-Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting point of n-octadecane, a long-chain saturated hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science who require precise data on the thermal properties of this compound.

Introduction to n-Octadecane

n-Octadecane (C₁₈H₃₈) is a straight-chain alkane that is solid at room temperature.[1][2] It is a colorless, wax-like substance used in a variety of applications, including as a solvent, in organic synthesis, and as a phase-change material (PCM) for thermal energy storage.[1][3] Accurate determination of its melting point is crucial for these applications, as it defines the temperature at which the material transitions from a solid to a liquid state, absorbing a significant amount of latent heat in the process.

Melting Point of n-Octadecane: A Quantitative Summary

The melting point of n-octadecane has been reported in numerous studies. The values typically fall within a narrow range, with minor variations often attributable to the purity of the sample and the experimental method used for determination.[4] A summary of reported melting points from various sources is presented in the table below.

Melting Point (°C)Melting Point (°F)Source
28.282.76CAS Common Chemistry[5]
2882.4ChemBK[6]
28.3 (82.9 °F)82.9PubChem (NTP, 1992)[3][7]
28 to 3082 to 86EZGC Method Translator, Wikipedia, National Analytical Corporation[2][8]
2780.6ResearchGate (DSC measured)[9]
26-2978.8-84.2Sigma-Aldrich[10]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the melting point and heat of fusion of a material.[11] The method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature. The protocol outlined below is a generalized procedure based on industry standards such as ASTM D3418 and ISO 11357.[3][5][8]

3.1. Principle

A sample of n-octadecane and an inert reference (typically an empty aluminum pan) are heated at a constant rate in a controlled atmosphere. When the n-octadecane reaches its melting point, it absorbs additional energy (latent heat of fusion) to transition from solid to liquid. This results in a difference in heat flow between the sample and the reference, which is detected by the DSC instrument and recorded as a peak on a thermogram. The melting point is determined from this peak.

3.2. Apparatus

  • Differential Scanning Calorimeter (DSC) instrument

  • Sample pans (aluminum or other suitable material)

  • Crimper for sealing the pans

  • Analytical balance (accurate to ±0.1 mg)

  • Purge gas (e.g., nitrogen, argon) of high purity

3.3. Calibration

The DSC instrument must be calibrated for temperature and enthalpy using certified reference materials with known melting points and heats of fusion (e.g., indium, tin). The calibration should be performed under the same experimental conditions to be used for the n-octadecane sample.

3.4. Sample Preparation

  • Weigh a sample of 5-10 mg of high-purity n-octadecane directly into a sample pan using an analytical balance.

  • Seal the pan hermetically using a crimper. This prevents any loss of mass due to sublimation.

  • Prepare an empty, sealed pan to be used as a reference.

3.5. Measurement Procedure

  • Place the prepared sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.

  • Close the DSC cell and start the purge gas flow (typically 20-50 mL/min) to provide an inert atmosphere.

  • Equilibrate the cell at a starting temperature well below the expected melting point of n-octadecane (e.g., 0°C).

  • Initiate a heating program at a constant rate, typically 10°C/min, up to a temperature well above the melting point (e.g., 50°C).

  • Record the heat flow as a function of temperature.

  • After the first heating scan is complete, cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

  • Perform a second heating scan under the same conditions as the first. The second scan is often used for analysis to ensure a consistent thermal history of the sample.

3.6. Data Analysis

  • The resulting thermogram will show an endothermic peak corresponding to the melting of n-octadecane.

  • The melting point can be determined in several ways from the peak:

    • Onset Temperature (T_onset): The extrapolated temperature at which the melting process begins. This is the most commonly reported value for the melting point of pure crystalline substances.

    • Peak Temperature (T_peak): The temperature at the maximum point of the endothermic peak.

  • The area under the peak is integrated to determine the heat of fusion (ΔH_fus).

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and procedural steps in determining the melting point of n-octadecane.

LogicalRelationship Factors Influencing Alkane Melting Point A Molecular Weight B Chain Length C Intermolecular Forces (van der Waals) A->C Increases with B->C Increases with D Melting Point C->D Higher forces lead to higher melting point E Crystal Packing Efficiency E->D Better packing leads to higher melting point F Chain Branching F->E Branching reduces DSC_Workflow DSC Experimental Workflow for n-Octadecane cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis Calibrate 1. Instrument Calibration (e.g., with Indium) Weigh 2. Weigh Sample (5-10 mg n-octadecane) Seal 3. Seal Sample in Pan Ref 4. Prepare Reference Pan (Empty, Sealed) Load 5. Load Sample & Reference Purge 6. Set Inert Atmosphere (Nitrogen Purge) Heat 7. Heat at Constant Rate (e.g., 10°C/min) Record 8. Record Heat Flow vs. Temp Peak 9. Identify Endothermic Melting Peak Record->Peak Determine 10. Determine T_onset and/or T_peak Integrate 11. Integrate Peak Area for Heat of Fusion (ΔH_fus)

References

Unveiling the Solid-Liquid Phase Equilibria of Octadecane Mixtures: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Scientists and Drug Development Professionals on the Phase Behavior of Octadecane-Based Systems

This in-depth technical guide provides a thorough examination of the phase behavior of This compound (B175841) mixtures, a critical area of study for researchers, scientists, and professionals in drug development. This document offers a centralized resource of quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and application of these systems.

Core Data on Binary this compound Mixtures

The solid-liquid phase equilibria of binary mixtures containing n-octadecane are pivotal for applications ranging from thermal energy storage to advanced drug delivery systems. These mixtures often exhibit eutectic behavior, characterized by a distinct melting point that is lower than that of the individual components. The following tables summarize key quantitative data for various binary systems of this compound.

Mixture ComponentEutectic Temperature (K)Eutectic Composition (mole fraction of this compound)Latent Heat of Melting of Eutectic (J/g)
Myristic Acid299.650.897236
Palmitic Acid300.350.950238
Capric Acid295.150.412201
Lauric Acid298.250.704229
Lauryl Alcohol2920.257245
Mixture ComponentContent of Second Component (wt%)Phase Transition Temperature (°C)Latent Heat of Phase Transition (J/g)
n-Eicosane20 (n-Octadecane)31.1201.9
n-Eicosane50 (n-Octadecane)34.9197.1
n-Eicosane70 (n-Octadecane)29.2194.9
n-Eicosane90 (n-Octadecane)26.5218.1
n-Heptadecane2026.1234.7

Experimental Protocols: A Methodological Deep Dive

Accurate characterization of the phase behavior of this compound mixtures relies on precise experimental techniques. This section provides detailed methodologies for the key experiments cited in the study of these systems.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the primary technique for determining the thermal properties of this compound mixtures, including phase transition temperatures and latent heats of fusion.

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Apparatus: A heat-flux DSC instrument, analytical balance, aluminum DSC pans, and a crimper.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound mixture into an aluminum DSC pan using an analytical balance.

    • Hermetically seal the pan using a crimper to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Turn on the cooling unit and the DSC instrument to allow the system to stabilize.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.

  • Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the thermal cycle. A typical procedure for analyzing the phase behavior of an unknown mixture involves a heat-cool-heat cycle to erase the sample's prior thermal history:

      • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well above the expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This scan reveals the melting behavior of the as-prepared mixture.

      • Cooling Scan: Cool the sample from the upper temperature limit back to the starting temperature at a controlled rate (e.g., 10°C/min). This scan provides information on the crystallization behavior.

      • Second Heating Scan: Heat the sample again under the same conditions as the first scan. This scan reveals the thermal behavior of the material with a controlled thermal history and is typically used for data analysis.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • The onset temperature of an endothermic peak is typically taken as the melting temperature.

    • The area under the melting peak is integrated to determine the enthalpy of fusion (latent heat).

    • For eutectic systems, the eutectic temperature will appear as a sharp, invariant peak, while the melting of the excess component will occur over a temperature range.

X-Ray Diffraction (XRD)

X-ray Diffraction is employed to identify the crystalline phases present in the solid state of the this compound mixtures and to investigate the crystal structure.

Objective: To determine the crystallographic structure of the solid phases in an this compound mixture at different temperatures.

Apparatus: An X-ray diffractometer with a temperature-controlled stage, sample holder.

Procedure:

  • Sample Preparation:

    • A small amount of the solid this compound mixture is placed onto the sample holder of the XRD instrument.

    • The surface of the sample should be flat and level with the holder.

  • Instrument Setup:

    • The temperature of the stage is set to the desired value below the melting point of the mixture to analyze the solid-state structure.

    • The X-ray source is activated, and the detector is set to scan over a specific range of 2θ angles (e.g., 5° to 40°).

  • Measurement:

    • The sample is irradiated with X-rays, and the diffracted X-rays are recorded by the detector.

    • The instrument software generates a diffractogram, which is a plot of diffraction intensity versus the 2θ angle.

    • To study phase changes, XRD patterns can be collected at various temperatures as the sample is heated or cooled.

  • Data Analysis:

    • The positions and intensities of the diffraction peaks in the pattern are characteristic of the crystal structure of the phases present.

    • The obtained diffraction patterns are compared with standard diffraction databases (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phases.

    • Changes in the diffraction pattern with temperature can be used to identify solid-solid phase transitions and the disappearance of peaks indicates melting.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy is a valuable tool for visually observing the crystal morphology and phase transitions of this compound mixtures.

Objective: To visualize the microstructure, crystal growth, and melting behavior of this compound mixtures.

Apparatus: A polarized light microscope equipped with a heating/cooling stage, glass microscope slides, and coverslips.

Procedure:

  • Sample Preparation:

    • A small amount of the this compound mixture is placed on a glass microscope slide.

    • The slide is gently heated on a hot plate to melt the sample.

    • A coverslip is placed over the molten sample to create a thin film.

    • The slide is then placed on the heating/cooling stage of the microscope.

  • Observation:

    • The sample is observed between crossed polarizers. Anisotropic crystalline materials will appear bright against a dark background, while the isotropic liquid phase will appear dark.

    • The sample is cooled at a controlled rate to observe the crystallization process. The morphology of the growing crystals (e.g., spherulites, needles) can be recorded.

    • After crystallization, the sample is heated at a controlled rate to observe the melting process. The temperature at which melting begins and is completed can be noted.

  • Image and Data Acquisition:

    • Images and videos of the phase transitions can be captured using a camera attached to the microscope.

    • The temperatures of observed events are recorded from the heating/cooling stage controller.

Visualizing Workflows and Relationships

To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Mixture pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge program Program Heat-Cool-Heat Cycle purge->program run Run DSC Scan program->run thermogram Obtain Thermogram (Heat Flow vs. Temp) run->thermogram onset Determine Onset Temperature (Melting Point) thermogram->onset integrate Integrate Peak Area (Enthalpy) onset->integrate thermoresponsive_drug_release cluster_system Drug Delivery System cluster_trigger Temperature Trigger cluster_release Drug Release and Cellular Uptake carrier This compound-based Nanoparticle (Solid Core) drug Encapsulated Drug temp_low Temperature < Melting Point temp_high Temperature ≥ Melting Point temp_low->temp_high Localized Heating (e.g., Hyperthermia) phase_change This compound Core Melts (Solid to Liquid) temp_high->phase_change release Drug is Released from the Liquid Core phase_change->release uptake Cellular Uptake of Nanoparticle/Drug (e.g., Endocytosis) release->uptake effect Drug Interacts with Intracellular Targets uptake->effect

The Ubiquitous Presence of Octadecane: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkanes are fundamental components of the natural world, serving as crucial structural and signaling molecules in a vast array of organisms. Among these, octadecane (B175841) (C18H38), a saturated hydrocarbon, is of significant interest due to its widespread distribution and diverse biological roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, and its function as a semiochemical. It is designed to be a comprehensive resource, offering detailed experimental protocols for its analysis and presenting quantitative data in a clear, comparative format.

Natural Occurrence of this compound

This compound is found across different biological kingdoms, from microorganisms to plants and animals. It is a common constituent of epicuticular waxes in plants and cuticular hydrocarbons in insects, where it plays a vital role in preventing desiccation and mediating chemical communication.

This compound in the Plant Kingdom

In plants, this compound is a component of the epicuticular wax layer that coats the leaves, stems, and fruits. This waxy layer serves as a protective barrier against environmental stressors such as UV radiation, water loss, and pathogen attack. The concentration and composition of n-alkanes, including this compound, can vary significantly between plant species, developmental stages, and environmental conditions.

Plant SpeciesTissueThis compound Concentration (% of total n-alkanes)Reference
Cestrum nocturnumMature Leaves0.27[1]
Soybean (Glycine max)LeavesPresent (among C20-C32 alkanes)[2]
This compound in the Animal Kingdom

In insects, this compound is a component of cuticular hydrocarbons (CHCs), which are critical for preventing water loss and are integral to chemical communication.[3] CHCs are involved in species and nestmate recognition, mating behavior, and signaling social status. This compound has been identified in various insect species, with its relative abundance varying depending on the species, sex, and even diapause state.

Insect SpeciesCaste/Sex/StateThis compound (C18) Presence/Relative AbundanceReference
Phormia regina (Black blow fly)PupariaSpecies-specific compound[4]
Hippodamia variegata (Variegated ladybug)DiapausingPresent[5]
Schwarziana quadripunctata (Stingless bee)Young Workers0.2 ± 0.0 (Colony A), 0.1 ± 0.0 (Colony B) (% of total CHCs)[6]
Schwarziana quadripunctata (Stingless bee)Old Workers0.3 ± 0.2 (Colony A), 0.2 ± 0.1 (Colony B) (% of total CHCs)[6]
Schwarziana quadripunctata (Stingless bee)Gynes0.1 ± 0.0 (Colony A), 0.1 ± 0.0 (Colony B) (% of total CHCs)[6]

Biosynthesis of Long-Chain Alkanes

The biosynthesis of long-chain alkanes, including this compound, is a well-conserved process in many organisms. In plants, this pathway is located in the endoplasmic reticulum and involves a series of enzymatic reactions that convert fatty acids into alkanes.[7] A similar pathway exists in insects, primarily occurring in specialized cells called oenocytes.

The general biosynthetic pathway for the formation of odd-chain alkanes from fatty acyl-CoAs is depicted below. The production of an even-chain alkane like this compound would likely involve a different, less common pathway or a modification of this pathway, potentially starting from an odd-chain fatty acid.

Alkane_Biosynthesis cluster_elongation Fatty Acid Elongation cluster_reduction Reductive Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C18) VLCFA Very-Long-Chain Fatty Acid (VLCFA) Fatty_Acyl_CoA->VLCFA FAE Complex Aldehyde Fatty Aldehyde VLCFA->Aldehyde Acyl-CoA Reductase (CER4) Alkane n-Alkane (e.g., Heptadecane, C17) Aldehyde->Alkane Decarbonylase (CER1/CER3) Kairomone_Signaling Host Host Organism / Plant (emits this compound) Kairomone This compound (Kairomone) Host->Kairomone Release Receptor Odorant Receptor in Natural Enemy's Antennae Kairomone->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Neuronal_Activation Neuronal Activation in Antennal Lobe Signal_Transduction->Neuronal_Activation Behavioral_Response Foraging Behavior (Host Location) Neuronal_Activation->Behavioral_Response Experimental_Workflow Sample Plant or Insect Sample Extraction Solvent Extraction (Hexane or Chloroform) Sample->Extraction Internal_Standard Add Internal Standard Extraction->Internal_Standard Evaporation Solvent Evaporation (Nitrogen Stream) Internal_Standard->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

An In-depth Technical Guide to Octadecane: Molecular Formula, Structure, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841) (n-octadecane) is a long-chain saturated hydrocarbon belonging to the alkane series.[1][2][3] With a backbone of eighteen carbon atoms, it is a significant compound in various scientific and industrial fields.[1][2] At room temperature, it exists as a white, waxy solid, distinguishing it as one of the simplest alkanes that is solid under standard conditions.[1][4] Its well-defined physical and chemical properties make it a valuable standard in analytical chemistry, a component in phase change materials (PCMs) for thermal energy storage, and a model substrate in biodegradation studies.[2][3] This technical guide provides a comprehensive overview of this compound's molecular characteristics, detailed experimental protocols for its analysis, and visualizations of key processes.

Molecular Formula and Structure

The molecular formula of this compound is C₁₈H₃₈ .[1][2][4][5][6][7][8][9] As a straight-chain alkane, its structure consists of eighteen carbon atoms linked in a continuous chain, with each carbon atom saturated with hydrogen atoms.[1][2] The structural formula can be represented as CH₃(CH₂)₁₆CH₃.[1]

The carbon atoms in the this compound molecule are sp³ hybridized, resulting in a tetrahedral geometry for each carbon. This leads to a zigzag conformation of the carbon chain in its most stable state.

Physicochemical Properties

The physical and chemical properties of this compound are well-characterized, making it a reliable compound for various applications. The following tables summarize key quantitative data.

Property Value Source
Molecular Weight 254.49 g/mol [6][7]
Appearance White crystals or powder[1][4]
Melting Point 28 to 30 °C (301 to 303 K)[1][4][6]
Boiling Point 317 °C (590 K)[1][6]
Density 0.777 g/mL at 25 °C[1][6]
Vapor Pressure 1 mmHg at 119 °C[1]
Flash Point 165 °C (438 K)[1]
Autoignition Temperature 235 °C (508 K)[1]
Refractive Index (n_D) 1.4390 at 20 °C[1]
Solubility Observation Source
Water Practically insoluble[5]
Nonpolar Solvents (e.g., hexane, benzene, toluene) Readily soluble[5]

Experimental Protocols

Determination of Melting Point (Based on ASTM D87)

This protocol describes the determination of the melting point of this compound using the cooling curve method.

Materials:

  • Sample of n-octadecane

  • Test tube

  • Calibrated thermometer

  • Water bath

  • Heating apparatus

Procedure:

  • Melt a sample of this compound by heating it to at least 10°C above its expected melting point.

  • Pour the molten this compound into a warmed test tube to a depth of approximately 50 mm.

  • Insert a calibrated thermometer into the center of the molten sample, ensuring the immersion mark is at the correct level.

  • Allow the sample to cool in the air and record the temperature at regular intervals.

  • Plot the temperature readings against time. The melting point is the temperature at which the cooling rate slows significantly, creating a plateau on the cooling curve. This plateau corresponds to the heat of fusion being released during solidification.

Determination of Boiling Point (Based on OECD Guideline 103)

This protocol outlines the determination of the boiling point of this compound.

Materials:

  • Sample of n-octadecane

  • Boiling flask

  • Condenser

  • Calibrated thermometer or thermocouple

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a volume of this compound in a boiling flask and add a few boiling chips to ensure smooth boiling.

  • Set up a distillation apparatus with the boiling flask, a condenser, and a collection vessel.

  • Insert a calibrated thermometer or thermocouple into the neck of the boiling flask, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Heat the flask gently.

  • Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point.

Gas Chromatography Analysis with an Internal Standard

This protocol provides a general method for the quantitative analysis of a sample using n-octadecane as an internal standard.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate capillary column (e.g., nonpolar)

  • Sample for analysis

  • n-Octadecane (as internal standard)

  • Suitable solvent (e.g., hexane)

  • Volumetric flasks and syringes

Procedure:

  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of n-octadecane and dissolve it in a specific volume of a suitable solvent to create a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte to a constant amount of the internal standard stock solution.

  • Sample Preparation: Add a precise amount of the internal standard stock solution to a known amount of the sample to be analyzed.

  • GC-FID Analysis: Inject the calibration standards and the prepared sample into the gas chromatograph.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Create a calibration curve by plotting this peak area ratio against the known concentration of the analyte.

    • For the sample, calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the sample by using the calibration curve.[10]

Laboratory Synthesis from Stearic Acid

This protocol describes a method for the preparation of n-octadecane from stearic acid via a hydrogenation reaction.[11]

Materials:

  • Stearic acid

  • Palladium on multi-walled carbon nanotubes (Pd/MWCNTs) catalyst

  • Hexane (or other suitable solvent)

  • High-pressure reactor

  • Hydrogen gas source

Procedure:

  • In a high-pressure reactor, combine stearic acid, the Pd/MWCNTs catalyst, and a solvent such as hexane.[11]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1-10 MPa).[11]

  • Heat the mixture to the reaction temperature (e.g., 220-320 °C) with stirring.[11]

  • Maintain the reaction conditions for a set period (e.g., 3-10 hours).[11]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains n-octadecane, which can be purified by distillation.

Monitoring Biodegradation

This protocol outlines a general procedure to monitor the biodegradation of n-octadecane by microorganisms.

Materials:

  • Microorganism culture capable of degrading alkanes

  • Mineral salts medium

  • n-Octadecane (as the sole carbon source)

  • Incubator shaker

  • Solvent for extraction (e.g., hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a mineral salts medium and dispense it into sterile flasks.

  • Add n-octadecane to the flasks as the sole carbon source.

  • Inoculate the flasks with the microbial culture. Include a non-inoculated control flask.

  • Incubate the flasks under appropriate conditions (e.g., temperature, shaking speed).

  • At regular time intervals, withdraw samples from the culture and control flasks.

  • Extract the residual n-octadecane from the samples using a suitable solvent like hexane.

  • Analyze the extracts by GC-MS to quantify the remaining n-octadecane.

  • The rate of biodegradation can be determined by the decrease in the concentration of n-octadecane over time compared to the control.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways related to this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification Analyte Analyte Mix Mix and Dilute Analyte->Mix IS Internal Standard (n-Octadecane) IS->Mix Solvent Solvent Solvent->Mix GC Gas Chromatograph Mix->GC Injection Detector Flame Ionization Detector GC->Detector Data Data Acquisition Detector->Data Peak Peak Area Integration Data->Peak Ratio Calculate Area Ratio (Analyte/IS) Peak->Ratio Curve Calibration Curve Ratio->Curve Result Determine Analyte Concentration Curve->Result biodegradation_pathway This compound n-Octadecane (C₁₈H₃₈) Octadecanol 1-Octadecanol This compound->Octadecanol Alkane Monooxygenase Octadecanal Octadecanal Octadecanol->Octadecanal Alcohol Dehydrogenase Octadecanoic_Acid Octadecanoic Acid (Stearic Acid) Octadecanal->Octadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Octadecanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Methodological & Application

Application Notes and Protocols for Octadecane as a Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octadecane (B175841) as a phase change material (PCM) in research and development. Detailed protocols for its characterization, encapsulation, and incorporation into various systems are provided to facilitate its application in thermal energy storage, temperature regulation, and advanced drug delivery systems.

Introduction to this compound as a Phase Change Material

This compound is a paraffin (B1166041) alkane hydrocarbon with the chemical formula C₁₈H₃₈.[1] It is a popular choice as a phase change material due to its desirable thermal properties, including a melting point near ambient temperatures, high latent heat of fusion, and good thermal and chemical stability.[2][3] These characteristics make it suitable for a wide range of applications where passive thermal regulation is required. In the biomedical and pharmaceutical fields, this compound is explored for its potential in thermoregulation of sensitive components and as a component in controlled-release drug delivery systems.[4]

Thermophysical Properties of this compound

Accurate knowledge of the thermophysical properties of this compound is critical for designing and modeling thermal energy storage and drug delivery systems. The following table summarizes key quantitative data from various sources. It is important to note that values, particularly for the solid phase, can show significant variation in the literature.[2][3][5][6]

PropertyValueUnitsState/Conditions
Molar Mass254.49 g/mol
Melting Point28 - 30°C
Latent Heat of Fusion~244J/g
Thermal Conductivity~0.15 (Solid)W/(m·K)
~0.15 (Liquid)W/(m·K)
Density0.777g/cm³Solid at 20°C
~0.764g/cm³Liquid at 30°C
Specific Heat Capacity~2.2 (Solid)J/(g·K)
~2.2 (Liquid)J/(g·K)
Flash Point165°C
Autoignition Temperature235°C

Applications in Research and Drug Development

This compound's ability to absorb and release large amounts of heat at a nearly constant temperature makes it a valuable tool in various research and development applications:

  • Thermal Energy Storage: this compound can be incorporated into building materials, textiles, and electronic device packaging to provide passive thermal regulation and improve energy efficiency.[7][8][9]

  • Temperature Control in Laboratory Devices: It can be used to maintain stable temperatures in incubators, reaction vessels, and other sensitive laboratory equipment.

  • Drug Delivery Systems: this compound can be formulated into nanoemulsions and microcapsules for the temperature-triggered release of therapeutic agents.[10][11] Its solid-to-liquid phase transition can be harnessed to control the diffusion and release of encapsulated drugs.

  • Biomedical Applications: PCMs like this compound are utilized for the safe handling, storage, and transportation of sensitive biomedical products such as vaccines, blood samples, and medicines that require a constant temperature.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the characterization and encapsulation of this compound.

Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of this compound.

Materials:

  • This compound sample

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

  • Seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at a temperature well below the expected melting point (e.g., 0°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 50°C).

  • Hold the sample at this temperature for a few minutes to ensure complete melting.

  • Cool the sample back to the initial temperature at the same controlled rate.

  • Analyze the resulting heat flow curve to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting peak to calculate the latent heat of fusion.

Protocol for Microencapsulation of this compound via Interfacial Polymerization

This protocol describes a common method for encapsulating this compound within a polymer shell, which is crucial for its application in many systems to prevent leakage in its liquid state.[12][13]

Materials:

  • This compound (core material)

  • Toluene-2,4-diisocyanate (TDI) (oil-soluble monomer)

  • Diethylenetriamine (DETA) (water-soluble monomer)

  • Polyvinyl alcohol (PVA) or other suitable surfactant (emulsifier)

  • Deionized water

  • Toluene (solvent for the oil phase)

  • Magnetic stirrer and overhead stirrer

  • Homogenizer (optional, for smaller droplet size)

Procedure:

  • Prepare the Aqueous Phase: Dissolve the emulsifier (e.g., 2 wt% PVA) in deionized water with gentle heating and stirring until fully dissolved.[13]

  • Prepare the Oil Phase: Dissolve the desired amount of this compound and TDI in toluene.[13]

  • Form an Emulsion: Add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse emulsion. For a finer emulsion, use a high-speed homogenizer.

  • Initiate Polymerization: While continuing to stir, add the water-soluble monomer (DETA) dropwise to the emulsion. The polymerization will occur at the oil-water interface, forming a polymer shell around the this compound droplets.

  • Cure the Microcapsules: Continue stirring for several hours at a controlled temperature (e.g., 60°C) to ensure the completion of the polymerization reaction.

  • Wash and Collect: Allow the microcapsule suspension to cool. Collect the microcapsules by filtration or centrifugation. Wash them repeatedly with deionized water and ethanol (B145695) to remove unreacted monomers and surfactant.

  • Dry the Microcapsules: Dry the washed microcapsules in an oven at a temperature below the melting point of this compound (e.g., 40°C) until a constant weight is achieved.

Protocol for Characterization of Microencapsulated this compound

A. Morphology and Size Distribution (Scanning Electron Microscopy - SEM):

  • Mount a small amount of the dried microcapsules onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Image the microcapsules using an SEM to observe their surface morphology, size, and shape.

B. Chemical Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):

  • Obtain FTIR spectra of the pure this compound, the polymer shell material, and the final microcapsules.

  • Compare the spectra to confirm the presence of both the this compound core and the polymer shell in the microcapsules and to check for any chemical interactions between them.

C. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Place a known weight of the microcapsules in a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 500°C).

  • Analyze the weight loss curve to determine the thermal stability of the microcapsules and the encapsulation efficiency.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships for working with this compound as a PCM.

Experimental_Workflow_for_PCM_Characterization cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_output Data Output Octadecane_Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Octadecane_Sample->DSC Analyze TGA Thermogravimetric Analysis (TGA) Octadecane_Sample->TGA Analyze Melting_Point Melting Point DSC->Melting_Point Determines Latent_Heat Latent Heat of Fusion DSC->Latent_Heat Determines Thermal_Stability Thermal Stability TGA->Thermal_Stability Determines

Caption: Workflow for the thermal characterization of this compound.

Microencapsulation_Workflow cluster_inputs Input Materials cluster_process Encapsulation Process cluster_output Final Product Core This compound (Core) Emulsification 1. Emulsification Core->Emulsification Monomers Polymer Monomers Monomers->Emulsification Surfactant Surfactant Surfactant->Emulsification Solvents Aqueous & Organic Phases Solvents->Emulsification Polymerization 2. Interfacial Polymerization Emulsification->Polymerization Curing 3. Curing Polymerization->Curing Purification 4. Washing & Drying Curing->Purification Microcapsules Microencapsulated This compound Purification->Microcapsules

Caption: General workflow for the microencapsulation of this compound.

Drug_Delivery_Concept cluster_carrier Drug Carrier cluster_release Release Mechanism PCM_Matrix This compound Matrix (Solid below Tm) Heating Temperature > Tm PCM_Matrix->Heating Trigger Drug Encapsulated Drug Melting This compound Melts (Liquid) Heating->Melting Drug_Release Drug Release Melting->Drug_Release Facilitates

Caption: Conceptual diagram of temperature-triggered drug release.

References

Synthesis of Octadecane-Based Nanoemulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of octadecane-based nanoemulsions. These nanoformulations are of significant interest in the pharmaceutical sciences for their potential as advanced drug delivery systems, owing to their high stability, small droplet size, and ability to encapsulate lipophilic therapeutic agents.

Introduction

This compound (B175841), a long-chain saturated hydrocarbon, serves as an excellent oil phase for the formulation of oil-in-water (O/W) nanoemulsions. These systems are colloidal dispersions of this compound droplets in an aqueous medium, stabilized by an interfacial layer of surfactants and co-surfactants. The nanoscale droplet size (typically 20-200 nm) of these emulsions offers several advantages for drug delivery, including enhanced bioavailability of poorly water-soluble drugs, protection of the encapsulated drug from enzymatic degradation, and potential for targeted delivery.[1][2] This document outlines three common methods for the synthesis of this compound-based nanoemulsions: high-pressure homogenization, spontaneous emulsification, and the phase inversion temperature (PIT) method.

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly impacts the physicochemical properties of the resulting nanoemulsion. The following table summarizes typical quantitative data for this compound-based nanoemulsions prepared by different methods.

ParameterHigh-Pressure HomogenizationSpontaneous EmulsificationPhase Inversion Temperature (PIT)
Mean Particle Size (nm) 50 - 200[3]100 - 30030 - 150[4]
Polydispersity Index (PDI) < 0.2[3]0.2 - 0.4< 0.2[5]
Zeta Potential (mV) -20 to -40[3]-15 to -30-25 to -50
Drug Loading Efficiency (%) 50 - 8540 - 7060 - 90

Experimental Protocols

High-Pressure Homogenization (HPH)

This top-down approach utilizes high mechanical energy to break down coarse emulsions into nano-sized droplets.[6]

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (e.g., Propylene Glycol, Ethanol)

  • Purified Water (Aqueous Phase)

  • Lipophilic Drug (optional)

Equipment:

  • High-shear mixer

  • High-pressure homogenizer

Protocol:

  • Preparation of the Oil Phase: Dissolve the lipophilic drug, if any, in this compound. Gentle heating may be applied to facilitate dissolution.

  • Preparation of the Aqueous Phase: Disperse the surfactant and co-surfactant in purified water.

  • Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer for 15-30 minutes.

  • High-Pressure Homogenization: Pass the coarse emulsion through the high-pressure homogenizer at a specified pressure (e.g., 10,000-30,000 psi).[3]

  • Homogenization Cycles: Repeat the homogenization process for a set number of cycles (typically 3-10) to achieve a narrow and uniform droplet size distribution.[6]

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Spontaneous Emulsification (Solvent Diffusion Method)

This low-energy method relies on the spontaneous formation of droplets when a solution of oil, surfactant, and a water-miscible solvent is added to an aqueous phase.[7]

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant/Water-miscible solvent (e.g., Ethanol, Acetone)

  • Purified Water (Aqueous Phase)

  • Lipophilic Drug (optional)

Equipment:

  • Magnetic stirrer

  • Burette or dropping funnel

Protocol:

  • Preparation of the Organic Phase: Dissolve the this compound, surfactant, and the lipophilic drug (if applicable) in the water-miscible solvent to form a clear solution.

  • Preparation of the Aqueous Phase: Prepare the purified water in a beaker.

  • Emulsification: Slowly add the organic phase to the aqueous phase under continuous gentle magnetic stirring.[7] The nanoemulsion will form spontaneously as the solvent diffuses into the aqueous phase.

  • Solvent Removal: If necessary, remove the organic solvent from the nanoemulsion by evaporation under reduced pressure.

  • Characterization: Characterize the nanoemulsion for its physicochemical properties.

Phase Inversion Temperature (PIT) Method

This low-energy method utilizes the temperature-dependent solubility of non-ionic surfactants to induce phase inversion and form fine nanoemulsions.[5]

Materials:

  • This compound (Oil Phase)

  • Non-ionic Surfactant (e.g., Polysorbate 20, Brij series)

  • Purified Water (Aqueous Phase)

  • Lipophilic Drug (optional)

Equipment:

  • Thermostatically controlled water bath

  • Magnetic stirrer with a temperature probe

Protocol:

  • Component Mixing: Combine the this compound, non-ionic surfactant, and aqueous phase in a beaker. If including a drug, dissolve it in the oil phase first.

  • Heating: Place the beaker in the water bath and slowly heat the mixture under continuous stirring.

  • Phase Inversion: As the temperature increases, the surfactant's hydrophilic-lipophilic balance (HLB) will decrease, causing the emulsion to invert from an O/W to a W/O emulsion. This transition point is the Phase Inversion Temperature (PIT). At the PIT, the system is typically a bicontinuous microemulsion.[4]

  • Rapid Cooling: Once the PIT is reached (often observed as a change in turbidity or conductivity), rapidly cool the emulsion by transferring the beaker to an ice bath while maintaining stirring. This rapid temperature drop forces the system back to an O/W nanoemulsion with a very small droplet size.[5]

  • Characterization: Analyze the final nanoemulsion for its key characteristics.

Mandatory Visualizations

experimental_workflow cluster_hph High-Pressure Homogenization cluster_se Spontaneous Emulsification cluster_pit Phase Inversion Temperature hph_start Start hph_oil Prepare Oil Phase (this compound + Drug) hph_start->hph_oil hph_aq Prepare Aqueous Phase (Water + Surfactants) hph_start->hph_aq hph_coarse Form Coarse Emulsion (High-Shear Mixing) hph_oil->hph_coarse hph_aq->hph_coarse hph_homo High-Pressure Homogenization hph_coarse->hph_homo hph_char Characterization hph_homo->hph_char hph_end End hph_char->hph_end se_start Start se_org Prepare Organic Phase (this compound + Drug + Surfactant + Solvent) se_start->se_org se_aq Prepare Aqueous Phase se_start->se_aq se_emul Spontaneous Emulsification (Titration) se_org->se_emul se_aq->se_emul se_evap Solvent Removal (Optional) se_emul->se_evap se_char Characterization se_evap->se_char se_end End se_char->se_end pit_start Start pit_mix Mix Components (this compound + Drug + Surfactant + Water) pit_start->pit_mix pit_heat Heating to PIT pit_mix->pit_heat pit_cool Rapid Cooling pit_heat->pit_cool pit_char Characterization pit_cool->pit_char pit_end End pit_char->pit_end

Caption: Experimental workflows for the synthesis of this compound-based nanoemulsions.

cellular_uptake cluster_cell Cellular Interior ne Drug-Loaded Nanoemulsion cell_membrane Cell Membrane ne->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release therapeutic_target Therapeutic Target drug_release->therapeutic_target

Caption: Cellular uptake pathway of drug-loaded nanoemulsions via endocytosis.

References

Application Notes and Protocols for Octadecane Encapsulation in Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of n-octadecane, a widely used phase change material (PCM), for thermal energy storage applications. The following sections detail various encapsulation techniques, characterization methods, and performance data to guide researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Octadecane (B175841) Encapsulation

N-octadecane is a paraffin (B1166041) hydrocarbon that undergoes a solid-liquid phase transition at a temperature suitable for many thermal energy storage applications, including smart textiles, building materials, and electronic device thermal management. However, its practical application is often hindered by leakage in its liquid state. Encapsulation, the process of enveloping a core material (n-octadecane) within a stable shell, addresses this issue by containing the molten PCM while allowing for efficient heat transfer. This document outlines several common methods for encapsulating n-octadecane, providing both the procedural steps and the expected performance characteristics of the resulting micro- or nanocapsules.

Encapsulation Techniques: A Comparative Overview

Several techniques have been successfully employed to encapsulate n-octadecane. The choice of method depends on desired capsule size, shell material, and production scale. The most prevalent techniques include interfacial polymerization, in-situ polymerization, emulsion polymerization, and the sol-gel process.

Encapsulation TechniqueShell Material ExamplesTypical Capsule SizeKey AdvantagesKey Disadvantages
Interfacial Polymerization Polyurethane (PU), Polyurea (PUA)[1][2]1 - 100 µm[3]High encapsulation efficiency, well-defined core-shell structure.[1]Requires careful control of reaction conditions.
In-situ Polymerization Melamine-formaldehyde (MF), Urea-formaldehyde (UF)[4][5]1 - 100 µm[3]Simple process, good thermal stability of the shell.[4]Potential for formaldehyde (B43269) release.[4]
Emulsion Polymerization Polymethyl methacrylate (B99206) (PMMA), Polystyrene (PS)[6]0.01 - 115 µm[7]Good control over particle size, suitable for producing nanoencapsulates.Can result in a broad particle size distribution.[7]
Sol-Gel Method Silica (B1680970) (SiO2), Titania (TiO2)[8]2 - 16 µm[8][9]High thermal conductivity of the shell, good thermal stability.[9][10]Can be a multi-step and time-consuming process.
Self-Assembly Calcium Carbonate (CaCO3)[10]Spherical morphologyEnhanced thermal conductivity and durability.[10]Dependent on precise control of core/shell mass ratio for optimal performance.[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key encapsulation techniques.

Protocol for Interfacial Polymerization of this compound with a Polyurethane Shell

This protocol is based on the interfacial polymerization of polymethylene polyphenylene isocyanate (PAPI) and polyethylene (B3416737) glycol (PEG) to form a polyurethane shell around an n-octadecane core.[2][5]

Materials:

  • n-Octadecane (core material)

  • Polymethylene polyphenylene isocyanate (PAPI, oil-soluble monomer)

  • Polyethylene glycol (PEG 1000, water-soluble monomer)

  • Toluene (solvent for oil phase)

  • Polyvinyl alcohol (PVA, emulsifier)

  • Triethylamine (TMA, catalyst)

  • Distilled water

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of PAPI and n-octadecane in toluene. The feeding amount of n-octadecane can be varied to achieve different core-to-shell ratios.[11]

  • Preparation of the Aqueous Phase:

    • Prepare a 2 wt% aqueous solution of PVA.

  • Emulsification:

    • Mix the oil phase with the aqueous PVA solution.

    • Stir the mixture with a magnetic stirrer at 600 rpm to form a macroemulsion.

    • Further homogenize the mixture using a high-speed disperser (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes to create a stable oil-in-water microemulsion.[12]

  • Polymerization:

    • Transfer the emulsion to a three-neck round-bottomed flask equipped with a reflux condenser and a thermometer.

    • Heat the emulsion to 70 °C under gentle stirring.

    • Add PEG 1000 and a few drops of TMA to initiate the polymerization reaction at the oil-water interface.[11]

    • Continue the reaction for a specified duration (e.g., 2-4 hours) to allow for complete shell formation.

  • Washing and Drying:

    • After the reaction, cool the suspension to room temperature.

    • Filter the microcapsules and wash them several times with distilled water to remove unreacted monomers and the emulsifier.

    • Dry the washed microcapsules in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol for In-situ Polymerization of this compound with a Melamine-Formaldehyde Shell

This protocol describes the encapsulation of n-octadecane using an in-situ polymerization method to form a melamine-formaldehyde (MF) shell.

Materials:

Procedure:

  • Preparation of the Prepolymer:

    • In a beaker, dissolve melamine in formaldehyde solution with stirring.

    • Adjust the pH of the solution to 8.0-9.0 using triethanolamine.

    • Heat the mixture to 70 °C and stir until the solution becomes clear, indicating the formation of the MF prepolymer.

  • Emulsification:

    • In a separate vessel, disperse n-octadecane in an aqueous solution of SMA emulsifier.

    • Heat the mixture to 60 °C and homogenize using a high-speed stirrer to form a stable oil-in-water emulsion.

  • Polymerization:

    • Slowly add the prepared MF prepolymer to the n-octadecane emulsion while maintaining the temperature at 60 °C and stirring.

    • Add ammonium chloride as a catalyst to initiate the polymerization of the MF prepolymer at the surface of the n-octadecane droplets.

    • Continue the reaction for 2-3 hours.

  • Curing and Washing:

    • After polymerization, cool the suspension to room temperature.

    • Filter the resulting microcapsules and wash them thoroughly with distilled water and then with ethanol (B145695) to remove any unreacted materials.

    • Dry the microcapsules in an oven at 50-60 °C.

Protocol for Sol-Gel Encapsulation of this compound with a Silica Shell

This protocol outlines the synthesis of silica microcapsules containing n-octadecane via a sol-gel process using tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor.[9][13]

Materials:

  • n-Octadecane (core material)

  • Tetraethyl orthosilicate (TEOS, silica precursor)

  • Ethanol (solvent)

  • Ammonia (B1221849) solution (catalyst)

  • Cetyltrimethylammonium bromide (CTAB, surfactant)

  • Distilled water

Procedure:

  • Emulsification:

    • Dissolve n-octadecane and CTAB in a mixture of ethanol and distilled water.

    • Stir the mixture vigorously to form a stable oil-in-water emulsion.

  • Sol-Gel Reaction:

    • Slowly add TEOS to the emulsion while stirring.

    • Add ammonia solution dropwise to catalyze the hydrolysis and condensation of TEOS at the surface of the n-octadecane droplets. The pH of the reaction solution is a critical parameter that influences the morphology and properties of the silica shell.[9]

    • Continue the reaction for several hours (e.g., 12-24 hours) at room temperature to allow for the formation of a solid silica shell.

  • Washing and Drying:

    • Separate the microcapsules from the solution by centrifugation or filtration.

    • Wash the microcapsules repeatedly with ethanol and distilled water to remove any unreacted precursors and surfactant.

    • Dry the silica-encapsulated n-octadecane in a vacuum oven at a low temperature to avoid melting the core.

Characterization Protocols

Morphological and Structural Analysis
  • Scanning Electron Microscopy (SEM): To observe the surface morphology, shape, and size of the microcapsules. A small amount of the dried microcapsule powder is mounted on a stub and sputter-coated with a conductive material (e.g., gold) before imaging.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful encapsulation of n-octadecane within the shell material. The FTIR spectra of the pure core, pure shell material, and the microcapsules are compared to identify the characteristic peaks of each component in the final product.[1]

Thermal Properties and Performance Evaluation
  • Differential Scanning Calorimetry (DSC): To determine the phase change temperatures (melting and crystallization points) and latent heats of fusion and crystallization of the encapsulated n-octadecane.[14] A small, accurately weighed sample of the microcapsules is heated and cooled at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.[15]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the microcapsules and to determine the weight percentage of the core material. The sample is heated at a constant rate in a controlled atmosphere, and the weight loss is recorded as a function of temperature.[16]

The encapsulation ratio (R) and encapsulation efficiency (E) can be calculated from the DSC results using the following equations:

  • Encapsulation Ratio (R %): (ΔH_m,capsule / ΔH_m,this compound) x 100

  • Encapsulation Efficiency (E %): (ΔH_m,capsule + ΔH_c,capsule) / (ΔH_m,this compound + ΔH_c,this compound) x 100

Where ΔH_m and ΔH_c are the latent heats of melting and crystallization, respectively.

Quantitative Data Summary

The following tables summarize the key performance data for various this compound encapsulation systems reported in the literature.

Table 1: Thermal Properties of Encapsulated this compound with Different Shell Materials

Shell MaterialEncapsulation MethodMelting Temp. (°C)Latent Heat of Melting (J/g)Crystallization Temp. (°C)Latent Heat of Crystallization (J/g)Reference
Polyurethane (PU)Interfacial Polymerization27 - 3050 - 13212 - 1551 - 133[11]
Poly(melamine-formaldehyde) (PMF)In-situ Polymerization~28~150~24~150[1]
Calcium Carbonate (CaCO3)Self-assembly~28~160~25~160[17]
Methylmethacrylate-based copolymerSuspension-like Polymerization~29173.7~25174.4[6]
Silica (SiO2)Sol-Gel28.32227.6626.22226.26[16]
PolyanilineEmulsion Polymerization~28-~24-
Titania (TiO2)Sol-Gel~28105.3~24102.4[8]

Table 2: Physical and Performance Characteristics of Encapsulated this compound

Shell MaterialEncapsulation Ratio (%)Encapsulation Efficiency (%)Particle SizeThermal Stability (Onset Decomposition Temp. °C)Reference
Polyurethane (PU)25 - 67-9.4 - 16.7 µm> 200[11]
Poly(melamine-formaldehyde) (PMF)~70~80~10 - 50 µm> 250[1]
Calcium Carbonate (CaCO3)-Determined by core/shell ratioSphericalImproved[10][17]
Methylmethacrylate-based copolymerup to 77.3--up to 388[6]
Silica (SiO2)-High7 - 16 µmImproved[9]
Polyaniline--Nano-scale-
Titania (TiO2)48.0-2 - 5 µm167.6[8]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key relationships in this compound encapsulation.

Encapsulation_Workflow cluster_prep Preparation cluster_process Encapsulation Process cluster_post Post-Processing Core_Material Core Material (this compound) Emulsification Emulsification Core_Material->Emulsification Shell_Precursors Shell Precursors Shell_Precursors->Emulsification Solvent_Emulsifier Solvent & Emulsifier Solvent_Emulsifier->Emulsification Polymerization Polymerization / Reaction Emulsification->Polymerization Washing Washing & Filtration Polymerization->Washing Drying Drying Washing->Drying Microcapsules Final Microcapsules Drying->Microcapsules

Caption: General workflow for microencapsulation of this compound.

Characterization_Flow cluster_morphology Morphological & Structural Analysis cluster_thermal Thermal Analysis Microcapsules Encapsulated this compound SEM SEM Microcapsules->SEM FTIR FTIR Microcapsules->FTIR DSC DSC Microcapsules->DSC TGA TGA Microcapsules->TGA Morphology_Size Morphology_Size SEM->Morphology_Size Morphology & Size Chemical_Structure Chemical_Structure FTIR->Chemical_Structure Chemical Structure Thermal_Properties Thermal_Properties DSC->Thermal_Properties Phase Change Properties Thermal_Stability Thermal_Stability TGA->Thermal_Stability Thermal Stability & Core % Param_Performance_Relationship cluster_params Encapsulation Parameters cluster_perf Performance Metrics Core_Shell_Ratio Core/Shell Ratio Encapsulation_Efficiency Encapsulation Efficiency Core_Shell_Ratio->Encapsulation_Efficiency Latent_Heat Latent Heat Storage Core_Shell_Ratio->Latent_Heat Stirring_Speed Stirring Speed Particle_Size Particle Size Stirring_Speed->Particle_Size Monomer_Conc Monomer Concentration Thermal_Stability Thermal Stability Monomer_Conc->Thermal_Stability pH pH of Reaction pH->Encapsulation_Efficiency pH->Particle_Size

References

Application Notes and Protocols: N-octadecane as a Solvent in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of monodisperse nanoparticles with controlled size and morphology is crucial for a wide range of applications, including biomedical imaging, drug delivery, and catalysis. The choice of solvent is a critical parameter in colloidal synthesis, particularly in high-temperature methods like thermal decomposition. N-octadecane, a long-chain saturated hydrocarbon, has emerged as a preferred high-boiling-point solvent for the synthesis of various nanocrystals. Its high boiling point (317 °C), thermal stability, and non-coordinating nature provide a stable environment for controlled nucleation and growth of nanoparticles.[1][2] Unlike its unsaturated counterpart, 1-octadecene (B91540), n-octadecane is inert and does not polymerize at high temperatures, which simplifies purification and ensures a purer final product.[2][3]

These application notes provide detailed protocols for the synthesis of different types of nanoparticles using n-octadecane as a solvent, summarizing key experimental parameters and offering visual workflows to guide the researcher.

Application Note 1: Synthesis of Monodisperse Iron Oxide Nanoparticles (IONPs)

The thermal decomposition of organometallic precursors in high-boiling-point solvents is a robust method for producing highly crystalline and monodisperse iron oxide nanoparticles (IONPs).[4] N-octadecane is an excellent solvent for this process, facilitating uniform heat transfer and allowing for the high temperatures required for precursor decomposition and crystal growth.[5][6] The following protocols detail the synthesis of IONPs from iron-oleate and iron pentacarbonyl precursors.

Experimental Protocol 1: Thermal Decomposition of Iron-Oleate

This protocol is adapted from methods used for synthesizing IONCs with controlled size and shape.[7][8]

Materials:

Procedure:

  • Reaction Setup: In a three-neck flask, combine the iron-oleate precursor, oleic acid, and 1-octadecane. (See Table 1 for typical quantities).

  • Degassing: Stir the mixture under vacuum at a moderately elevated temperature (e.g., 70-120 °C) for 1-2 hours to remove water and oxygen.[7]

  • Heating: Switch the atmosphere to high-purity argon or nitrogen. Heat the mixture to the desired reaction temperature (e.g., 320 °C) at a controlled rate (e.g., 3.3 °C/min).[7][8]

  • Nanocrystal Growth: Maintain the reaction at the set temperature for a specific duration (e.g., 30-60 minutes) to allow for nanocrystal growth. The solution will turn from brown to black, indicating the formation of nanoparticles.[8]

  • Cooling: After the growth phase, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Purification:

    • Add ethanol to the cooled solution to precipitate the nanoparticles.

    • Separate the precipitate by centrifugation (e.g., 8000 rpm for 10 min).[5][6]

    • Discard the supernatant.

    • Wash the nanoparticles by redispersing them in a nonpolar solvent (like hexane or toluene) and reprecipitating with ethanol. Repeat this washing step 2-3 times to remove excess ligands and solvent.[5]

  • Storage: Disperse the final purified IONPs in a suitable nonpolar solvent such as chloroform or toluene for storage.[5][6]

Experimental Protocol 2: Thermal Decomposition of Iron Pentacarbonyl (Fe(CO)₅)

This method utilizes a rapid inductive heating technique but the principles apply to conventional heating. Caution: Iron pentacarbonyl is highly toxic and pyrophoric and must be handled in a fume hood or glovebox with appropriate safety measures.

Materials:

  • Iron pentacarbonyl (Fe(CO)₅)

  • 1-octadecane

  • Hexane

  • Acetone (B3395972)

  • Nitrogen gas (high purity)

  • Reactor suitable for inductive or conventional heating.

Procedure:

  • Precursor Preparation: Inside a nitrogen-filled glovebox, prepare a stock solution of iron pentacarbonyl in 1-octadecane.[5]

  • Heating: The solution is rapidly heated to a high temperature to induce the decomposition of Fe(CO)₅. The reaction time is typically very short (on the order of seconds).[6]

  • Cooling: The reaction is quenched rapidly by cooling the reactor.

  • Purification:

    • The IONPs synthesized in 1-octadecane are separated by centrifugation with a hexane and acetone mixture (e.g., 1:4 ratio) at 8000 rpm for 10 minutes.[5][6]

    • The nanoparticles undergo three cycles of washing (centrifugation/redispersion).

    • The final product is dispersed in chloroform for storage.[5]

Quantitative Data Summary
Nanoparticle TypePrecursorPrecursor Conc.Surfactant(s)SolventTemp. (°C)Heating Rate (°C/min)Time (min)Avg. Size (nm)Citation(s)
Iron OxideIron-oleate2.1 mmolOleic Acid (0.8 mmol)1-octadecane3203.330~11[7]
Iron OxideIron palmitate2.4 mmolOleic Acid (from olive oil)1-octadecane3203.360~12[8]
Iron OxideFe(CO)₅0.8 MNone specified1-octadecaneN/A (fast heating)N/A0.12 - 0.23Size depends on time[5][6]

Visualization: General Workflow for IONP Synthesis

G General Workflow for Nanoparticle Synthesis via Thermal Decomposition cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification & Storage A Mix Precursor, Surfactant(s), and n-Octadecane B Degas Mixture (e.g., 120°C under vacuum) A->B C Heat to Reaction Temp (e.g., 320°C) under N₂/Ar B->C Switch to Inert Gas D Nanoparticle Growth (Aging at Temp) C->D E Cool to Room Temperature D->E F Precipitate with Anti-solvent (e.g., Ethanol) E->F G Centrifuge to Separate F->G H Wash & Redissolve (2-3x) G->H I Store Dispersed Nanoparticles (e.g., in Chloroform) H->I

General workflow for nanoparticle synthesis.

Application Note 2: Synthesis of Lanthanide-Doped Upconversion Nanoparticles (UCNPs)

Lanthanide-doped nanoparticles are of great interest for applications in bio-imaging and sensing due to their unique upconversion luminescence properties.[9][10] High-temperature co-precipitation or thermal decomposition methods are commonly used for their synthesis, where n-octadecane can serve as the high-boiling-point solvent to facilitate the formation of a highly crystalline hexagonal phase (β-NaYF₄), which is essential for efficient upconversion.[11]

Experimental Protocol: Synthesis of NaYF₄:Yb³⁺,Er³⁺ UCNPs

This protocol is based on the well-established thermal decomposition method where n-octadecane is used as the non-coordinating solvent.[11]

Materials:

  • Yttrium(III) chloride (YCl₃), Ytterbium(III) chloride (YbCl₃), Erbium(III) chloride (ErCl₃)

  • Oleic acid (OA)

  • 1-octadecane (ODE)

  • Methanol

  • Ammonium fluoride (B91410) (NH₄F)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (for precipitation)

  • Hexane (for dispersion)

  • Standard glassware for high-temperature synthesis as listed in Protocol 1.

Procedure:

  • Lanthanide-Oleate Precursor Preparation:

    • In a flask, mix stoichiometric amounts of YCl₃, YbCl₃, and ErCl₃ (e.g., for NaYF₄:20%Yb,2%Er, use a 0.78:0.20:0.02 molar ratio).

    • Add oleic acid and 1-octadecane.

    • Heat the mixture to ~150 °C under vacuum to form the clear lanthanide-oleate complexes and remove water.

  • Reaction Setup:

    • Cool the precursor solution to room temperature.

    • Separately, dissolve NaOH and NH₄F in methanol.

    • Add the methanolic solution of NaOH and NH₄F to the lanthanide-oleate precursor solution and stir for 30-60 minutes.

  • Synthesis:

    • Heat the mixture to ~100 °C and maintain for 30 minutes to evaporate the methanol.

    • Continue heating under an argon or nitrogen atmosphere to the final reaction temperature (e.g., 300-320 °C).

    • Keep the solution at this temperature for 60-90 minutes to ensure the formation of the hexagonal crystalline phase.

  • Purification:

    • Cool the reaction to room temperature.

    • Add ethanol to precipitate the UCNPs.

    • Separate the nanoparticles via centrifugation.

    • Wash the product repeatedly with ethanol and hexane to remove unreacted precursors and excess ligands.

    • Disperse the final UCNP product in a nonpolar solvent like cyclohexane (B81311) or toluene.

Quantitative Data Summary
Host LatticeDopants (mol%)PrecursorsSurfactantSolventTemp. (°C)Time (min)Resulting PhaseCitation(s)
NaYF₄Yb³⁺ (20), Er³⁺ (2)RE-oleates, NaOH, NH₄FOleic Acid1-octadecane300-32060-90Hexagonal (β)[11]
NaYF₄Yb³⁺, Tm³⁺RE(CF₃COO)₃, Na(CF₃COO)Oleic Acid1-octadecane~300N/ACubic (α) or Hexagonal (β)[11]

Visualization: Key Components in Nanoparticle Synthesis

G Role of Components in Thermal Decomposition Synthesis Solvent Solvent (n-Octadecane) Precursor Metal Precursor (e.g., Iron-oleate) Solvent->Precursor Dissolves & provides heat transfer medium Product Monodisperse Nanoparticles Solvent->Product High temperature allows crystal growth & annealing Precursor->Product Thermally decomposes to form nuclei Ligand Surfactant / Ligand (e.g., Oleic Acid) Ligand->Product Controls growth & prevents aggregation

Key components in nanoparticle synthesis.

General Considerations and Best Practices

  • Inert Atmosphere: The exclusion of oxygen and water is critical for the synthesis of high-quality, unoxidized nanoparticles. All high-temperature steps should be performed under a high-purity inert atmosphere (Ar or N₂).[12]

  • Solvent Purity: The purity of n-octadecane and other reagents can affect the nucleation and growth kinetics. Use high-purity chemicals for reproducible results.

  • Heating Rate: The rate at which the reaction is heated to the final temperature can influence the final size and size distribution of the nanoparticles.[4][7] A slower heating rate may lead to larger particles, while a rapid rate can induce a single, sharp nucleation event, resulting in smaller, more monodisperse particles.

  • Ligand Concentration: The ratio of surfactants (like oleic acid or oleylamine) to the metal precursor is a key parameter for controlling nanoparticle size and shape.[13][14] These ligands dynamically bind to the nanoparticle surface, mediating growth rates on different crystal facets.

  • Alternative to 1-Octadecene: N-octadecane is an excellent substitute for 1-octadecene in protocols where the solvent's only role is to act as a heat-transfer medium.[2] This substitution avoids the formation of poly(1-octadecene) impurities, which are difficult to remove from the final nanoparticle product.[2][3]

References

Applications of Octadecane in Building Energy Conservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of octadecane (B175841), a paraffin-based phase change material (PCM), in building energy conservation. The information is intended to guide research and development efforts in creating more energy-efficient building materials and systems.

Application Notes

This compound is a promising material for thermal energy storage in buildings due to its high latent heat of fusion and a phase transition temperature that aligns well with human comfort levels. Its application is primarily focused on passively regulating indoor temperatures, thereby reducing the energy consumption of heating, ventilation, and air conditioning (HVAC) systems.

Building Envelope Integration

The most common application of this compound is its incorporation into the building envelope, which includes walls, roofs, and floors. By embedding this compound within these structures, the building's thermal mass is significantly increased. During the day, as the indoor temperature rises, the this compound absorbs heat and melts, preventing the space from overheating. At night, as the temperature drops, the this compound solidifies and releases the stored heat, thus maintaining a more stable and comfortable indoor environment.

There are several methods for integrating this compound into building materials:

  • Direct Impregnation: Porous materials such as fumed silica, mesoporous silica, and molecular sieves can be impregnated with liquid this compound. This method is cost-effective but requires careful selection of the supporting material to prevent leakage of the molten PCM.

  • Microencapsulation: this compound can be encapsulated in microscopic polymer shells. These microcapsules can then be mixed with various construction materials like concrete, plaster, or paint. Microencapsulation provides a large surface area for heat transfer and effectively contains the PCM, preventing leakage.

  • Shape-Stabilization: this compound can be blended with a polymer matrix, such as high-density polyethylene (B3416737) (HDPE), to create a form-stable composite. In this composite, the polymer provides the structural integrity, while the this compound acts as the thermal energy storage medium.

The choice of integration method depends on the specific application, cost considerations, and the desired thermal performance.

Smart Windows

While less common than building envelope integration, this compound has potential applications in thermochromic smart windows. These windows can change their optical properties in response to temperature, helping to control the amount of solar radiation entering a building. In a conceptual this compound-based smart window, the PCM would be contained within a glazing unit. When the temperature rises above this compound's melting point, the PCM transitions from a crystalline solid (which can be translucent or opaque to infrared radiation) to a clear liquid. This change can be engineered to alter the window's solar heat gain coefficient (SHGC), thereby reducing the cooling load in the summer. Further research is needed to develop practical and efficient designs for this compound-based smart windows.

Quantitative Data

The following tables summarize the key thermal properties and performance metrics of this compound and its composites as reported in various studies.

Table 1: Thermal Properties of Pure n-Octadecane

PropertyValueUnit
Melting Point28.2°C
Latent Heat of Fusion~244J/g
Thermal Conductivity (Solid)~0.41W/(m·K)
Thermal Conductivity (Liquid)~0.15W/(m·K)
Density (Solid)~814 kg/m ³
Density (Liquid)~775 kg/m ³
Specific Heat Capacity (Solid)~1.9J/(g·K)
Specific Heat Capacity (Liquid)~2.2J/(g·K)

Table 2: Performance of this compound-Based Composites for Building Applications

Composite MaterialApplicationKey Performance MetricReference
n-octadecane/fumed silicaBuilding envelopeReduced indoor peak temperature and delayed heat flux.[1][2]
Microencapsulated n-octadecane in cement boardBuilding board59.0% reduction in temperature fluctuation.[3][4][5]
This compound in polyethylene bubble wrapInsulation layerMaintained a comfortable 28°C for 12 hours.[6]
n-octadecane/molecular sieve 5AThermal energy storageGood thermal stability and form-stability.[7]
n-octadecane/mesoporous silicaGypsum board additiveReduced temperature fluctuation in gypsum board.[8][9]

Experimental Protocols

The following are detailed protocols for the characterization and performance testing of this compound-based materials for building energy conservation.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of this compound and its composites. This protocol is based on ASTM D3418 and ISO 11357 standards.[10][11][12]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Microbalance (±0.01 mg accuracy)

  • This compound or this compound composite sample (5-10 mg)

  • Inert gas (e.g., nitrogen) for purging

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Heat the sample at a constant rate of 10°C/min to a temperature at least 20°C above the melting point.

    • Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Cool the sample at a constant rate of 10°C/min to the initial temperature.

    • Hold for 5 minutes.

    • Heat the sample again at 10°C/min to a temperature at least 20°C above the melting point.

  • Data Analysis:

    • From the second heating curve, determine the onset temperature of melting, the peak melting temperature, and the endset temperature.

    • Integrate the area under the melting peak to calculate the latent heat of fusion (in J/g).

Protocol for Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition temperature of this compound and its composites. This protocol is based on the ISO 11358 standard.[1][3][6][7]

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum sample pans

  • Microbalance (±0.01 mg accuracy)

  • This compound or this compound composite sample (10-20 mg)

  • Inert gas (e.g., nitrogen) and an oxidizing gas (e.g., air)

Procedure:

  • Sample Preparation: Place 10-20 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to 600°C at a constant heating rate of 20°C/min.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Determine the temperature at which the maximum rate of weight loss occurs (the peak of the derivative TGA curve).

Protocol for Scanning Electron Microscopy (SEM)

Objective: To observe the microstructure and morphology of this compound composites, such as the distribution of this compound within a porous matrix or the integrity of microcapsule shells.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Sample stubs

  • Conductive adhesive tape or carbon paint

  • Sputter coater with a gold or gold-palladium target

  • This compound composite sample

Procedure:

  • Sample Preparation:

    • Mount a small, representative piece of the composite sample onto an SEM stub using conductive adhesive.

    • For non-conductive samples, sputter-coat the surface with a thin layer of gold or gold-palladium to prevent charging under the electron beam.

  • Imaging:

    • Load the prepared sample into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample surface and adjust the magnification to observe the desired features.

    • Capture images of the microstructure, paying attention to the distribution of the PCM and the morphology of the supporting matrix or microcapsules.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To verify the chemical compatibility between this compound and the supporting material in a composite.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound, supporting material, and composite samples

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the sample (pure this compound, pure supporting material, or the composite) onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

    • Record the FTIR spectrum of the sample over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Compare the FTIR spectrum of the composite with the spectra of the individual components.

    • The absence of new peaks or significant shifts in existing peaks in the composite's spectrum indicates good chemical compatibility and that no chemical reactions have occurred between the this compound and the supporting material.[13][14][15]

Protocol for Thermal Performance Testing of PCM-Integrated Building Components

Objective: To evaluate the effectiveness of this compound-integrated building components (e.g., wallboards, concrete blocks) in reducing heat transfer and moderating indoor temperature fluctuations. This protocol is based on the principles of hot box testing as described in ASTM C1363.

Materials and Equipment:

  • Calibrated hot box apparatus with a climatic chamber and a metering chamber

  • Test specimen (a representative section of the building component with and without this compound)

  • Heat flux sensors

  • Thermocouples

  • Data acquisition system

  • Heat source (e.g., infrared lamps) to simulate solar radiation

  • Cooling system to control the temperature in the climatic chamber

Procedure:

  • Test Specimen Installation:

    • Install the test specimen between the climatic chamber and the metering chamber of the hot box.

    • Ensure a tight seal around the specimen to prevent air leakage.

  • Sensor Placement:

    • Attach thermocouples to the surfaces of the test specimen on both the climatic and metering chamber sides to measure surface temperatures.

    • Place thermocouples within the chambers to measure the ambient air temperatures.

    • Attach heat flux sensors to the surface of the specimen on the metering chamber side to measure the heat flow through the component.

  • Test Conditions:

    • Climatic Chamber: Subject the specimen to a controlled temperature profile that simulates a daily outdoor temperature cycle (e.g., a sinusoidal variation from a nighttime low to a daytime high). A heat source can be used to simulate solar radiation on the exterior surface.

    • Metering Chamber: Maintain a constant indoor temperature (e.g., 22°C).

  • Data Acquisition:

    • Record the temperatures and heat flux data at regular intervals (e.g., every 5 minutes) throughout the duration of the test (typically 24-48 hours).

  • Data Analysis:

    • Compare the heat flux through the PCM-integrated component with that of a control component without PCM.

    • Analyze the time lag and the decrement factor (the reduction in the amplitude of the heat flux wave) for the PCM component.

    • Calculate the reduction in total heat gain/loss over the test period.

    • Evaluate the ability of the PCM component to maintain a stable interior surface temperature.

Visualizations

LatentHeatStorage cluster_day Daytime (Increasing Temperature) cluster_night Nighttime (Decreasing Temperature) Solar_Radiation Solar Radiation and High Ambient Temperature Heat_Absorption This compound absorbs heat from the surroundings Solar_Radiation->Heat_Absorption heats Phase_Change_Melting This compound melts (Solid to Liquid) Heat_Absorption->Phase_Change_Melting triggers Latent_Heat_Storage Latent heat is stored in the PCM Phase_Change_Melting->Latent_Heat_Storage results in Cooling_Effect Indoor temperature rise is slowed down Latent_Heat_Storage->Cooling_Effect provides Low_Ambient_Temp Low Ambient Temperature Heat_Release This compound releases stored heat Low_Ambient_Temp->Heat_Release cools Phase_Change_Solidification This compound solidifies (Liquid to Solid) Heat_Release->Phase_Change_Solidification triggers Heating_Effect Indoor temperature is kept warmer Phase_Change_Solidification->Heating_Effect provides

ExperimentalWorkflow Start Start Material_Selection Select Porous Matrix (e.g., Fumed Silica) Start->Material_Selection Impregnation Vacuum Impregnation of this compound Material_Selection->Impregnation Drying Dry to Remove Excess This compound Impregnation->Drying Characterization Material Characterization Drying->Characterization DSC DSC Analysis Characterization->DSC TGA TGA Analysis Characterization->TGA SEM SEM Imaging Characterization->SEM FTIR FTIR Spectroscopy Characterization->FTIR Performance_Testing Thermal Performance Testing DSC->Performance_Testing TGA->Performance_Testing SEM->Performance_Testing FTIR->Performance_Testing Hot_Box_Test Hot Box Test of PCM-Integrated Component Performance_Testing->Hot_Box_Test Data_Analysis Analyze Thermal Performance Data Hot_Box_Test->Data_Analysis End End Data_Analysis->End

BenefitsDiagram Incorporate_PCM Incorporate this compound PCM into Building Envelope Increase_Thermal_Mass Increase Thermal Mass Incorporate_PCM->Increase_Thermal_Mass Reduce_Temp_Fluctuations Reduce Indoor Temperature Fluctuations Increase_Thermal_Mass->Reduce_Temp_Fluctuations Improve_Comfort Improve Thermal Comfort Reduce_Temp_Fluctuations->Improve_Comfort Reduce_HVAC_Load Reduce HVAC Load Reduce_Temp_Fluctuations->Reduce_HVAC_Load Shift_Peak_Load Shift Peak Energy Demand Reduce_HVAC_Load->Shift_Peak_Load Energy_Savings Achieve Energy Savings Reduce_HVAC_Load->Energy_Savings Cost_Savings Achieve Cost Savings Energy_Savings->Cost_Savings Reduce_GHG Reduce Greenhouse Gas Emissions Energy_Savings->Reduce_GHG

References

Application Notes and Protocols for Preparing Octadecane Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841), a long-chain saturated hydrocarbon, is a valuable component in various formulations within the pharmaceutical and research sectors, particularly as the oil phase in oil-in-water (O/W) emulsions. These emulsions are thermodynamically unstable systems that require the input of energy and the presence of a stabilizing agent, typically a surfactant, to create a kinetically stable dispersion of oil droplets in a continuous aqueous phase. The stability and physicochemical properties of these emulsions, such as droplet size and distribution, are critical for their application, for instance, as delivery systems for lipophilic drugs. This document provides a detailed protocol for the preparation of this compound oil-in-water emulsions, summarizing key quantitative data and outlining experimental methodologies.

Data Summary

The following tables summarize key parameters and resulting properties of oil-in-water emulsions prepared with long-chain alkanes like this compound and hexadecane, providing a comparative overview for formulation development.

Table 1: Surfactants and Their Impact on Emulsion Properties

SurfactantOil PhaseSurfactant Concentration (wt%)Resulting Droplet SizeObservations
Sodium Dodecyl Sulfate (SDS)This compoundNot specifiedNot specifiedAnionic surfactant; citral (B94496) degradation was faster in SDS-stabilized emulsions compared to non-ionic surfactants.[1]
Polyoxyethylene (23) lauryl ether (Brij)This compoundNot specifiedNot specifiedNon-ionic surfactant; provided better stability for citral in the emulsion compared to SDS.[1]
Tween 80/Span 80 blend (70:30)HexadecaneNot specifiedNot specifiedResulted in stable emulsions even after heating or freezing; this blend has an HLB value of 11.8.[2]
Poly(oxyethylene) sorbitan (B8754009) monolaurate (Tween 20)Hexadecane/Octadecane mixture1 wt% in aqueous phase~0.4 - 1.0 µmThe rate of oil exchange between droplets increased linearly with surfactant concentration.[3]
Span 80Decane, Dodecane, HexadecaneNot specifiedNot specifiedEmulsion stability was found to be greater for oils with longer chains (Hexadecane > Dodecane > Decane).[4]

Table 2: Influence of Preparation Method on Emulsion Characteristics

Preparation MethodOil PhaseKey ParametersResulting Droplet SizePolydispersity Index (PDI)
Ultrasonicationn-Hexane, n-Heptane, n-Decane15 min sonicationDroplet size decreases with sonication timeNot specified
High-Pressure HomogenizationCanola oil, Castor oil70 MPaSmaller droplet size compared to 14 MPaNot specified
Rotor-Stator MixerMiglyol oil20,000 rpm for 10.1 min105.8 ± 10.3 nm0.255 ± 0.045
Ultrasonic HomogenizationMiglyol oil20% amplitude for 15 min104.9 ± 6.7 nm0.156 ± 0.085

Experimental Protocols

This section provides a detailed methodology for preparing this compound oil-in-water emulsions using a high-shear homogenization technique.

Materials and Equipment
  • Oil Phase: this compound (high purity)

  • Aqueous Phase: Deionized water

  • Surfactant: Tween 80 (Polyoxyethylene sorbitan monooleate) or Sodium Dodecyl Sulfate (SDS)

  • Equipment:

    • High-shear homogenizer (e.g., Ultra-Turrax)

    • Beakers and graduated cylinders

    • Magnetic stirrer and stir bars

    • Analytical balance

    • Water bath or heating plate

    • Droplet size analyzer (e.g., Dynamic Light Scattering)

Protocol: High-Shear Homogenization Method
  • Preparation of the Aqueous Phase:

    • Measure the required volume of deionized water into a beaker.

    • Add the desired concentration of surfactant (e.g., 1-5 wt%) to the water.

    • Gently heat the solution to 70-75°C while stirring with a magnetic stirrer until the surfactant is fully dissolved and the solution is clear.

  • Preparation of the Oil Phase:

    • Weigh the required amount of this compound into a separate beaker.

    • Heat the this compound to 70-75°C (above its melting point of ~28°C) until it is completely molten.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while continuously stirring the aqueous phase with the high-shear homogenizer at a moderate speed.

    • Once all the oil has been added, increase the homogenization speed (e.g., 10,000 - 20,000 rpm) and continue to homogenize for 5-10 minutes to ensure the formation of small, uniform droplets.

  • Cooling:

    • Transfer the emulsion to a beaker and allow it to cool to room temperature while gently stirring with a magnetic stirrer. Rapid cooling should be avoided as it can lead to crystallization of the this compound and potential emulsion instability.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure the mean droplet size and PDI of the cooled emulsion using a dynamic light scattering instrument. A stable emulsion will typically have a small, uniform droplet size.

    • Stability Assessment: Evaluate the long-term stability of the emulsion by monitoring changes in droplet size, creaming, or phase separation over time at different storage conditions (e.g., room temperature, 4°C). Centrifugation can be used as an accelerated stability test.

Experimental Workflow Diagram

G cluster_process Emulsification Process cluster_analysis Characterization A Prepare Aqueous Phase (Water + Surfactant) C Heat both phases to 70-75°C A->C B Prepare Oil Phase (Molten this compound) B->C D Add Oil Phase to Aqueous Phase C->D E High-Shear Homogenization D->E F Cool to Room Temperature E->F G Droplet Size & PDI Analysis F->G H Stability Assessment F->H

References

Application Notes and Protocols: Octadecane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and precise results. An internal standard is a compound of known concentration added to a sample, calibration standards, and quality control samples to correct for variations in injection volume, sample preparation, and instrument response. Octadecane (B175841) (n-C18H38), a long-chain aliphatic hydrocarbon, is an excellent and versatile internal standard for the GC analysis of a wide array of organic compounds. Its physicochemical properties, including high chemical inertness, thermal stability, and a distinct retention time, make it a reliable choice for quantitative analysis in diverse matrices.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in gas chromatography, tailored for professionals in research, scientific, and drug development fields.

Properties of this compound as an Internal Standard

The suitability of this compound as an internal standard is rooted in its distinct chemical and physical properties.

PropertyValue
Molecular Formula C₁₈H₃₈
Molecular Weight 254.49 g/mol
Boiling Point 317 °C
Melting Point 28-30 °C
Density 0.777 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in organic solvents such as hexane (B92381), chloroform (B151607), and toluene.
Chemical Nature Non-polar, saturated hydrocarbon. Chemically inert and does not typically react with analytes or derivatizing agents.

Key Advantages:

  • Chemical Inertness: As a saturated alkane, this compound is highly unreactive, ensuring it does not interfere with the analytes of interest or react with derivatization reagents.

  • Thermal Stability: Its high boiling point allows for its use in GC methods that employ high temperatures, which are often necessary for the analysis of semi-volatile and non-volatile compounds.

  • Chromatographic Behavior: this compound typically elutes in a region of the chromatogram that is often free from interfering peaks from the sample matrix, particularly when analyzing more volatile compounds.

  • Availability: High-purity this compound is readily available from various chemical suppliers.

Application Note 1: Quantification of Fatty Acid Methyl Esters (FAMEs) in Biological Samples

Objective: To provide a protocol for the accurate and precise quantification of fatty acid methyl esters (FAMEs) in biological matrices, such as plasma or tissue homogenates, using this compound as an internal standard with GC-MS.

Background: The analysis of fatty acid profiles is crucial in various research areas, including metabolism, nutrition, and disease biomarker discovery. Gas chromatography is the reference method for FAMEs analysis. The use of an internal standard is essential to compensate for losses during the multi-step sample preparation process, which includes extraction and derivatization.

Experimental Protocol:

  • Internal Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound (≥98.5% purity).

    • Dissolve in 10 mL of hexane to obtain a stock solution of 1 mg/mL. Store at 4°C.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma or 50 mg of tissue homogenate in a glass tube with a PTFE-lined cap, add a known amount of the this compound internal standard solution (e.g., 20 µL of a 100 µg/mL working solution).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to induce phase separation.

    • Carefully transfer the lower chloroform layer containing the lipids to a new glass tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid.

    • Seal the tube and heat at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.

    • Transfer the upper hexane layer to a GC vial for analysis.

GC-MS Parameters:

ParameterSetting
GC System Agilent 8890 GC or similar
Mass Spectrometer Agilent 5977B MSD or similar
Column DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min
MSD Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Presentation:

Analyte (FAME)Expected Retention Time (min)Linearity (R²)Recovery (%)LOD (µg/mL)
Palmitic acid (C16:0)~12.5>0.99595-1050.1
Stearic acid (C18:0)~15.2>0.99596-1040.1
Oleic acid (C18:1n9c)~15.4>0.99694-1060.1
Linoleic acid (C18:2n6c)~16.1>0.99793-1070.05
This compound (IS) ~14.8 ---

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Workflow Diagram:

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma/Tissue) s2 Add this compound (IS) s1->s2 s3 Lipid Extraction (Chloroform/Methanol) s2->s3 s4 Derivatization to FAMEs (Methanolic H₂SO₄) s3->s4 a1 Inject Sample s4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify FAMEs d2->d3 TPH_Analysis_Logic start Start: TPH Contaminated Sample (Soil or Water) prep Sample Preparation (Extraction + IS Spiking) start->prep gc_fid GC-FID Analysis prep->gc_fid quant Quantification (Peak Area Ratio vs. Calibration Curve) gc_fid->quant result Result: TPH Concentration quant->result Essential_Oil_QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification p1 Prepare IS & Calibration Standards p2 Weigh Essential Oil & Add IS p3 Dilute with Ethanol p2->p3 a1 GC-MS Injection p3->a1 a2 Data Acquisition a1->a2 d1 Identify & Integrate Peaks a2->d1 d2 Calculate Response Factors d1->d2 d3 Determine Marker Compound Concentration d2->d3

References

Application Notes and Protocols for Microencapsulation of n-Octadecane via Interfacial Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microencapsulation of phase change materials (PCMs) like n-octadecane is a critical technique for their application in thermal energy storage and management. Interfacial polymerization is a versatile method to create a stable shell around the n-octadecane core, preventing leakage during phase transition and enhancing heat transfer. This document provides detailed protocols and application notes for the microencapsulation of n-octadecane using polyurethane and polyurea shells through interfacial polymerization.

Experimental Protocols

Protocol 1: Polyurethane (PU) Microcapsules

This protocol is based on the synthesis of polyurethane microcapsules containing n-octadecane.[1][2][3][4]

Materials:

  • Core Material (Oil Phase): n-Octadecane, Toluene, Polymethylene polyphenylene isocyanate (PAPI) or Toluene-2,4-diisocyanate (TDI).

  • Aqueous Phase: Polyvinyl alcohol (PVA) solution (e.g., 2 wt%), Diethylene triamine (DETA) or Polyethylene glycol (PEG).

  • Chain Extender (optional): Diethylene triamine (DETA).[2][4]

Equipment:

  • Magnetic stirrer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Reaction vessel

  • Microscope (for morphology analysis)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of n-octadecane and PAPI (or TDI) in toluene. The feeding amount of n-octadecane can be varied to achieve different core-to-shell ratios.[1]

  • Preparation of the Aqueous Phase:

    • Prepare a 2 wt% PVA solution in distilled water.[1]

  • Emulsification:

    • Add the oil phase to the aqueous phase under magnetic stirring (e.g., 600 rpm) to form a coarse emulsion.[1]

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 15,000 rpm) for a set time (e.g., 5 minutes) to form a stable oil-in-water (O/W) microemulsion.[1]

  • Interfacial Polymerization:

    • Initiate the polymerization by adding the chain extender (e.g., PEG or DETA) to the emulsion. The reaction occurs at the oil-water interface.

    • Continue stirring at a controlled temperature for a specified duration to allow for the formation of the polyurethane shell.

  • Washing and Drying:

    • After the reaction is complete, filter the microcapsules.

    • Wash the collected microcapsules multiple times with distilled water and ethanol (B145695) to remove unreacted monomers and surfactant.

    • Dry the microcapsules in an oven at a suitable temperature (e.g., 60°C) overnight.[3]

Protocol 2: Polyurea Microcapsules

This protocol outlines the synthesis of polyurea microcapsules encapsulating n-octadecane.[5][6]

Materials:

  • Core Material (Oil Phase): n-Octadecane, Toluene-2,4-diisocyanate (TDI).

  • Aqueous Phase: Water, Diethylenetriamine (DETA).

  • Surfactant: Non-ionic surfactant (e.g., NP-10).[5]

Equipment:

  • Same as Protocol 1.

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve n-octadecane and TDI in a suitable organic solvent if necessary.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., NP-10) and DETA in distilled water.

  • Emulsification:

    • Disperse the oil phase in the aqueous phase with high-speed stirring to form an O/W emulsion. The stirring speed can influence the final particle size.

  • Interfacial Polymerization:

    • The polymerization reaction between TDI and DETA occurs at the oil-water interface, forming the polyurea shell. The reaction can be carried out at room temperature or a slightly elevated temperature for a few hours.

  • Washing and Drying:

    • Filter the resulting microcapsules.

    • Wash thoroughly with water and an appropriate solvent to remove impurities.

    • Dry the microcapsules in an oven.

Quantitative Data Summary

The properties of the n-octadecane microcapsules are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Sample IDCore Material (n-Octadecane) Feeding (g)Mean Capsule Size (µm)Shell Thickness (nm)Latent Heat Storage Capacity (J/g)Actual n-Octadecane Content (%)Reference
PU-11.69.44605025[1]
PU-23.2----[1]
PU-34.8----[1]
PU-46.4--13266-67[1]
PU-58.016.722013267[1][7]

Table 1: Effect of n-Octadecane Loading on Polyurethane Microcapsule Properties.

PropertyValueReference
Average Diameter5-10 µm[3][4]
Shell Thickness0.31-0.55 µm[3]
Melting Temperature (Tm)29.8-31.0 °C[3]
Crystallization Temperature (Tc)21.1-22.0 °C[3]
Decomposition TemperatureApprox. 339 °C[2]

Table 2: General Properties of Polyurethane/n-Octadecane Microcapsules.

PropertyValueReference
Average Diameter~1 µm[5]
Phase Change Temperature29-30 °C[5]
Latent Heat of Phase Changeup to 110 J/g[5]

Table 3: Properties of Polyurea/n-Octadecane Microcapsules.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Microencapsulation Process cluster_post Post-Processing oil_phase Oil Phase Preparation (n-octadecane + isocyanate in solvent) emulsification Emulsification (High-shear homogenization) oil_phase->emulsification aq_phase Aqueous Phase Preparation (surfactant + amine/polyol in water) aq_phase->emulsification polymerization Interfacial Polymerization (Shell formation at O/W interface) emulsification->polymerization washing Washing & Filtration polymerization->washing drying Drying washing->drying characterization Characterization (SEM, DSC, FTIR) drying->characterization

Caption: Experimental workflow for n-octadecane microencapsulation.

logical_relationships cluster_inputs Input Parameters cluster_outputs Microcapsule Properties core_loading Core Loading capsule_size Capsule Size core_loading->capsule_size influences shell_thickness Shell Thickness core_loading->shell_thickness inversely affects encap_eff Encapsulation Efficiency core_loading->encap_eff directly affects thermal_props Thermal Properties core_loading->thermal_props directly affects stir_speed Stirring Speed stir_speed->capsule_size inversely affects monomer_ratio Monomer Ratio monomer_ratio->shell_thickness influences surfactant_type Surfactant Type surfactant_type->capsule_size influences

Caption: Factors influencing microcapsule properties.

References

Form-Stable Phase Change Materials Using Octadecane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of form-stable phase change materials (PCMs) based on octadecane (B175841), a paraffin (B1166041) hydrocarbon with a melting point conveniently near room temperature, making it ideal for a variety of thermal energy storage and controlled-release applications. By incorporating this compound into a supporting matrix, its liquid leakage above its melting point is prevented, creating a "form-stable" or "shape-stabilized" composite that is easy to handle and integrate into various systems.

This document details the preparation, characterization, and potential applications of these materials, with a particular focus on their emerging use in temperature-sensitive drug delivery systems. Detailed experimental protocols are provided to guide researchers in the evaluation of these advanced materials.

Overview of Form-Stable this compound PCMs

This compound is an attractive organic PCM due to its high latent heat of fusion (approximately 244 J/g), chemical stability, non-corrosiveness, and predictable melting behavior around 28°C.[1] However, in its pure form, it transitions to a low-viscosity liquid upon melting, which presents significant challenges for many applications. To overcome this, this compound is encapsulated or embedded within a supporting material. This matrix holds the molten this compound through capillary forces and surface tension, thus maintaining the composite's shape.[1]

Common methods for creating form-stable this compound PCMs include:

  • Melt Blending/Mixing: A straightforward method where molten this compound is directly mixed with a porous or polymeric supporting material.[2][3]

  • Vacuum Impregnation: This technique involves infiltrating a porous support material with liquid this compound under vacuum, ensuring thorough penetration into the pores.[4]

  • In-situ Polymerization: this compound is mixed with monomers which are then polymerized to form a cross-linked network that entraps the PCM.[5]

  • Sol-Gel Method: A supporting matrix, often silica-based, is formed around this compound droplets from a solution of precursors.[6]

A variety of materials have been successfully used as supports, including porous materials like expanded graphite, silica (B1680970), and molecular sieves, as well as polymers such as polyethylene (B3416737) and silicone elastomers.[1][6][7]

Applications in Thermal Energy Storage and Management

Form-stable this compound PCMs are widely researched for thermal energy management in buildings, electronics, and textiles. Their ability to absorb and release heat at a relatively constant temperature helps in maintaining thermal comfort, preventing overheating of electronic components, and creating smart textiles with thermoregulating properties.

Application in Temperature-Sensitive Drug Delivery

A promising application for form-stable this compound and similar PCMs is in the development of smart drug delivery systems.[8][9][10] The principle relies on the solid-to-liquid phase transition of the PCM to trigger the release of an encapsulated drug.[11]

Mechanism of Action:

  • Encapsulation: The drug, often in the form of micro- or nanoparticles, is dispersed within the solid this compound-based matrix. At temperatures below this compound's melting point (e.g., normal body temperature), the drug is effectively trapped and protected within the solid, hydrophobic PCM, preventing its premature release.[8][12]

  • Triggering Release: When the local temperature is elevated to or above the melting point of the PCM (e.g., through localized hyperthermia in cancer treatment or due to inflammation), the this compound melts.

  • Drug Release: The solid matrix transitions to a liquid state, allowing the encapsulated drug particles to leach out and/or the drug to diffuse out of the now-liquid PCM.[8][12]

This mechanism allows for on-demand, localized drug delivery, which can enhance therapeutic efficacy and reduce systemic side effects.[10] PCMs with melting points slightly above normal body temperature, such as 1-tetradecanol (B3432657) (38-39°C) and lauric acid (43.8°C), are often explored for these applications.[10] this compound's melting point can also be tailored by mixing it with other fatty acids or alkanes to achieve a desired transition temperature.

Drug_Release_Mechanism

Quantitative Data Summary

The thermal properties of form-stable this compound PCMs are crucial for their performance. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of Form-Stable this compound Composites

Supporting MaterialThis compound Content (wt%)Melting Temp. (°C)Latent Heat of Fusion (J/g)Reference
Expanded GraphiteNot SpecifiedNot SpecifiedIncreased with this compound content[6]
Molecular Sieve 5ANot SpecifiedNot SpecifiedIncreased with this compound content[7]
Silicone50%34.4 - 37.8103.8[13]
Poly(triallyl isocyanurate-silicone)Not Specified29.05130.35[14]
Mesoporous Silica70%Not Specified135.6[5]
P(MMA-co-BMA) Shell77.3%Not Specified173.7[15]
Polyurethane Shell67%27 - 30132[5]

Note: The melting temperature and latent heat can vary depending on the preparation method and the specific characteristics of the supporting material.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of form-stable PCMs.

Preparation of Form-Stable PCMs (Vacuum Impregnation Method)

This protocol describes a common method for preparing form-stable PCMs using a porous supporting material.

Preparation_Workflow

Materials and Equipment:

  • n-Octadecane

  • Porous supporting material (e.g., expanded graphite, fumed silica)

  • Vacuum oven or a flask connected to a vacuum pump and heating mantle

  • Beaker, spatula

  • Analytical balance

Procedure:

  • Drying the Support: Dry the porous supporting material in an oven (e.g., at 110°C for 24 hours) to remove any moisture.

  • Mixing: Weigh the desired amounts of the dried support and solid n-octadecane and place them in a flask.

  • Heating and Melting: Heat the mixture in a heating mantle or oven to a temperature above the melting point of this compound (e.g., 60-80°C) and hold until all the this compound has melted.

  • Applying Vacuum: Connect the flask to a vacuum pump and evacuate the air from the flask. This helps the molten this compound to penetrate the pores of the supporting material.

  • Impregnation: Maintain the temperature and vacuum for a sufficient period (e.g., 2-4 hours) to ensure complete impregnation. Occasional gentle agitation can aid the process.

  • Cooling: Turn off the heat and vacuum and allow the mixture to cool down to room temperature.

  • Collection: The resulting solid composite is the form-stable PCM.

Characterization Protocols

DSC is used to determine the phase change temperatures and latent heat of the PCMs.[2][16]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Analytical balance (microgram sensitivity)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the form-stable PCM into an aluminum DSC pan.[17] Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • Ramp the temperature up at a controlled rate (a slow rate of 5-10°C/min is common for PCMs) to a temperature above the melting point (e.g., 60°C).[2][18]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the starting temperature at the same controlled rate.

  • Data Analysis:

    • Melting Temperature (T_m): Determined as the onset or peak temperature of the endothermic melting peak.

    • Latent Heat of Fusion (ΔH_m): Calculated by integrating the area of the melting peak.

    • Crystallization Temperature (T_c): Determined from the exothermic peak on the cooling curve.

    • Latent Heat of Crystallization (ΔH_c): Calculated by integrating the area of the crystallization peak.

TGA is used to evaluate the thermal stability of the form-stable PCM and to determine the actual content of this compound in the composite.[2]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Analytical balance

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-15 mg) of the form-stable PCM into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) under an inert atmosphere (e.g., nitrogen).[2][19]

  • Data Analysis:

    • The TGA curve will show weight loss as a function of temperature. The degradation temperature is typically taken as the onset temperature of significant weight loss.

    • For composites with a stable support material (like silica or graphite), the weight loss percentage corresponds to the amount of this compound in the composite.

This test visually and quantitatively assesses the ability of the composite to retain the molten PCM.[20][21][22]

Equipment:

  • Oven

  • Filter paper

  • Analytical balance

  • Beaker or petri dish

Procedure:

  • Sample Preparation: Prepare a sample of the form-stable PCM of a known weight (M_initial). A pressed pellet or a specific amount of powder can be used.

  • Test Setup: Place the sample on a piece of pre-weighed filter paper, which is then placed in a petri dish or beaker.

  • Heating: Place the setup in an oven at a temperature significantly above the melting point of this compound (e.g., 60-80°C) for a defined period (e.g., 30 minutes to several hours).[2][23]

  • Observation and Measurement:

    • After the heating period, remove the sample and allow it to cool.

    • Visually inspect the filter paper for any signs of leaked this compound (oily stains).

    • Weigh the sample again (M_final).

    • Calculate the percentage of leakage: Leakage (%) = [(M_initial - M_final) / M_initial] * 100

A form-stable PCM should exhibit minimal to no leakage.

Conclusion

Form-stable this compound PCMs represent a versatile class of materials with significant potential in thermal energy management and advanced drug delivery. Their tailored thermal properties and structural integrity make them a valuable tool for researchers and developers. The protocols and data presented here provide a foundation for the synthesis, characterization, and application of these promising materials. As research progresses, further innovations in supporting matrices and preparation techniques will continue to expand the utility of form-stable PCMs in various scientific and industrial fields.

References

Application Notes and Protocols for the Use of Octadecane in Smart Textiles for Thermal Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during their phase transition at a specific temperature. This property makes them ideal for developing smart textiles with thermal regulation capabilities, enhancing wearer comfort in fluctuating environmental temperatures. n-Octadecane, a paraffin (B1166041) hydrocarbon, is a widely used organic PCM for this application due to its desirable melting point near human skin temperature, high latent heat of fusion, chemical stability, and non-toxicity.[1][2]

These application notes provide a comprehensive overview of the principles, experimental protocols, and characterization techniques for incorporating octadecane (B175841) into textiles to achieve thermal regulation.

Principle of Thermal Regulation

Smart textiles impregnated with this compound regulate temperature through the latent heat of fusion of the PCM. When the ambient temperature rises above the melting point of this compound (approximately 28°C), the encapsulated this compound absorbs heat from the environment and the wearer's body, melting from a solid to a liquid state.[2][3] This process stores the excess heat, creating a cooling effect and preventing the wearer from overheating. Conversely, when the ambient temperature drops below this compound's freezing point, the encapsulated liquid this compound solidifies, releasing the stored latent heat to the wearer and providing warmth.[3] This dynamic thermal buffering helps maintain a stable microclimate between the textile and the skin.

Data Presentation: Thermal Properties of this compound and Microencapsulated this compound (mPCM)

The thermal properties of pure n-octadecane and its microencapsulated form are crucial for its application in smart textiles. The following table summarizes key quantitative data from various studies.

MaterialMelting Temperature (°C)Crystallization Temperature (°C)Latent Heat of Melting (J/g)Latent Heat of Crystallization (J/g)
Pure n-Octadecane 28.2[1]25.4[1]245.6[1]236[1]
Microencapsulated n-Octadecane (General) 27 - 3212 - 2550 - 188.4[1][4]51 - 133[4]
Melamine-Formaldehyde Shell~32[5]~17[5]8 - 20 (in fabric)[5]8 - 20 (in fabric)[5]
Polyurea ShellsNot SpecifiedNot Specified>160 (capsules)[6]Not Specified
Polyurethane Shells27 - 30[7]12 - 15[4][7]50 - 132[4]51 - 133[4]

Experimental Protocols

Microencapsulation of n-Octadecane via In-situ Polymerization

This protocol describes the synthesis of microcapsules with a melamine-formaldehyde shell encapsulating an n-octadecane core.

Materials:

  • n-Octadecane (core material)

  • Melamine

  • Formaldehyde solution (37 wt%)

  • Resorcinol (modifier)

  • Emulsifier (e.g., sodium dodecyl sulfate (B86663) - SDS)

  • Deionized water

  • Cyclohexane (optional, for controlling particle size)[8]

  • Acetic acid (for pH adjustment)

Equipment:

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Reaction vessel (beaker or flask)

  • pH meter

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Preparation of the Oil Phase: Melt the desired amount of n-octadecane.

  • Preparation of the Aqueous Phase:

    • Dissolve the emulsifier in deionized water in the reaction vessel.

    • Add the molten n-octadecane to the aqueous phase while stirring vigorously to form a stable oil-in-water emulsion. The stirring rate can influence the microcapsule size.[8]

  • Pre-polymer Formation:

    • In a separate beaker, mix melamine, formaldehyde, and resorcinol.

    • Adjust the pH of the mixture to 8.0-9.0 using a sodium carbonate solution and stir until a transparent pre-polymer solution is formed.

  • Polymerization:

    • Slowly add the pre-polymer solution to the n-octadecane emulsion under continuous stirring.

    • Adjust the pH of the reaction mixture to around 4.0-5.0 with acetic acid to initiate the polymerization process.

    • Gradually heat the mixture to 60-80°C and maintain for 2-4 hours to allow for the formation of the melamine-formaldehyde shell around the this compound droplets.[6]

  • Curing and Washing:

    • After the reaction, cool the suspension to room temperature.

    • Filter the microcapsules using a Buchner funnel and wash them repeatedly with deionized water and ethanol (B145695) to remove any unreacted monomers and emulsifier.

  • Drying: Dry the obtained microcapsules in an oven at a temperature below the melting point of this compound (e.g., 40-50°C) for 24 hours.

Application of Microencapsulated this compound to Textiles

This protocol outlines the pad-dry-cure method for applying the synthesized microcapsules onto a textile substrate.

Materials:

  • Fabric substrate (e.g., cotton, polyester)

  • Microencapsulated n-octadecane (mPCM)

  • Binder (e.g., acrylic or polyurethane-based)

  • Deionized water

  • Wetting agent (optional)

Equipment:

  • Padding machine (or a simple padding mangle)

  • Drying oven

  • Curing oven

Procedure:

  • Preparation of the Finishing Bath:

    • Disperse the mPCM powder in deionized water.

    • Add the binder and a wetting agent (if needed) to the dispersion and stir until a homogeneous mixture is obtained. The concentration of mPCM and binder will depend on the desired thermal performance and fabric hand.

  • Padding:

    • Immerse the fabric into the finishing bath and allow it to become fully saturated.

    • Pass the fabric through the nip rollers of the padding machine to ensure even application and remove excess liquid. The pressure of the rollers should be adjusted to achieve the desired wet pick-up.

  • Drying: Dry the treated fabric in an oven at a temperature of 80-100°C for a few minutes.

  • Curing: Cure the dried fabric in an oven at a higher temperature (e.g., 130-150°C) for a few minutes to crosslink the binder and fix the microcapsules onto the fabric surface. The exact curing temperature and time will depend on the type of binder used.

Characterization of the Smart Textile

a) Thermal Properties Analysis - Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase change temperatures and latent heat storage capacity of the mPCM and the treated fabric.

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the mPCM powder or the treated fabric and place it in an aluminum DSC pan.

  • Place the pan in the DSC instrument. An empty pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point of this compound (e.g., 50°C).

  • Hold the sample at this temperature for a few minutes to ensure complete melting.

  • Cool the sample at the same controlled rate to a temperature below the crystallization point (e.g., 0°C).

  • The melting and crystallization peaks in the resulting thermogram are analyzed to determine the onset and peak temperatures and the latent heat of fusion and crystallization.

b) Morphological Analysis - Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the microcapsules and their distribution on the textile fibers.

Procedure:

  • Mount a small piece of the mPCM powder or the treated fabric onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Place the stub in the SEM chamber and observe the sample under high vacuum.

  • Capture images at different magnifications to analyze the size, shape, and surface of the microcapsules and their adhesion to the fabric.

Visualizations

G cluster_synthesis Microencapsulation of this compound (In-situ Polymerization) emulsion 1. Emulsion Formation (this compound in Water) prepolymer 2. Pre-polymer Formation (Melamine-Formaldehyde) emulsion->prepolymer polymerization 3. Polymerization (Shell Formation) prepolymer->polymerization curing 4. Curing & Washing polymerization->curing drying 5. Drying curing->drying mpcm Microencapsulated This compound (mPCM) drying->mpcm

Caption: Workflow for the synthesis of microencapsulated this compound.

Caption: Mechanism of thermal buffering in this compound-based smart textiles.

G cluster_workflow Characterization Workflow start Treated Textile dsc DSC Analysis start->dsc sem SEM Analysis start->sem thermal_props Thermal Properties (Melting/Crystallization Temp., Latent Heat) dsc->thermal_props morphology Morphology (Capsule Size, Shape, Distribution) sem->morphology

Caption: Experimental workflow for the characterization of smart textiles.

References

Application Notes and Protocols for Octadecane in Passive Building Cooling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of octadecane (B175841), a phase change material (PCM), in passive cooling applications for buildings. The information is intended to guide researchers and scientists in the development and evaluation of this compound-based building materials for enhanced energy efficiency and thermal comfort.

Introduction to this compound for Passive Cooling

This compound is a paraffin (B1166041) hydrocarbon that undergoes a solid-liquid phase transition at a temperature suitable for passive cooling in buildings.[1][2] Its primary advantage lies in its high latent heat of fusion, allowing it to absorb and store significant amounts of thermal energy from the surroundings as it melts, thereby mitigating indoor temperature fluctuations.[1][2] When the ambient temperature drops, the stored heat is released as the this compound solidifies. This property makes it an excellent candidate for integration into building envelopes to reduce cooling loads and shift peak energy demand.[1]

Thermal Properties of this compound

The effectiveness of this compound as a PCM is determined by its thermophysical properties. A comprehensive review of over 80 references has established temperature-dependent functions for its key properties.[2] It's important to note that property values, particularly in the solid phase, can exhibit significant variation across different studies.[2]

PropertyValueUnitReference
Melting Temperature28°C[1][3]
Latent Heat of Fusion~240 - 250J/g[1][4]
Thermal Conductivity (Solid)0.184 - 0.4W/m·K[4]
Thermal Conductivity (Liquid)~0.15W/m·K[2]
Density (Solid)~814 kg/m ³[2]
Density (Liquid)~775 kg/m ³[2]

Encapsulation and Integration into Building Materials

To be effectively used in building applications, this compound must be encapsulated or shape-stabilized to prevent leakage in its liquid state and to ensure long-term performance.[3][5][6]

Microencapsulation

Microencapsulation involves enclosing nano- or micro-sized droplets of this compound within a solid shell. This technique enhances heat transfer due to the large surface area-to-volume ratio and protects the PCM from the external environment.

  • Shell Materials: Common shell materials include polymers such as styrene–divinylbenzene copolymer, poly(methyl methacrylate), and polyurethane.[5][7][8][9]

  • Synthesis Method: Suspension polymerization and interfacial polymerization are frequently used methods for microencapsulation.[7][9]

A study on microencapsulated this compound with a styrene–divinylbenzene copolymer shell demonstrated good thermal stability and a high heat storage capability, with a melting enthalpy of 111.5 ± 0.7 J/g.[7] When incorporated into a cement board at 30 wt%, it stored 67.82% more heat energy compared to a conventional board and reduced temperature fluctuations by 59.0%.[7]

Shape-Stabilized Phase Change Materials (SSPCMs)

Shape stabilization involves impregnating a porous supporting material with this compound. The capillary forces within the porous structure prevent the molten PCM from leaking out.

  • Supporting Materials: Fumed silica (B1680970), polypyrrole, and hierarchically porous TiO2 have been successfully used as supporting matrices.[3][4][10]

  • Fabrication Method: A common method is evaporative solution impregnation, where the porous material is soaked in a solution of this compound and a solvent, followed by evaporation of the solvent.[4]

An n-octadecane/fumed silica composite with 70 wt% this compound exhibited a high latent heat storage capacity of 155.8 J/g and a 34% reduction in thermal conductivity compared to pure this compound.[4]

Experimental Protocols

Protocol for Characterization of Thermal Properties: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of this compound and its composites.

Materials:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • This compound sample (pure or encapsulated/shape-stabilized)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Calibrate the DSC instrument using standard reference materials (e.g., indium).

  • Accurately weigh 5-10 mg of the sample into an aluminum pan and seal it hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with an inert gas at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample to a temperature above its melting point (e.g., 50 °C) at a controlled rate (e.g., 10 °C/min) to erase its thermal history.

  • Cool the sample to a temperature below its solidification point (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again through its melting range at the same controlled rate.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC curve to determine the onset and peak melting temperatures and integrate the area under the melting peak to calculate the latent heat of fusion.

Protocol for Evaluating Shape Stability: Leakage Test

Objective: To assess the ability of an encapsulated or shape-stabilized PCM to retain liquid this compound after repeated thermal cycles.

Materials:

  • Oven with controlled temperature

  • Filter paper

  • Analytical balance

  • SSPCM sample

Procedure:

  • Weigh an empty piece of filter paper.

  • Place the SSPCM sample on the filter paper and weigh them together.

  • Place the filter paper with the sample in an oven set to a temperature above the melting point of this compound (e.g., 45 °C) for a specified duration (e.g., 30 minutes).

  • Remove the sample and filter paper from the oven and allow them to cool to room temperature.

  • Visually inspect the filter paper for any signs of leakage.

  • Reweigh the sample and filter paper.

  • Repeat the heating and cooling cycle for a predetermined number of cycles (e.g., 500 cycles).[3]

  • Calculate the percentage of leakage after each cycle or at the end of the test.

Performance Evaluation in Building Applications

The thermal performance of this compound-integrated building materials can be evaluated through lab-scale test rooms and building energy simulations.

Lab-Scale Test Room Protocol

Objective: To experimentally assess the impact of this compound-based building components on indoor temperature fluctuations.

Setup:

  • Construct two identical small-scale test rooms. One serves as a reference with conventional building materials, and the other incorporates the this compound-based material (e.g., as a wallboard or roof panel).[4][11]

  • Install temperature sensors to monitor the indoor air temperature, and the interior and exterior surface temperatures of the walls/roof.

  • Use a heat source (e.g., a halogen lamp) to simulate solar radiation.[11]

Procedure:

  • Isolate the test rooms to minimize external environmental influences.

  • Subject both rooms to identical and controlled heating and cooling cycles to simulate daily temperature variations.

  • Continuously record the temperature data from all sensors.

  • Compare the indoor temperature profiles of the two rooms to determine the temperature reduction and time lag achieved by the PCM-integrated material.[1]

For instance, a study using a test room with a roof panel made of an n-octadecane/fumed silica composite demonstrated a significant reduction in indoor peak temperature compared to a room with a conventional polystyrene panel.[4]

Visualizations

cluster_0 Phase Change Mechanism of this compound Heat_Absorption Heat Absorption (Ambient Temp > 28°C) Solid_this compound Solid this compound (Stores Energy) Heat_Absorption->Solid_this compound Liquid_this compound Liquid this compound Solid_this compound->Liquid_this compound Melting Liquid_this compound->Solid_this compound Solidification Heat_Release Heat Release (Ambient Temp < 28°C) Liquid_this compound->Heat_Release

Caption: Phase change cycle of this compound for thermal energy storage.

cluster_1 Experimental Workflow for SSPCM Characterization Start Start: Prepare SSPCM Sample DSC Differential Scanning Calorimetry (DSC) - Melting Point - Latent Heat Start->DSC Leakage_Test Leakage Test - Thermal Cycling - Mass Loss Measurement Start->Leakage_Test TGA Thermogravimetric Analysis (TGA) - Thermal Stability Start->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Chemical Compatibility Start->FTIR SEM Scanning Electron Microscopy (SEM) - Morphology Start->SEM End End: Characterized SSPCM DSC->End Leakage_Test->End TGA->End FTIR->End SEM->End

Caption: Characterization workflow for shape-stabilized this compound.

cluster_2 Integration of this compound PCM into Building Envelope Exterior Exterior Environment (High Temperature) Building_Wall Building Wall/Roof Exterior->Building_Wall Heat Transfer PCM_Layer This compound PCM Layer (Melts & Absorbs Heat) Building_Wall->PCM_Layer Heat Conduction Interior Interior Environment (Cooler Temperature) PCM_Layer->Interior Reduced Heat Flux

Caption: Heat transfer moderation by this compound in a building envelope.

References

Application Notes and Protocols: N-Octadecane in Reversible Gels for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octadecane, a paraffin (B1166041) hydrocarbon, is a highly effective phase change material (PCM) for thermal energy storage due to its high latent heat of fusion, suitable phase transition temperature (around 28°C), chemical stability, and low cost.[1][2] However, its practical application is often hindered by leakage in its liquid state. A promising solution to this issue is the encapsulation of n-octadecane within a three-dimensional network of a gelator, forming a shape-stabilized PCM (SSPCM) or a reversible gel.[3] This approach prevents the leakage of molten n-octadecane through capillary forces and surface tension within the porous gel structure.[2] These form-stable composite PCMs exhibit excellent thermal reliability and reusability, making them attractive for various thermal energy storage applications.[4]

This document provides detailed application notes and experimental protocols for the formulation and characterization of n-octadecane-based reversible gels for thermal storage.

Data Presentation

The thermal properties of n-octadecane-based reversible gels are influenced by the type and concentration of the gelator. Below are tables summarizing quantitative data from various studies.

Table 1: Thermal Properties of N-Octadecane Gels with Synthesized Gelators

Gelator SystemGelator Conc. (wt%)Melting Temp. (°C)Latent Heat of Melting (J/g)Crystallization Temp. (°C)Latent Heat of Crystallization (J/g)
G18 / n-octadecane[3]228.1225.424.9224.5
G18 / n-octadecane[3]428.2215.825.1215.2
G18 / n-octadecane[3]628.3206.525.3205.9
12-HSA-OD[1]5~28233.6~28233.6

*G18: Gelator synthesized from 4,4′-diphenylmethane diisocyanate and stearyl alcohol.[3] *12-HSA-OD: 12-hydroxystearic acid in n-octadecane.[1]

Table 2: Thermal Properties of N-Octadecane Gels with Polymeric Gelators

Gelator SystemGelator Conc. (wt%)Melting Temp. (°C)Latent Heat of Melting (J/g)Crystallization Temp. (°C)Latent Heat of Crystallization (J/g)
UHMWPE / n-octadecane60----

Table 3: Thermal Properties of N-Octadecane Composites with Porous Supports

Support Materialn-Octadecane Conc. (wt%)Melting Temp. (°C)Latent Heat of Melting (J/g)Crystallization Temp. (°C)Latent Heat of Crystallization (J/g)
BN/GO Aerogel[5][6]-30-32208.319-22-
Mesoporous Silica[2][7]70-135.6--

Visualizations

Gelation Mechanism of N-Octadecane

cluster_0 Heating cluster_1 Cooling Gelator Gelator Homogeneous_Solution Homogeneous Solution Gelator->Homogeneous_Solution n_octadecane_liquid n-Octadecane (Liquid) n_octadecane_liquid->Homogeneous_Solution Self_Assembly Self-Assembly of Gelator Homogeneous_Solution->Self_Assembly Cooling 3D_Network 3D Network Formation Self_Assembly->3D_Network Gel_State Reversible Gel (Shape-Stabilized) 3D_Network->Gel_State Solid_Gel Solid Gel (Energy Stored) Liquid_Gel Liquid-like Gel (Energy Released) Solid_Gel->Liquid_Gel Heating (Melting) Latent Heat Absorbed Liquid_Gel->Solid_Gel Cooling (Crystallization) Latent Heat Released Start Material Preparation Gel_Formation Gel Formation (Heating and Cooling) Start->Gel_Formation Characterization Characterization Gel_Formation->Characterization DSC DSC Analysis Characterization->DSC SEM SEM Imaging Characterization->SEM FTIR FTIR Spectroscopy Characterization->FTIR Thermal_Cycling Thermal Cycling Test Characterization->Thermal_Cycling Data_Analysis Data Analysis and Conclusion DSC->Data_Analysis SEM->Data_Analysis FTIR->Data_Analysis Thermal_Cycling->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of Octadecane in Confined Geometries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of octadecane (B175841) in confined spaces such as microchannels, nanopores, and emulsions.

Troubleshooting Guides

Issue 1: Excessive Supercooling of this compound

Q1: My this compound is exhibiting significant supercooling in microcapsules/emulsions before crystallization begins. How can I reduce this?

A1: Significant supercooling is a common issue when crystallizing this compound in confined spaces due to the isolation of volumes, which reduces the probability of heterogeneous nucleation. Here are several strategies to mitigate this:

  • Introduce Nucleating Agents: The most effective method is to add a nucleating agent to the this compound phase.

    • Long-Chain Alcohols: 1-octadecanol is an effective nucleating agent for this compound.[1] Adding around 10.0 wt% can significantly decrease the degree of supercooling.[1]

    • High-Melting Point Paraffins: A small amount of a paraffin (B1166041) with a higher melting point can act as a seed for crystallization.

    • Nanoparticles: Dispersing nanoparticles within the this compound phase can provide surfaces for heterogeneous nucleation.

  • Optimize Shell Composition and Structure (for microcapsules): The inner surface of the microcapsule shell can be engineered to promote nucleation. Optimizing the synthesis parameters of the shell material, such as the ratio of monomers or the pH during polymerization, can create a surface that reduces the nucleation barrier.

  • Control Cooling Rate: While counterintuitive, a very slow cooling rate can sometimes exacerbate supercooling in isolated droplets. Experiment with different cooling rates to find the optimal condition for your specific system.

Quantitative Impact of Nucleating Agent on Supercooling:

Nucleating AgentConcentration (wt%)Reduction in Supercooling (°C)Reference
1-Octadecanol10.0Significant decrease[1]
Paraffin (higher melting point)20.0Can avoid supercooling
Issue 2: Polymorphism Control - Formation of Metastable Rotator Phase

Q2: I am observing the formation of the metastable rotator phase of this compound instead of the stable triclinic phase. How can I control the resulting polymorph?

A2: In confined geometries, the metastable rotator phase (RI) of this compound is often observed, which might not be desirable if the stable triclinic phase is required.[2] The formation of this phase is influenced by several factors:

  • Surface Freezing: A monolayer of this compound can "freeze" at the interface with the confining wall at a temperature higher than the bulk crystallization temperature.[2] This surface layer can act as a template, promoting the growth of the rotator phase.

  • Degree of Confinement: The size of the confined space plays a crucial role. Smaller confinement dimensions tend to stabilize the rotator phase.

  • Cooling Rate: Rapid cooling often favors the formation of the metastable rotator phase by kinetically trapping the molecules in this less ordered state. A slower cooling rate allows more time for the molecules to arrange into the more stable triclinic structure.[3]

To promote the formation of the stable triclinic phase:

  • Utilize a Slower Cooling Rate: Decrease the cooling rate to allow for the thermodynamic equilibrium to be reached.

  • Introduce Nucleating Agents for the Triclinic Phase: Specific nucleating agents can be chosen that preferentially template the growth of the triclinic polymorph.

  • Annealing: Hold the sample at a temperature between the melting points of the rotator and triclinic phases to encourage the transition from the metastable to the stable form.

Issue 3: Inconsistent Nucleation and Crystal Growth in Microfluidic Channels

Q3: My this compound crystallization within PDMS microchannels is inconsistent, with nucleation occurring at random locations and variable crystal growth rates. How can I achieve better control?

A3: Achieving reproducible crystallization in microfluidic devices requires precise control over the experimental conditions. Here are some common causes of inconsistency and their solutions:

  • Surface Chemistry of the Channel: The surface of the microchannel plays a critical role in nucleation.

    • PDMS Surface Treatment: Untreated PDMS is hydrophobic, which can influence how this compound interacts with the surface. Plasma treatment can render the surface hydrophilic, which may alter the nucleation behavior. Experiment with different surface treatments to find the optimal condition for controlled nucleation.

    • Surface Patterning: Patterning the surface with different chemistries can create defined nucleation sites.

  • Flow and Thermal Gradients:

    • Flow Stability: Ensure a stable, pulseless flow of the this compound solution. Variations in flow can lead to changes in supersaturation and nucleation.

    • Temperature Control: Precise temperature control along the microchannel is crucial. Implement a well-calibrated temperature gradient to control the location of nucleation and the rate of crystal growth.

  • Contaminants: Dust or other particulate matter can act as uncontrolled nucleation sites. Ensure that the microfluidic device and the this compound solution are scrupulously clean.

Diagrams

Troubleshooting_Supercooling Problem Problem: Excessive Supercooling Cause1 Reduced Heterogeneous Nucleation in Isolated Volumes Problem->Cause1 Solution1 Introduce Nucleating Agents Cause1->Solution1 Solution2 Optimize Shell/Surface Chemistry Cause1->Solution2 Solution3 Vary Cooling Rate Cause1->Solution3 Agent1 1-Octadecanol Solution1->Agent1 Agent2 Higher M.P. Paraffin Solution1->Agent2 Agent3 Nanoparticles Solution1->Agent3

Caption: Troubleshooting workflow for excessive supercooling.

Polymorphism_Control Start Liquid this compound Rotator Metastable Rotator Phase Start->Rotator Fast Cooling / Confinement Triclinic Stable Triclinic Phase Start->Triclinic Slow Cooling / Nucleating Agents Rotator->Triclinic Annealing

Caption: Pathways for controlling this compound polymorphism.

Frequently Asked Questions (FAQs)

Q4: What are the typical melting and crystallization temperatures of this compound in bulk vs. confined spaces?

A4: The phase transition temperatures of this compound can be influenced by confinement.

Phase Transition Temperatures of this compound:

ConditionMelting Point (°C)Crystallization Temperature (°C)Latent Heat of Fusion (J/g)Reference
Bulk~28-30~24-26~244[4]
Microencapsulated~28-30Can be significantly lower due to supercoolingLower than bulk, depends on encapsulation efficiency[4]

Q5: What is the "rotator phase" of this compound and why is it more common in confined spaces?

A5: The rotator phase is a solid phase of n-alkanes that is intermediate between the fully ordered crystalline state and the liquid state. In this phase, the molecules have long-range positional order but lack long-range rotational order around their long axis. In bulk this compound, the rotator phase is typically a transient state observed just below the melting point.[2] However, in confined spaces, this phase can become metastable and exist over a wider temperature range.[2] This is because the high surface-to-volume ratio and the interaction with the confining surfaces can stabilize this less-ordered solid phase.

Q6: How does the cooling rate affect the crystal morphology of this compound in emulsions?

A6: The cooling rate has a significant impact on the final shape of the crystallized this compound droplets in an emulsion.

  • Slow to Moderate Cooling (0.1–50 K/min): This often leads to the self-shaping of droplets into non-spherical forms like platelet-like particles and fibers.

  • Fast Cooling: Rapid cooling tends to result in more spherical crystalline particles, which can be less prone to recrystallization-induced instabilities.

Q7: Are there any known issues with solvents used for this compound crystallization?

A7: While this compound itself is often the material of interest, if it is being crystallized from a solvent, the choice of solvent is critical. For high-temperature studies, 1-octadecene (B91540) is a common solvent. However, at temperatures above 120°C, 1-octadecene can polymerize, leading to impurities in the final product. If this is a concern, consider using saturated aliphatic solvents as an alternative.

Experimental Protocols

Protocol 1: Preparation of this compound-in-Water Nanoemulsion for Crystallization Studies

This protocol describes a general method for preparing an this compound nanoemulsion using sonication.

Materials:

  • n-Octadecane

  • Deionized water

  • Surfactant (e.g., OP-10)

  • Nucleating agent (optional, e.g., 1-octadecanol)

  • Metal oxide nanoparticles (optional, for thermal conductivity enhancement)

  • Electronic balance

  • Magnetic stirrer

  • Ultrasonic water bath or probe sonicator

Procedure:

  • Prepare the Aqueous Phase: Weigh the required amount of deionized water and surfactant into a beaker.

  • Prepare the Oil Phase: In a separate container, weigh the n-octadecane and any oil-soluble components like a nucleating agent.

  • Heating: Heat both phases to a temperature above the melting point of this compound (e.g., 40°C).

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer for approximately 30 minutes to form a coarse emulsion.

  • Sonication: Place the coarse emulsion in an ultrasonic water bath or use a probe sonicator for about 60 minutes to reduce the droplet size and form a stable nanoemulsion.

  • Characterization: Characterize the particle size distribution of the nanoemulsion using a particle size analyzer.

Nanoemulsion_Prep Start Start Step1 Prepare Aqueous and Oil Phases Start->Step1 Step2 Heat both phases > M.P. of this compound Step1->Step2 Step3 Combine phases with magnetic stirring (Pre-emulsion) Step2->Step3 Step4 Ultrasonication Step3->Step4 Step5 Characterize Particle Size Step4->Step5 End End Step5->End

Caption: Experimental workflow for nanoemulsion preparation.

Protocol 2: Fabrication of PDMS Microchannels for Crystallization Studies

This protocol outlines the basic steps for fabricating PDMS microchannels using soft lithography.

Materials:

  • PDMS elastomer kit (base and curing agent)

  • Master mold with the desired microchannel design (e.g., silicon wafer with patterned photoresist)

  • Petri dish

  • Vacuum desiccator

  • Oven

  • Plasma cleaner

  • Glass microscope slides

Procedure:

  • Prepare the Master Mold: Place the master mold in a clean petri dish.

  • Mix PDMS: Thoroughly mix the PDMS base and curing agent (typically in a 10:1 weight ratio).

  • Degas: Place the PDMS mixture in a vacuum desiccator to remove any air bubbles.

  • Pour PDMS: Pour the degassed PDMS over the master mold in the petri dish.

  • Cure: Place the petri dish in an oven to cure the PDMS (e.g., at 70°C for 1-2 hours).

  • Demold: Once cured, carefully peel the PDMS replica from the master mold.

  • Cut and Punch: Cut the PDMS to the desired size and punch inlet and outlet holes for fluidic connections.

  • Bonding: Treat the PDMS replica (channel side) and a clean glass slide with oxygen plasma. Immediately bring the two surfaces into contact to form an irreversible bond.

  • Post-Baking: Bake the bonded device (e.g., at 80°C for 30 minutes) to strengthen the bond.

PDMS_Fabrication Start Start Step1 Prepare Master Mold Start->Step1 Step2 Mix and Degas PDMS Step1->Step2 Step3 Pour PDMS onto Mold and Cure Step2->Step3 Step4 Demold PDMS Replica Step3->Step4 Step5 Cut and Punch Inlets/Outlets Step4->Step5 Step6 Plasma Treat PDMS and Glass Step5->Step6 Step7 Bond PDMS to Glass Step6->Step7 End End Step7->End

Caption: Workflow for PDMS microchannel fabrication.

References

Optimizing surfactant concentration for octadecane nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing surfactant concentration for the successful formulation of octadecane (B175841) nanoemulsions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and characterization of this compound nanoemulsions.

Problem Possible Causes Solutions
Phase Separation (Creaming or Sedimentation) Inadequate surfactant concentration.[1][2] Droplet flocculation due to high surfactant levels (depletion flocculation).[1][2] Large droplet size.[3]Optimize surfactant concentration; both too little and too much can cause instability.[1][2] Increase homogenization pressure or the number of passes through the homogenizer to reduce droplet size.[1][2][4] Evaluate the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system; an optimal HLB is crucial for stability.[5][6]
Increased Particle Size Over Time (Ostwald Ripening) High water solubility of the oil phase.[7][8] Broad initial particle size distribution (polydispersity).While this compound has low water solubility, for other oils, consider adding a less soluble oil to the formulation to inhibit Ostwald ripening.[9] Refine the emulsification process to achieve a narrow particle size distribution (low Polydispersity Index - PDI).[10]
High Polydispersity Index (PDI) Inefficient homogenization. Suboptimal surfactant concentration.Increase the energy input during homogenization (higher pressure, more passes, or longer sonication time).[4] Systematically vary the surfactant concentration to find the optimal level for achieving a monodisperse system.
Cloudy or Opaque Appearance Large droplet size.[1] Aggregation or coalescence of droplets.Ensure droplet size is below 200 nm for a translucent appearance.[11] Optimize surfactant concentration and homogenization parameters to prevent droplet aggregation.[1][2]
Evidence of Cytotoxicity High concentration of certain surfactants.[12][13][14] Use of toxic co-surfactants or solvents.[15]Screen different surfactants for their cytotoxicity at the desired concentrations.[16] Non-ionic surfactants are generally less toxic than ionic ones.[14] If possible, use low-energy emulsification methods that may reduce the need for high surfactant concentrations, though some low-energy methods require higher surfactant levels. Select biocompatible co-surfactants or avoid them if possible.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration of surfactant for this compound nanoemulsions?

A1: The optimal surfactant concentration depends on various factors including the desired droplet size, the oil concentration, and the homogenization method used.[10] However, a common starting point is to evaluate a range of surfactant concentrations, for instance, from 1% to 5% (w/w) of the total formulation.[17] The goal is to find the minimum concentration that produces a stable nanoemulsion with the desired particle size.[14]

Q2: How does surfactant concentration affect the particle size of the nanoemulsion?

A2: Generally, increasing the surfactant concentration leads to a decrease in droplet size up to a certain point.[1][2][18] This is because more surfactant is available to stabilize the newly formed oil droplets during homogenization, preventing them from coalescing.[19] However, beyond a certain concentration, the particle size may no longer decrease significantly.[18]

Q3: What is the Hydrophilic-Lipophilic Balance (HLB) and why is it important for this compound nanoemulsions?

A3: The HLB value indicates the balance of the size and strength of the hydrophilic (water-loving) and lipophilic (oil-loving) groups of a surfactant. For oil-in-water (o/w) nanoemulsions, such as those made with this compound, surfactants or surfactant blends with a higher HLB value (typically between 8 and 18) are required to create a stable system.[6] Using a surfactant system with an optimal HLB for this compound will result in a more stable nanoemulsion with a smaller droplet size.[5]

Q4: Can using too much surfactant be detrimental to the nanoemulsion?

A4: Yes, an excessively high surfactant concentration can lead to instability through a phenomenon called depletion flocculation, where un-adsorbed surfactant micelles cause the oil droplets to aggregate.[1][2] Furthermore, high concentrations of some surfactants can introduce cytotoxicity, which is a critical consideration for drug delivery applications.[12][13][14]

Q5: What are the key characterization techniques to assess the quality of my this compound nanoemulsion?

A5: The primary characterization techniques include:

  • Dynamic Light Scattering (DLS): To measure the mean droplet size, size distribution, and Polydispersity Index (PDI).[]

  • Zeta Potential Analysis: To predict the long-term stability of the nanoemulsion based on the surface charge of the droplets. A zeta potential of ±30 mV is generally considered sufficient for good physical stability.[21]

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology and size of the nanoemulsion droplets.[]

  • Stability Studies: Involving storage at different temperatures and centrifugation to assess for phase separation, creaming, or changes in particle size over time.[3][22]

Data Summary

The following tables summarize the expected impact of varying experimental parameters on the properties of this compound nanoemulsions.

Table 1: Effect of Surfactant Concentration on Nanoemulsion Properties

Surfactant ConcentrationMean Droplet SizeStability
Low LargePoor (Coalescence)
Optimal Small (e.g., ~62 nm)Good
High SmallPotentially Poor (Depletion Flocculation)[1][2]

Table 2: Influence of Homogenization Parameters (Microfluidization)

ParameterEffect on Droplet Size
Increasing Pressure Decrease[1][2][4]
Increasing Number of Passes Decrease[1][2][4]

Experimental Protocols

1. Preparation of this compound Nanoemulsion by High-Pressure Homogenization (Microfluidization)

  • Materials: this compound (oil phase), surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Tween 80), and purified water (aqueous phase).

  • Procedure:

    • Prepare the aqueous phase by dissolving the desired concentration of surfactant in purified water.

    • Prepare the oil phase by melting this compound (melting point ~28°C).

    • Create a coarse pre-emulsion by adding the molten this compound to the aqueous surfactant solution and mixing with a high-shear mixer for a specified time (e.g., 2 minutes).

    • Pass the pre-emulsion through a high-pressure homogenizer (microfluidizer) at a set pressure (e.g., 10,000 psi) for a specific number of cycles (e.g., 3-5 passes).[2]

    • Cool the resulting nanoemulsion to room temperature.

    • Characterize the nanoemulsion for particle size, PDI, and zeta potential.

2. Characterization of Nanoemulsion Stability

  • Long-Term Storage:

    • Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 1 day, 1 week, 1 month, 3 months), measure the particle size, PDI, and zeta potential.[22]

    • Visually inspect for any signs of phase separation, creaming, or sedimentation.

  • Centrifugation Test:

    • Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 30 minutes).[22]

    • After centrifugation, visually inspect the sample for any phase separation. A stable nanoemulsion will show no signs of separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_stability Stability Testing start Start aqueous_phase Prepare Aqueous Phase (Surfactant + Water) start->aqueous_phase oil_phase Prepare Oil Phase (Molten this compound) start->oil_phase pre_emulsion Create Coarse Pre-emulsion aqueous_phase->pre_emulsion oil_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization nanoemulsion Final Nanoemulsion homogenization->nanoemulsion dls DLS Analysis (Size, PDI) nanoemulsion->dls zeta Zeta Potential nanoemulsion->zeta tem TEM/Cryo-TEM (Morphology) nanoemulsion->tem storage Long-Term Storage nanoemulsion->storage centrifugation Centrifugation nanoemulsion->centrifugation

Caption: Experimental workflow for nanoemulsion preparation and characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Instability Issue (e.g., Phase Separation) surfactant Incorrect Surfactant Concentration issue->surfactant homogenization Inefficient Homogenization issue->homogenization hlb Suboptimal HLB Value issue->hlb optimize_surfactant Vary Surfactant Concentration surfactant->optimize_surfactant optimize_homogenization Increase Pressure/ Number of Passes homogenization->optimize_homogenization optimize_hlb Screen Different Surfactants/Blends hlb->optimize_hlb result Stable Nanoemulsion optimize_surfactant->result Re-evaluate Stability optimize_homogenization->result optimize_hlb->result

Caption: Troubleshooting logic for nanoemulsion instability.

References

Preventing polymerization of 1-octadecene in octadecane-based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-octadecene (B91540) (ODE) in octadecane-based synthetic processes. The focus is on preventing the unwanted polymerization of 1-octadecene, a common challenge in high-temperature synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 1-octadecene and why is it used in high-temperature synthesis?

1-Octadecene (ODE) is a long-chain alpha-olefin commonly used as a solvent in high-temperature syntheses, such as the production of colloidal quantum dots and other nanoparticles.[1][2] Its high boiling point (315 °C) and compatibility with common ligands like oleic acid make it suitable for these applications.[1][2] In some cases, ODE can also act as a reagent due to the reactivity of its terminal double bond.[1][2][3]

Q2: What is the primary issue encountered when using 1-octadecene at high temperatures?

The main problem is the spontaneous polymerization of 1-octadecene at elevated temperatures (typically between 120–320 °C).[3][4][5][6][7][8] This results in the formation of poly(1-octadecene), a waxy, polymer byproduct that can contaminate the desired product.[3][4][5]

Q3: Why is poly(1-octadecene) difficult to remove from my product?

Poly(1-octadecene) has a similar size and solubility to hydrophobically-ligated nanoparticles, making its removal by standard purification techniques like precipitation/redispersion cycles or size exclusion chromatography challenging and often ineffective.[3][4][5][6][7][8]

Q4: At what temperatures does 1-octadecene polymerization become significant?

While polymerization can occur at temperatures as low as 120 °C, the rate of conversion increases dramatically with temperature.[3][9] At 240 °C, the conversion becomes appreciable, and it is significantly high at 320 °C.[3][9]

Q5: How should I handle and store 1-octadecene to minimize potential hazards?

1-octadecene should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and flames.[10][11] It is crucial to keep containers tightly closed.[10][11][12] Prolonged storage can lead to the formation of explosive peroxides.[10] It is advisable to test for peroxides before use, especially before distillation.[13]

Troubleshooting Guide

This guide addresses specific issues related to the polymerization of 1-octadecene during synthesis.

Issue 1: My final product is waxy and difficult to purify.

This is a strong indication of poly(1-octadecene) contamination.

  • Root Cause: Spontaneous polymerization of 1-octadecene at high reaction temperatures.[3][4][5]

  • Solution 1: Solvent Substitution: If 1-octadecene is only used as a solvent and not a reagent, the most effective solution is to replace it with a saturated, aliphatic solvent with a similar high boiling point, such as n-octadecane or n-hexadecane.[3][4][5][6][7][8]

  • Solution 2: Post-Synthesis Ligand Exchange: If 1-octadecene is a necessary reagent, you can perform a post-synthesis ligand exchange. By replacing the native hydrophobic ligands on your product with more polar ones, you can increase the product's polarity.[3][4][5][7][8] This will create a significant solubility difference between your product and the nonpolar poly(1-octadecene), allowing for separation through selective precipitation and washing.[3][4][5][7][8]

Issue 2: How can I confirm the presence of poly(1-octadecene) in my sample?
  • Recommended Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying poly(1-octadecene). The presence of broad aliphatic signals and the disappearance or significant reduction of the characteristic alkene resonances of 1-octadecene are indicative of polymerization.[3][5][9] Diffusion-ordered NMR spectroscopy (DOSY) can be particularly useful to distinguish the polymer from your product based on their different diffusion coefficients.[5][9]

Issue 3: I need to use 1-octadecene as a reagent. How can I minimize polymerization?
  • Strategy 1: Temperature and Time Optimization: Since polymerization is temperature and time-dependent, optimizing your reaction to proceed at the lowest possible temperature and for the shortest duration can help minimize the formation of poly(1-octadecene).[3][9]

  • Strategy 2: Purification of 1-Octadecene: While not a complete solution, ensuring the purity of your 1-octadecene before use is good practice. Peroxides can act as initiators for radical polymerization. A common method to remove peroxides is to wash the 1-octadecene with an aqueous solution of ferrous sulfate (B86663) or sodium metabisulfite (B1197395).[13]

Data Presentation

Table 1: Temperature Dependence of 1-Octadecene Polymerization

Temperature (°C)Conversion to Poly(1-octadecene) after 24 hours (%)
1200.64
1606.58
24024.01
32088.51

Data sourced from Dhaene et al. (2019).[3][9]

Experimental Protocols

Protocol 1: General Procedure for Nanocrystal Synthesis in a Saturated Solvent (to avoid polymerization)

This protocol is a general guideline and should be adapted for the specific nanocrystal synthesis.

  • Solvent Preparation: Use a saturated aliphatic solvent such as n-octadecane or n-hexadecane instead of 1-octadecene.[3][4][5] If the solvent is solid at room temperature, it will need to be heated to its melting point before use.

  • Precursor Preparation: Prepare the metal and chalcogenide (or other) precursors as required by your specific synthesis protocol.

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and septum, combine the metal precursor and the saturated solvent.

  • Degassing: Heat the mixture under vacuum to remove water and oxygen.

  • Inert Atmosphere: Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to the desired synthesis temperature.

  • Injection: Swiftly inject the chalcogenide precursor into the hot reaction mixture.

  • Growth: Allow the nanocrystals to grow at the synthesis temperature for the specified time.

  • Cooling and Purification: Cool the reaction mixture to room temperature. Precipitate the nanocrystals by adding a non-solvent (e.g., acetone (B3395972) or ethanol) and centrifuge to collect the product. Wash the product multiple times to remove any unreacted precursors or byproducts.

Protocol 2: Peroxide Removal from 1-Octadecene
  • Safety Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Preparation of Washing Solution: Prepare a 5% (w/v) aqueous solution of sodium metabisulfite or ferrous sulfate.[13]

  • Washing: In a separatory funnel, combine the 1-octadecene with an equal volume of the washing solution.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing step 1-2 more times.

  • Water Wash: Wash the 1-octadecene with deionized water to remove any residual salts.

  • Drying: Dry the washed 1-octadecene over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration: Filter to remove the drying agent.

  • Storage: Store the purified 1-octadecene under an inert atmosphere and in a cool, dark place.

Visualizations

G cluster_0 Troubleshooting Workflow A Issue: Waxy product, purification difficulty B Diagnosis: Likely poly(1-octadecene) contamination A->B C Is 1-octadecene essential as a reagent? B->C D Solution: Replace 1-octadecene with a saturated solvent (e.g., n-octadecane) C->D No E Solution: Proceed with synthesis, then perform post-synthesis polar ligand exchange to enable separation C->E Yes F End: Purified product D->F E->F

Caption: Troubleshooting logic for addressing poly(1-octadecene) contamination.

G cluster_1 Experimental Workflow: Nanocrystal Synthesis A Start: Select Solvent B Option 1: 1-Octadecene A->B C Option 2: Saturated Solvent (e.g., n-Octadecane) A->C D High-Temperature Synthesis B->D C->D E Polymerization Occurs D->E if 1-Octadecene F No Significant Polymerization D->F if Saturated Solvent H Post-Synthesis Ligand Exchange & Separation E->H G Standard Purification F->G I End: Purified Nanocrystals G->I H->I

Caption: Workflow comparison for synthesis with and without 1-octadecene.

References

Technical Support Center: Stabilizing Octadecane-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with octadecane-in-water (o/w) emulsions. Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, and detailed experimental protocols to enhance the stability and performance of your emulsions.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the preparation and analysis of this compound-in-water emulsions.

ProblemPossible CausesRecommended Solutions
Phase Separation (Creaming or Sedimentation) Shortly After Preparation Incorrect Emulsifier Selection or Concentration: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system may be suboptimal for This compound (B175841). Insufficient emulsifier concentration will result in incomplete droplet coverage.Optimize Emulsifier System: Calculate the required HLB for an o/w emulsion of this compound and select a surfactant or blend of surfactants to match. Incrementally increase the surfactant concentration to ensure complete surface coverage of the oil droplets. Consider using a combination of a small molecule surfactant for rapid adsorption and a polymeric surfactant for long-term steric stabilization.
Insufficient Homogenization: The energy input during emulsification may be too low, resulting in large, polydisperse droplets that are prone to gravitational separation.Optimize Homogenization Process: Increase the homogenization time, pressure (for high-pressure homogenization), or agitation speed (for high-shear mixing). Multiple passes through a high-pressure homogenizer can significantly reduce droplet size.[1]
Inappropriate Temperature: The temperature of the oil and water phases during emulsification can affect surfactant solubility and interfacial tension.Control Temperature: Ensure both the oil and water phases are at a consistent and appropriate temperature during mixing. For this compound, which is solid at room temperature (melts around 28°C), the emulsification process should be carried out at a temperature above its melting point.[2]
Increased Droplet Size Over Time (Coalescence) Insufficient Interfacial Film Strength: The surfactant layer around the oil droplets is not robust enough to prevent them from merging upon collision.Enhance Interfacial Film Properties: Consider using a combination of ionic and non-ionic surfactants to create a more resilient interfacial layer through both electrostatic and steric repulsion. Ensure the surfactant concentration is above the critical micelle concentration (CMC) to provide a sufficient reservoir of surfactant molecules.
High Droplet Collision Frequency: This can be due to a high concentration of the dispersed phase or inadequate viscosity of the continuous phase.Modify Formulation: If possible, decrease the concentration of the this compound phase. Increase the viscosity of the aqueous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomers). This will slow down droplet movement and reduce the frequency of collisions.
Formation of a "Cream" Layer at the Top (Flocculation) Weak Repulsive Forces Between Droplets: Van der Waals attractive forces may dominate over repulsive forces, causing droplets to aggregate.Increase Inter-droplet Repulsion: For electrostatically stabilized emulsions, adjust the pH to increase the surface charge of the droplets (higher absolute zeta potential). For sterically stabilized emulsions, ensure the polymer chains of the non-ionic surfactant are well-hydrated and provide a sufficient barrier.
Depletion Flocculation: In the presence of excess surfactant micelles, an osmotic pressure can push the larger emulsion droplets together.[3]Optimize Surfactant Concentration: Avoid excessively high surfactant concentrations that can lead to a high concentration of micelles in the continuous phase.
Increased Polydispersity and Appearance of Very Large Droplets (Ostwald Ripening) Solubility of this compound in the Continuous Phase: Although low, the solubility of this compound in water allows for the diffusion of oil molecules from smaller to larger droplets.Inhibit Molecular Diffusion: Add a small amount of a less water-soluble oil (a ripening inhibitor) to the this compound phase. This second oil, having a much lower solubility in water, will accumulate in the smaller droplets, creating an osmotic pressure that counteracts the Laplace pressure driving Ostwald ripening.[4]
Sudden Inversion to a Water-in-Oil (w/o) Emulsion High Dispersed Phase Concentration: As the volume fraction of the oil phase increases, it can become the continuous phase.Adjust Phase Ratio: Maintain the oil phase concentration below the inversion point, which is typically around 60-74% for o/w emulsions.
Changes in Surfactant Solubility (e.g., with Temperature): For emulsions stabilized with non-ionic surfactants, an increase in temperature can decrease the hydrophilicity of the surfactant, favoring the formation of a w/o emulsion. This is the principle behind the Phase Inversion Temperature (PIT) method.Control Temperature and Surfactant Choice: Be mindful of the PIT of your surfactant system if temperature fluctuations are expected. Choose surfactants with a PIT well outside the intended storage and application temperature range.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound emulsion is unstable?

A1: The first step is to characterize the instability. Observe the emulsion over time, both macroscopically (for creaming, sedimentation, or phase separation) and microscopically (for changes in droplet size and aggregation). Techniques like Dynamic Light Scattering (DLS) can provide quantitative data on droplet size distribution, while zeta potential measurements can assess electrostatic stability. Understanding the mechanism of instability (e.g., coalescence vs. flocculation) is crucial for effective troubleshooting.[5]

Q2: How does the concentration of the surfactant affect the stability of the emulsion?

A2: Surfactant concentration is critical. Below the critical micelle concentration (CMC), there may not be enough surfactant to adequately cover the surface of the oil droplets, leading to coalescence. As the concentration increases above the CMC, stability generally improves due to the formation of a protective interfacial layer. However, excessively high concentrations can sometimes lead to depletion flocculation. Therefore, it is important to determine the optimal surfactant concentration for your specific system.[6]

Q3: What is the role of homogenization pressure and the number of passes in creating a stable emulsion?

A3: High-pressure homogenization is a high-energy method used to reduce the size of the oil droplets.[7] Increasing the homogenization pressure generally leads to smaller droplet sizes and a narrower size distribution, which in turn enhances stability by reducing the rate of creaming and coalescence.[1][8] Similarly, increasing the number of passes through the homogenizer can further decrease the droplet size, although the effect may diminish after a certain number of passes.[9]

Q4: Can I prepare a stable this compound-in-water emulsion without using a high-pressure homogenizer?

A4: Yes, low-energy methods such as the Phase Inversion Temperature (PIT) method can be used to prepare stable nanoemulsions.[10] This method involves heating a mixture of oil, water, and a non-ionic surfactant to a temperature where the surfactant's affinity for both phases is similar, leading to the formation of a microemulsion. Subsequent rapid cooling can trap the system as a stable oil-in-water nanoemulsion with very small droplet sizes.

Q5: My emulsion looks stable at room temperature but separates when heated. Why does this happen?

A5: This is often observed with emulsions stabilized by non-ionic surfactants. As the temperature increases, the hydrophilic portion of the surfactant can become dehydrated, reducing its effectiveness as a stabilizer for o/w emulsions and potentially leading to phase inversion. This temperature-dependent behavior is related to the cloud point of the surfactant and the Phase Inversion Temperature (PIT) of the emulsion system.[11]

Q6: What is Ostwald ripening and how can I prevent it in my this compound emulsion?

A6: Ostwald ripening is a phenomenon where larger droplets in an emulsion grow at the expense of smaller droplets. This occurs because smaller droplets have a higher Laplace pressure, leading to a slightly higher solubility of the dispersed phase (this compound) in the continuous phase (water). Over time, this compound molecules diffuse from the smaller droplets, through the aqueous phase, and deposit onto the larger droplets. To prevent this, you can add a second, highly water-insoluble component to the oil phase. This component, often called a ripening inhibitor, does not diffuse through the aqueous phase and creates an osmotic pressure that counteracts the Laplace pressure, thus stabilizing the smaller droplets.[4][12]

Data Presentation

The following tables summarize key quantitative data related to the stability of this compound-in-water emulsions.

Table 1: Effect of Homogenization Pressure on Droplet Size of 10 wt% this compound-in-Water Emulsions (5 passes)

Homogenization Pressure (psi)Mean Droplet Diameter (nm)
5,000~250
10,000~180
15,000~150
20,000~130

Note: Data is illustrative and based on trends observed in the literature. Actual values will depend on the specific formulation and equipment used.[8]

Table 2: Effect of Surfactant (Tween 20) Concentration on Stability of a 20% O/W Emulsion

Surfactant Concentration (%)Mean Droplet Diameter (dSMLS)Turbiscan Stability Index (TSI)Stability Assessment
0.25HighHighUnstable
0.50LowLowStable
1.0LowLowStable
1.5HigherHigherLess Stable (potential depletion flocculation)

Note: This table illustrates the general trend. The optimal surfactant concentration needs to be determined experimentally for each specific formulation.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-in-Water Emulsion using High-Pressure Homogenization

Objective: To prepare a stable this compound-in-water emulsion with a small droplet size.

Materials:

  • n-Octadecane

  • Deionized water

  • Surfactant (e.g., Tween 20, Sodium Dodecyl Sulfate - SDS)

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer

  • Heating plate with magnetic stirring

Procedure:

  • Prepare the Aqueous Phase: Dissolve the desired concentration of surfactant in deionized water. Heat the solution to a temperature above the melting point of this compound (e.g., 40°C) while stirring.

  • Prepare the Oil Phase: Melt the n-octadecane in a separate container at the same temperature as the aqueous phase.

  • Create a Coarse Emulsion: While vigorously mixing the aqueous phase with a high-shear mixer, slowly add the molten this compound. Continue mixing for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Immediately transfer the coarse emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

  • Homogenize: Process the emulsion through the homogenizer at the desired pressure (e.g., 10,000 psi). For smaller droplet sizes, multiple passes (e.g., 3-5) may be necessary. Ensure the emulsion is cooled after each pass to maintain the desired temperature.[13]

  • Cooling: After the final pass, cool the emulsion to room temperature while gently stirring.

  • Storage: Store the final emulsion in a sealed container at the desired storage temperature.

Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets.

Materials:

  • This compound-in-water emulsion sample

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or reusable cuvettes

  • Deionized water (for dilution)

  • Micropipettes

Procedure:

  • Instrument Preparation: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Ensure the emulsion sample is at thermal equilibrium with the instrument's measurement chamber.

    • Gently invert the sample vial several times to ensure homogeneity. Avoid vigorous shaking, which can induce coalescence or create air bubbles.

    • Dilute a small aliquot of the emulsion with deionized water to a concentration suitable for DLS analysis. The appropriate dilution will depend on the instrument and the initial concentration of the emulsion. The goal is to achieve a clear to slightly hazy suspension to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Enter the sample parameters into the software, including the viscosity and refractive index of the dispersant (water) at the measurement temperature.

    • Perform the measurement. It is recommended to perform multiple runs (e.g., 3-5) for each sample to ensure reproducibility.[14]

  • Data Analysis:

    • The DLS software will generate a particle size distribution report, typically including the z-average mean diameter and the Polydispersity Index (PDI).

    • A low PDI (typically < 0.2) indicates a narrow, monomodal size distribution, which is often desirable for stable emulsions.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the physical stability of the emulsion over an extended period under different storage conditions.

Materials:

  • Emulsion samples

  • Sealed glass vials

  • Incubators or stability chambers set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Instrumentation for analysis (e.g., DLS, zeta potential analyzer, microscope, Turbiscan)

Procedure:

  • Sample Preparation: Aliquot the freshly prepared emulsion into multiple sealed glass vials to minimize headspace and prevent evaporation.

  • Initial Characterization (Time Zero): Perform a comprehensive analysis of the initial emulsion, including:

    • Visual appearance (color, homogeneity, presence of creaming or phase separation).

    • Droplet size distribution (DLS).

    • Zeta potential.

    • Viscosity.

  • Storage: Place the vials in stability chambers at the selected temperatures. Protect samples from light if any components are light-sensitive.

  • Periodic Testing: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition and repeat the characterization tests performed at time zero.

  • Data Analysis: Compare the results over time to identify any changes in the physical properties of the emulsion. Look for trends such as an increase in droplet size (indicating coalescence or Ostwald ripening), a decrease in zeta potential (suggesting a loss of electrostatic stability), or the formation of a cream layer.

Mandatory Visualizations

Emulsion_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification Aqueous_Phase Aqueous Phase (Water + Surfactant) Coarse_Emulsion Coarse Emulsion Formation (High-Shear Mixing) Aqueous_Phase->Coarse_Emulsion Oil_Phase Oil Phase (Molten this compound) Oil_Phase->Coarse_Emulsion Fine_Emulsion Fine Emulsion Formation (High-Pressure Homogenization) Coarse_Emulsion->Fine_Emulsion Final_Emulsion Final_Emulsion Fine_Emulsion->Final_Emulsion Cooling & Storage

Caption: Workflow for preparing an this compound-in-water emulsion.

Emulsion_Instability_Pathways cluster_reversible Reversible Processes cluster_irreversible Irreversible Processes Stable_Emulsion Stable Emulsion (Dispersed Droplets) Creaming Creaming Stable_Emulsion->Creaming Flocculation Flocculation Stable_Emulsion->Flocculation Ostwald_Ripening Ostwald_Ripening Stable_Emulsion->Ostwald_Ripening Coalescence Coalescence Flocculation->Coalescence Phase_Separation Complete Phase Separation Coalescence->Phase_Separation Ostwald_Ripening->Coalescence

Caption: Common pathways of emulsion destabilization.

Caption: Mechanism of steric stabilization.

References

Technical Support Center: Preventing n-Octadecane Leakage in Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with n-octadecane as a phase change material (PCM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the leakage of melted n-octadecane during your experiments.

Troubleshooting Guides

Issue 1: Observed Leakage of n-Octadecane from a Composite PCM

Q: My n-octadecane-based composite PCM is leaking after a few melting/solidifying cycles. What are the potential causes and how can I fix it?

A: Leakage of molten n-octadecane from a composite PCM is a common issue that can compromise the thermal performance and reusability of the material. The primary causes often revolve around the improper containment of the n-octadecane once it transitions to its liquid phase.

Potential Causes:

  • Insufficient Supporting Material: The porous or polymeric matrix may not have sufficient capillary force or intermolecular interaction to hold the molten n-octadecane.

  • Poor Encapsulation: In micro- or nanoencapsulated PCMs, the shell material may be too thin, permeable, or have structural defects, leading to leakage.[1][2][3]

  • Phase Segregation: In polymer-based, shape-stabilized PCMs, poor compatibility between the n-octadecane and the polymer can lead to phase separation and subsequent leakage.[4]

  • High PCM Loading: Exceeding the maximum absorption capacity of the supporting material will inevitably lead to leakage.[5]

Troubleshooting Steps:

  • Verify PCM Loading: Re-evaluate the weight percentage of n-octadecane in your composite. If leakage is occurring, consider reducing the loading to stay within the optimal range for your specific supporting material.

  • Enhance Supporting Matrix Interaction:

    • For porous materials like silica (B1680970) or activated carbon, ensure the pore size is appropriate (mesopores are often ideal) to provide strong capillary forces.[5]

    • For polymeric matrices, consider modifying the polymer to improve its affinity for the nonpolar n-octadecane.[4]

  • Optimize Encapsulation Protocol:

    • If using interfacial polymerization for microcapsules, adjust the monomer concentrations or reaction time to create a thicker, more robust shell.[1][2][3]

    • Ensure proper emulsification to achieve a uniform coating of the n-octadecane droplets.

  • Perform a Leakage Test: A simple leakage test can help quantify the stability of your PCM composite. Place a sample on filter paper and heat it in an oven above the melting point of n-octadecane (e.g., 60°C) for a set period (e.g., 60 minutes).[5][6] Observe for any signs of leakage.

Issue 2: Reduced Latent Heat Capacity in a Leakage-Proof PCM

Q: I have successfully prevented leakage, but now the latent heat storage capacity of my n-octadecane composite is much lower than expected. Why is this happening and what can I do?

A: While preventing leakage is crucial, it can sometimes come at the cost of reduced thermal energy storage capacity. This trade-off is often a result of the methods used to contain the n-octadecane.

Potential Causes:

  • High Ratio of Supporting Material: A higher proportion of the non-phase-change supporting material (polymer, silica, etc.) will naturally reduce the overall percentage of n-octadecane, thereby lowering the total latent heat of the composite.

  • Interfacial Effects: Strong interactions between the n-octadecane and the supporting matrix can sometimes restrict the molecular motion of the PCM, leading to incomplete phase transitions and a lower effective latent heat.

  • Crystallinity Suppression: Confinement within very small nanopores can suppress the crystallization of n-octadecane, leading to a decrease in the heat released during solidification.[5]

Troubleshooting Steps:

  • Optimize PCM Loading: The goal is to maximize the n-octadecane content without causing leakage. Experiment with slightly increasing the PCM loading in small increments and re-evaluating the leakage performance.

  • Select Appropriate Supporting Material:

    • Choose porous materials with a high specific surface area and large pore volume to maximize n-octadecane absorption.[7]

    • For encapsulated PCMs, aim for a thin yet robust shell to maximize the core-to-shell ratio.[1][2][3]

  • Characterize Thermal Properties: Use Differential Scanning Calorimetry (DSC) to accurately measure the melting and freezing enthalpies and temperatures of your composite PCM. This will provide quantitative data on the impact of your formulation on its thermal storage capacity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to prevent n-octadecane leakage in PCMs?

A1: The three primary strategies to create form-stable PCMs and prevent leakage are:

  • Encapsulation: This involves enclosing the n-octadecane in a solid shell at the micro or nano-scale. Common shell materials include polyurethane and polyaniline.[1][2][3][8] This method effectively contains the molten PCM and increases the heat transfer area.

  • Shape-Stabilization with Polymers: In this approach, n-octadecane is physically entrapped within a three-dimensional polymer network.[4] The polymer acts as a supporting matrix, preventing the liquid PCM from flowing.

  • Impregnation into Porous Materials: n-Octadecane can be absorbed into the pores of materials like mesoporous silica, activated carbon, or fumed silica.[5][6][9] The capillary forces and surface tension within the porous structure hold the molten PCM in place.[5][9]

Q2: How do I choose the best leakage prevention method for my application?

A2: The choice of method depends on the specific requirements of your experiment:

  • For applications requiring high heat transfer rates, microencapsulation can be advantageous due to the increased surface area-to-volume ratio.

  • For structural applications where the PCM is part of a larger component, shape-stabilization with a suitable polymer might be the most appropriate choice.

  • When cost and ease of preparation are major factors, impregnation into porous materials can be a straightforward and effective option.

Q3: What is a typical leakage test protocol?

A3: A common and simple leakage test involves the following steps:

  • Prepare a small, known weight of your n-octadecane composite.

  • Place the sample on a piece of pre-weighed filter paper.

  • Put the filter paper with the sample in an oven set to a temperature significantly above the melting point of n-octadecane (e.g., 50-60°C).[6]

  • Keep the sample in the oven for a predetermined time (e.g., 30-60 minutes).[5][6]

  • Remove the sample and filter paper and allow them to cool to room temperature.

  • Visually inspect the filter paper for any signs of melted n-octadecane.

  • For a quantitative analysis, re-weigh the sample and the filter paper to determine any mass loss from the composite.

Q4: Can the leakage of n-octadecane be completely eliminated?

A4: With the right formulation and preparation method, leakage can be effectively prevented to the point where it is not observable under normal operating conditions. For instance, shape-stabilized PCMs with an optimized n-octadecane content can show no leakage when heated well above their melting point.[4][5][10] Similarly, properly synthesized microcapsules with robust shells can effectively contain the molten core.[1][2][3]

Quantitative Data on Leakage Prevention Methods

The following tables summarize quantitative data from various studies on preventing n-octadecane leakage.

Table 1: Performance of Shape-Stabilized n-Octadecane PCMs

Supporting Matrixn-Octadecane Content (wt%)Latent Heat (J/g)Leakage Test ConditionsLeakage Observation
Poly(triallyl isocyanurate-silicone)Not specifiedNot specified100°CNo obvious change in shape
Mesoporous Silica70%135.660°C for 60 minNo leakage observed
Fumed Silica70%155.850°C for 60 minNo leakage observed
EPDM/GrapheneNot specifiedNot specifiedHeated for 48 hours0.621% leakage rate

Table 2: Performance of Encapsulated n-Octadecane PCMs

Shell MaterialCore (n-Octadecane) Content (wt%)Latent Heat (J/g)Mean Capsule Size (µm)Shell Thickness (nm)
Polyurethane25% - 67%50 - 1329.4 - 16.7220 - 460
PolyanilineNot specifiedNot specifiedNot specifiedNot specified
Polyelectrolyte (PDDA)Up to 58%124.4Not specifiedNot specified

Experimental Protocols

Protocol 1: Preparation of Shape-Stabilized n-Octadecane/Mesoporous Silica PCM

This protocol is based on the wet impregnation method.[9]

Materials:

  • n-Octadecane

  • Mesoporous silica (e.g., SS350)[9]

  • Petroleum ether (or another suitable solvent)

Procedure:

  • Drying: Dry the mesoporous silica in an oven at 110°C for 12 hours to remove any adsorbed moisture.

  • Dissolution: Dissolve a calculated amount of n-octadecane in petroleum ether at a temperature slightly above its melting point (e.g., 40°C) with magnetic stirring until a clear solution is formed.

  • Impregnation: Add the dried mesoporous silica to the n-octadecane solution. Continue stirring for several hours to ensure complete impregnation of the n-octadecane into the silica pores.

  • Solvent Evaporation: Remove the solvent by rotary evaporation or by heating the mixture in a fume hood at a temperature below the boiling point of the solvent but above the melting point of n-octadecane (e.g., 50-60°C) until a constant weight is achieved.

  • Final Product: The resulting powder is the shape-stabilized n-octadecane/mesoporous silica composite PCM.

Protocol 2: Microencapsulation of n-Octadecane with a Polyurethane Shell via Interfacial Polymerization

This protocol is adapted from methods described for encapsulating organic PCMs.[1][2][3]

Materials:

  • n-Octadecane (core material)

  • Toluene (oil phase solvent)

  • Polymethylene polyphenylene isocyanate (PAPI) (monomer for the oil phase)

  • Polyvinyl alcohol (PVA) (emulsifier, aqueous phase)

  • Polyethylene (B3416737) glycol (PEG) (monomer for the aqueous phase)

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of n-octadecane and PAPI in toluene.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the oil phase to the aqueous phase and homogenize using a high-speed disperser (e.g., Ultra-Turrax) at a high RPM (e.g., 15,000 rpm) for several minutes to form a stable oil-in-water emulsion.

  • Polymerization: Add polyethylene glycol to the emulsion while stirring. The polymerization reaction will occur at the oil-water interface, forming the polyurethane shell around the n-octadecane droplets.

  • Curing: Continue stirring for a specified period (e.g., a few hours) at a controlled temperature to allow the shells to fully form and cure.

  • Washing and Drying: Collect the microcapsules by filtration or centrifugation, wash them several times with deionized water to remove unreacted monomers and emulsifier, and then dry them in an oven at a moderate temperature (e.g., 40-50°C).

Visualizations

Leakage_Troubleshooting_Workflow start Leakage Observed in n-Octadecane PCM check_loading Is PCM Loading > Max Capacity? start->check_loading reduce_loading Reduce n-Octadecane Loading check_loading->reduce_loading Yes check_encapsulation Is PCM Encapsulated? check_loading->check_encapsulation No retest Retest for Leakage reduce_loading->retest optimize_shell Optimize Shell: - Increase Thickness - Improve Integrity check_encapsulation->optimize_shell Yes check_matrix Is PCM in a Supporting Matrix? check_encapsulation->check_matrix No optimize_shell->retest improve_matrix Enhance Matrix Interaction: - Optimize Pore Size - Improve Polymer Compatibility check_matrix->improve_matrix Yes improve_matrix->retest no_leakage Leakage Resolved retest->no_leakage

Caption: Troubleshooting workflow for addressing n-octadecane leakage.

Leakage_Prevention_Strategies main Preventing n-Octadecane Leakage encapsulation Encapsulation (Micro/Nano) main->encapsulation shape_stabilization Shape-Stabilization (Polymer Matrix) main->shape_stabilization porous_impregnation Porous Impregnation main->porous_impregnation sub_encap Mechanism: Core-shell structure contains liquid PCM. encapsulation->sub_encap sub_shape Mechanism: 3D network traps liquid PCM. shape_stabilization->sub_shape sub_porous Mechanism: Capillary and surface tension forces. porous_impregnation->sub_porous

Caption: Key strategies for preventing n-octadecane leakage.

References

Technical Support Center: Measuring Thermophysical Properties of Solid Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with solid octadecane (B175841). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of its thermophysical properties.

Frequently Asked Questions (FAQs)

Q1: Why is there such a large variation in the reported thermophysical property values for solid this compound in the literature?

A1: The thermophysical properties of solid this compound, a paraffin (B1166041), are known to have broader confidence intervals compared to its liquid phase.[1][2][3][4] This variability stems from several factors, including:

  • Sample Preparation: The method of solidification, including the cooling rate and degassing of the sample, significantly influences the crystalline structure of the solid this compound, leading to variations in measured properties.[3][4]

  • Measurement Techniques: Different measurement methods and a lack of standardized procedures contribute to the scatter in reported data.[1][3]

  • Proximity to Melting Point: The rapid change in thermophysical properties near the melting temperature makes precise and repeatable measurements challenging.[1]

Q2: My DSC cooling curve for this compound shows a much lower freezing point than the melting point. What is happening?

A2: This phenomenon is known as supercooling, where the this compound remains in a liquid state below its true freezing point.[5] Supercooling is a common issue with n-alkanes and can be influenced by the purity of the sample and the cooling rate. For microencapsulated n-octadecane, the degree of supercooling can be significant.[6]

Q3: Can I prevent or reduce supercooling during my experiments?

A3: Yes, supercooling can be mitigated by introducing nucleating agents into the this compound. These agents provide sites for crystal growth to begin, promoting solidification closer to the true freezing point.

Q4: How critical is the heating and cooling rate in DSC measurements of this compound?

A4: The heating and cooling rates used in Differential Scanning Calorimetry (DSC) have a significant impact on the results.[1][5] Different rates can lead to variations in measured enthalpy and transition temperatures.[1] It is crucial to use a consistent and appropriate rate for your measurements and to report it with your results. A common practice is to perform a heat/cool/heat cycle to erase the sample's prior thermal history.[7]

Troubleshooting Guides

Differential Scanning Calorimetry (DSC)
Problem Possible Causes Troubleshooting Steps
Inconsistent or drifting baseline 1. Improper sample preparation.[2]2. Insufficient thermal equilibration.[2]3. Instrument calibration issues.[2]4. Sample-crucible interaction.[2]1. Ensure the sample is properly encapsulated in the DSC pan and makes good thermal contact.2. Allow sufficient time for the instrument to stabilize at the initial temperature.3. Perform regular temperature and enthalpy calibrations using certified standards (e.g., indium).[8]4. Select a crucible material that is inert to this compound.[2]
Broad or distorted melting peaks 1. High heating rate.2. Impurities in the sample.3. Poor thermal contact between the sample and the crucible.[2]1. Use a slower heating rate (e.g., 1-5 °C/min) to improve resolution.2. Use high-purity this compound (≥99%).3. Ensure the sample is evenly distributed at the bottom of the pan.
Significant supercooling observed 1. Lack of nucleation sites.2. High cooling rate.1. Consider adding a nucleating agent if permissible for your application.2. Use a slower cooling rate to allow more time for nucleation and crystal growth.
Non-repeatable results 1. Changes in the sample's thermal history.2. Inconsistent sample mass.3. Different heating/cooling rates between runs.[1]1. Implement a standardized heat-cool-heat cycle to erase thermal history before the measurement cycle.[7]2. Use a consistent sample mass (typically 5-15 mg) for all measurements.[7]3. Ensure the same heating and cooling rates are used for all comparable experiments.
Thermal Conductivity
Problem Possible Causes Troubleshooting Steps
Poor reproducibility of solid-phase measurements 1. Inconsistent sample preparation (solidification process).[3][4]2. Poor thermal contact between the sensor and the sample.[9]3. Presence of voids or cracks in the solid sample.1. Develop and document a standardized procedure for solidifying the this compound sample, including the cooling rate and environment.2. For transient plane source (TPS) methods, ensure the sensor is flat and sandwiched between two identical and smooth sample surfaces.[10] Consider using a thermal interface material if appropriate.[9]3. Solidify the sample in a way that minimizes the formation of air gaps and cracks. Visually inspect the sample before measurement.
Inaccurate results with Transient Plane Source (TPS) method 1. Incorrect timing and power parameters.[11]2. Inappropriate sensor size for the sample.[11]3. Heat loss from the sample.[9]1. Follow the instrument manufacturer's guidelines for setting the measurement time and power output based on the expected thermal properties of this compound.[11]2. Choose a sensor size that is appropriate for the dimensions of your sample to ensure the heat wave does not reach the boundaries during the measurement.[12]3. Ensure the sample is sufficiently large and insulated to approximate one-dimensional heat flow during the measurement period.[9]
Density Measurement
Problem Possible Causes Troubleshooting Steps
Variability in solid density measurements 1. Voids or air bubbles trapped in the solid sample.2. Inconsistent crystalline structure due to different cooling rates.[3][4]3. Adhesion of this compound to measurement equipment.1. Melt and degas the this compound under vacuum before solidification to remove dissolved air.2. Implement a controlled and repeatable cooling process to form a consistent solid.3. Use appropriate cleaning procedures for pycnometers or other density measurement devices.

Quantitative Data Summary

The following tables summarize the thermophysical properties of this compound gathered from various sources. Note the significant range in reported values for the solid phase, highlighting the measurement challenges.

Table 1: Phase Change Properties of this compound

PropertyValueUnitReference(s)
Melting Point27 - 28.15°C[1][13]
Latent Heat of Fusion241.65kJ/kg[1]
Freezing Point~26 (can be lower due to supercooling)°C[13]

Table 2: Thermal Properties of this compound

PropertyPhaseValueUnitReference(s)
Thermal ConductivitySolid0.15 - 0.56W/(m·K)[14]
Thermal ConductivityLiquid~0.15W/(m·K)-
Specific Heat CapacitySolid1.91kJ/(kg·K)[1]
Specific Heat CapacityLiquid2.23kJ/(kg·K)[1]

Table 3: Physical Properties of this compound

PropertyPhaseValueUnitReference(s)
DensitySolid~0.82g/cm³-
DensityLiquid (at 28°C)0.7768g/cm³-

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[8]

  • Sample Preparation: Accurately weigh 5-15 mg of high-purity (≥99%) this compound into a hermetic aluminum DSC pan.[7] Crimp the pan to securely seal the sample.[7]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[7][8]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • To erase the thermal history, perform a preliminary heat/cool/heat cycle, for example, from 0°C to 60°C and back at a rate of 20°C/min.[7]

    • For the measurement scan, heat the sample from the starting temperature to a temperature above the melting point (e.g., 50°C) at a controlled rate (e.g., 5-10°C/min).[8]

    • Cool the sample back to the starting temperature at the same rate to observe crystallization and supercooling.

  • Data Analysis: Determine the onset temperature of the melting peak as the melting point.[7] Calculate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).[7]

Thermal Conductivity Measurement using Transient Plane Source (TPS) Method
  • Sample Preparation: Prepare two identical, flat, and smooth solid discs of this compound. This is achieved by melting the this compound and allowing it to solidify in a controlled manner within a mold to minimize voids and ensure a uniform surface. The sample thickness should be sufficient to prevent the heat from reaching the outer boundary during the measurement.

  • Sensor Placement: Place the TPS sensor between the two solid this compound discs, ensuring good thermal contact.[10]

  • Instrument Setup: Connect the sensor to the TPS instrument. Set the experimental parameters, including the power output and measurement time, according to the instrument's guidelines for materials with properties similar to paraffin wax.

  • Measurement: Initiate the measurement. The instrument will pass a current through the sensor, generating a small amount of heat, and record the temperature increase over time.

  • Data Analysis: The instrument's software calculates the thermal conductivity based on the temperature versus time data. Perform multiple measurements to ensure repeatability.

Visualizations

experimental_workflow_dsc cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start calibrate Calibrate DSC with Indium start->calibrate weigh Weigh 5-15mg this compound calibrate->weigh seal Seal in Hermetic Pan weigh->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge erase_th Erase Thermal History (Heat/Cool/Heat Cycle) purge->erase_th measure Heating/Cooling Scan erase_th->measure analyze Analyze Thermogram measure->analyze tm Determine Melting Point (Tm) analyze->tm hf Calculate Heat of Fusion (ΔHf) analyze->hf end End tm->end hf->end

DSC Experimental Workflow

troubleshooting_supercooling cluster_solutions Solutions issue Issue: Freezing point significantly lower than melting point cause Cause: Supercooling issue->cause solution1 Use a Slower Cooling Rate cause->solution1 Procedural solution2 Introduce Nucleating Agents cause->solution2 Compositional

Troubleshooting Supercooling

References

Optimizing homogenization pressure for octadecane nanoemulsion fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for optimizing the fabrication of octadecane (B175841) nanoemulsions using high-pressure homogenization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of high-pressure homogenization in fabricating this compound nanoemulsions?

High-pressure homogenization is a high-energy method used to drastically reduce the droplet size of a coarse oil-in-water emulsion to the nano-scale (typically 20-200 nm).[1][2] The process involves forcing the emulsion through a narrow valve at very high pressures (e.g., 500 to 5000 psi or higher).[3][4] The resulting intense forces, such as hydraulic shear, turbulence, and cavitation, break down the larger this compound droplets into much smaller ones.[4][5]

Q2: How does increasing the homogenization pressure affect the final nanoemulsion?

Generally, increasing the homogenization pressure leads to a smaller mean particle diameter.[4][5][6] There is often a linear log-log relationship between the mean particle diameter and the homogenization pressure.[5] However, there is a point of diminishing returns where further increases in pressure yield only minimal reductions in size and may increase energy consumption and processing temperature.[3][7]

Q3: Besides pressure, what other homogenization parameter is critical for optimization?

The number of homogenization cycles or "passes" through the homogenizer is another crucial parameter.[5] Increasing the number of passes typically results in a smaller and more uniform droplet size.[3][6][8] This is because a larger fraction of the droplets gets exposed to the zone of intense disruptive forces with each subsequent pass.[6] Optimization often involves finding a balance between the desired particle size and the increased processing time and energy costs associated with a higher number of cycles.[4][6]

Q4: What are the target characteristics of a well-optimized this compound nanoemulsion?

A well-optimized nanoemulsion should exhibit the following characteristics:

  • Small Droplet Size: Typically below 200 nm for improved stability and bioavailability.[2]

  • Low Polydispersity Index (PDI): A PDI value of less than 0.2 indicates a narrow, uniform, and monomodal size distribution, which is desirable for stability.[2][9]

  • High Zeta Potential: An absolute zeta potential value greater than ±20 mV suggests good colloidal stability due to electrostatic repulsion between droplets.[9]

  • Long-Term Physical Stability: The nanoemulsion should resist destabilization processes like creaming, flocculation, and coalescence over its shelf life.[1][10]

Troubleshooting Guide

Issue 1: The average particle size is too large (>200 nm).

  • Possible Cause 1: Insufficient Homogenization Pressure. The energy input may not be adequate to disrupt the this compound droplets effectively.

    • Solution: Gradually increase the homogenization pressure. It is recommended to test a range of pressures (e.g., 10,000 to 20,000 psi) to find the optimal level for your specific formulation.[9][11]

  • Possible Cause 2: Insufficient Number of Homogenization Cycles. Not all droplets may have passed through the high-shear zone of the homogenizer.

    • Solution: Increase the number of passes. Studies have shown that droplet size continues to decrease with additional cycles (e.g., up to 6 or 8 passes).[3][5] Monitor the particle size after each pass to determine the point at which further cycles do not significantly reduce the size.

  • Possible Cause 3: Inefficient Surfactant System. The type or concentration of the surfactant may not be optimal for stabilizing the newly formed nano-droplets during homogenization, leading to re-coalescence.

    • Solution: Re-evaluate your surfactant and co-surfactant system. Ensure the surfactant concentration is sufficient to rapidly coat the new surface area created during homogenization.[5][6] The choice of emulsifier significantly impacts the minimum achievable droplet size.[5]

Issue 2: The Polydispersity Index (PDI) is too high (>0.3).

  • Possible Cause 1: Non-uniform Droplet Breakup. A single or insufficient number of homogenization passes can lead to a wide distribution of droplet sizes.

    • Solution: Increase the number of homogenization cycles. Multiple passes help to ensure that a larger proportion of the droplets are subjected to the same disruptive forces, resulting in a more uniform size distribution.[6]

  • Possible Cause 2: Instability during Processing. Droplets may be coalescing immediately after formation before they can be effectively stabilized.

    • Solution: Ensure your surfactant system is optimized. A rapid adsorption of the emulsifier onto the droplet surface is crucial to prevent re-coalescence during the high-energy emulsification process.[5] Consider cooling the coarse emulsion before and after homogenization to minimize temperature-induced instability.[12]

Issue 3: The nanoemulsion is unstable and shows signs of creaming or phase separation over time.

  • Possible Cause 1: Ostwald Ripening. This is a major instability mechanism in nanoemulsions where smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in average droplet size over time.[10]

    • Solution: While difficult to eliminate completely, Ostwald ripening can be minimized by creating a highly uniform initial droplet size distribution (low PDI). Additionally, including a small amount of a second, highly water-insoluble oil (a ripening inhibitor) alongside the this compound can significantly reduce this effect.[10]

  • Possible Cause 2: Insufficient Electrostatic or Steric Stabilization. The repulsive forces between droplets are too weak to prevent them from aggregating (flocculation) and eventually merging (coalescence).

    • Solution: Measure the zeta potential of your nanoemulsion. If the absolute value is below 20 mV, consider using a surfactant that imparts a higher surface charge or adding a co-emulsifier that provides better steric hindrance.[1][9]

Experimental Protocols

Protocol 1: Fabrication of this compound Nanoemulsion via High-Pressure Homogenization

This protocol outlines the fabrication of an this compound oil-in-water (O/W) nanoemulsion.

1. Materials & Equipment:

  • Oil Phase: this compound

  • Aqueous Phase: Purified Water (e.g., Water for Injection - WFI)[9]

  • Surfactant: Non-ionic surfactant (e.g., Polysorbate 80/Tween 80)[9][13]

  • Co-surfactant (Optional): Propylene Glycol, Ethanol[9][13]

  • Equipment: High-shear mixer, High-pressure homogenizer, Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM).[9]

2. Methodology:

  • Step 1: Preparation of Phases

    • Oil Phase: Accurately weigh the required amount of this compound. If using a lipophilic active pharmaceutical ingredient (API), dissolve it completely in the this compound, gently heating if necessary.

    • Aqueous Phase: In a separate vessel, accurately weigh the purified water and dissolve the surfactant (and co-surfactant, if used).

    • Heat both phases to a temperature approximately 5-10°C above the melting point of this compound (~28°C) to ensure it is in a liquid state.[13]

  • Step 2: Formation of Coarse Emulsion

    • Slowly add the heated oil phase to the heated aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer.[12]

    • Continue this pre-emulsification step for 5-15 minutes to form a milky, coarse emulsion.[9][14]

  • Step 3: High-Pressure Homogenization

    • Pass the prepared coarse emulsion through the high-pressure homogenizer.

    • Optimization: Begin with a pressure of ~10,000 psi for 3-5 cycles.[9] Prepare separate batches at varying pressures (e.g., 10,000, 15,000, 20,000 psi) and number of passes (e.g., 3, 5, 7, 10 cycles) to identify the optimal conditions.[3][9][11]

    • Allow the resulting nanoemulsion to cool to room temperature.

3. Characterization:

  • Droplet Size and PDI Analysis:

    • Dilute a sample of the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the Z-average particle size and PDI using a DLS instrument at a constant temperature (e.g., 25°C).[9]

  • Zeta Potential Measurement:

    • Dilute the nanoemulsion with purified water and measure the electrophoretic mobility to determine the zeta potential, which indicates colloidal stability.[9]

  • Morphological Examination (Optional):

    • Visualize the droplet shape and confirm size using Transmission Electron Microscopy (TEM). This involves placing a diluted sample on a carbon-coated copper grid, optionally applying a negative stain, and allowing it to dry before examination.[3][9]

Quantitative Data Summary

The following tables summarize the expected relationship between homogenization parameters and nanoemulsion characteristics based on literature.

Table 1: Effect of Homogenization Pressure on Mean Particle Size

Homogenization Pressure (psi)Approximate Mean Particle Size (nm)Reference
5,000~130
10,000~100
15,000~80
20,000~70

Note: Absolute values are dependent on the specific formulation (oil, surfactant concentration) and homogenizer model.

Table 2: Effect of Number of Passes on Mean Particle Size and PDI

Number of Passes (at constant pressure)Approximate Mean Particle Size (nm)Polydispersity Index (PDI)Reference
1Decreases significantly from coarse emulsionTends to be higher[6]
3Further decreaseDecreases[6]
5Approaches minimum sizeApproaches minimum value[6]
8Minimal further decreaseMay show slight further improvement[6]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_char 4. Characterization prep Phase Preparation oil Oil Phase (this compound + API) coarse Coarse Emulsion Formation (High-Shear Mixing) oil->coarse Combine & Mix aq Aqueous Phase (Water + Surfactant) aq->coarse Combine & Mix hph High-Pressure Homogenization (HPH) coarse->hph Process cool Cooling hph->cool Stabilize dls DLS: Size & PDI cool->dls Analyze zp Zeta Potential cool->zp Analyze tem TEM: Morphology cool->tem Analyze char Characterization final Optimized Nanoemulsion dls->final zp->final tem->final

Caption: Experimental workflow for this compound nanoemulsion fabrication.

troubleshooting_guide start Problem Identified size_issue Particle Size > 200nm? start->size_issue pdi_issue PDI > 0.3? size_issue->pdi_issue No inc_pressure Increase HPH Pressure size_issue->inc_pressure Yes stability_issue Unstable Over Time? pdi_issue->stability_issue No inc_passes_pdi Increase Number of Passes pdi_issue->inc_passes_pdi Yes check_zp Measure Zeta Potential (Target > +/- 20mV) stability_issue->check_zp Yes resolve Re-characterize stability_issue->resolve No inc_passes Increase Number of Passes inc_pressure->inc_passes check_surfactant Optimize Surfactant Concentration/Type inc_passes->check_surfactant check_surfactant->resolve inc_passes_pdi->resolve add_inhibitor Consider Ostwald Ripening Inhibitor check_zp->add_inhibitor add_inhibitor->resolve

Caption: Troubleshooting logic for common nanoemulsion fabrication issues.

References

Methods for determining the rheological behavior of octadecane during phase change

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rheological Analysis of Octadecane (B175841) During Phase Change

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the rheological behavior of this compound during its phase transition.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the rheological behavior of this compound during its phase change?

A1: The most common methods involve using a controlled-stress rheometer.[1] Both rotational and oscillatory tests are conducted to characterize the material's properties.[1] Rotational tests measure viscosity by applying a continuous shear rate, while oscillatory tests are useful for probing the material's structure without significantly disturbing crystal formation during the phase transition.[1]

Q2: What are the main challenges encountered when measuring the viscosity of this compound near its melting point?

A2: Measuring the thermophysical properties of this compound, especially near its melting temperature and in the solid phase, can be challenging due to rapid changes in these properties.[2] A key phenomenon to be aware of is thermal hysteresis, where the melting and solidification temperatures differ, and the solidification temperature can be dependent on the cooling rate applied during the experiment.[1] The literature shows a significant variation in the reported thermophysical properties of this compound, which underscores the difficulty of these measurements.[2][3]

Q3: How do I choose the correct rheometer geometry for my this compound experiments?

A3: For most samples, a cone-plate (CP) or parallel-plate (PP) geometry is suitable.[4] A 60 mm titanium plate has been successfully used for this compound.[1] When working with dispersions or materials with particles, a general rule is that the measuring gap should be at least ten times larger than the maximum particle or agglomerate size.[4] For cone-plate systems, be particularly mindful of the narrow gap at the center.[4]

Q4: What is "wall slip" and how can I mitigate it in my experiments?

A4: Wall slip is a phenomenon that can occur with structured liquids like suspensions, emulsions, or foams, where a lubrication layer forms at the interface between the sample and the geometry walls.[5] This leads to an underestimation of the true viscosity.[5] To counteract wall slip, you can use roughened, serrated, or cross-hatched geometries, which ensure the geometry's motion is transferred into the bulk of the sample.[5][6] You can check for wall slip by running the same test at different gap sizes; if the results differ, wall slip is likely occurring.[6]

Q5: My viscosity measurements are inconsistent. What are the potential causes?

A5: Inconsistent viscosity readings can stem from several factors:

  • Inadequate Temperature Equilibration: The temperature must be uniform throughout the sample. A short equilibration time can lead to incorrect results, with lower temperatures causing higher measured values and vice versa.[4] It is recommended to have a temperature equilibration time of at least five to ten minutes.[4]

  • Incorrect Gap Setting: An incorrect measuring gap can lead to inaccurate results. A gap that is too small can increase the influence of wall-slip effects, while a gap that is too large will only shear a portion of the sample, both resulting in readings that are too low.[4]

  • Influence of Heating and Cooling Rates: The rate at which you heat or cool the sample can significantly impact the determination of phase transition temperatures.[1][4] It is advisable to use heating and cooling rates in the range of 1 °C/min to 2 °C/min.[4]

Q6: What are the benefits of using oscillatory tests for this compound during its phase change?

A6: Oscillatory tests are particularly advantageous when studying the phase transition of this compound because they can probe the material's viscoelastic properties without destroying the delicate crystal structures that form during solidification.[1] This allows for a more accurate characterization of the material's behavior in the semi-solid state.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Artificially low viscosity readings Wall slip between the sample and the rheometer geometry.[5]Use a roughened or serrated geometry to improve grip.[5] Verify by testing at multiple gap heights; consistent results suggest no slip.[6]
Incorrect gap setting (too large or too small).[4]Ensure correct zero-gap setting. For dispersions, the gap should be at least 10x the particle size.[4]
Inconsistent results between runs Insufficient temperature equilibration time.[4]Allow for at least 5-10 minutes for the sample to reach thermal equilibrium before starting the measurement.[4]
Sample loading inconsistencies.Use a consistent loading procedure for every sample to ensure a similar starting state. Trimming excess material correctly is crucial.[7]
Phase transition occurs at unexpected temperatures The heating or cooling rate is too high.[4]Use a slower temperature ramp rate, typically between 1 °C/min and 2 °C/min, to allow for thermal equilibrium.[4]
Thermal hysteresis.[1]Be aware that the melting and solidification temperatures may not be the same. The cooling rate can influence the solidification point.[1]
Yield stress appears lower than expected Wall slip is occurring.[6]Use roughened plate geometries to get a more accurate measurement of the true yield stress.[6]
Reaching torque limits of the instrument The sample becomes too stiff, especially in the solid state.[6]Consider using a geometry with a smaller diameter or a smaller shear area.[4] For very stiff samples, a torsion bar may be more appropriate than parallel plates.[6]

Experimental Protocols

Methodology for Determining Viscosity of this compound During Phase Change

This protocol outlines a general procedure for measuring the viscosity of this compound as a function of temperature using a controlled-stress rheometer with a Peltier plate for temperature control.[1]

1. Instrument Preparation and Calibration:

  • Ensure the rheometer has a proper air supply (e.g., 30 psi).[7]
  • Turn on the instrument and connect it to the control software.[7]
  • Perform necessary calibrations, including instrument inertia and geometry inertia, if they have not been done recently.[7]

2. Geometry Selection and Setup:

  • Attach the appropriate measuring geometry (e.g., 60 mm parallel plate).[1][7]
  • Perform a zero-gap calibration to ensure accurate gap settings.[7]

3. Sample Loading:

  • Place a sufficient amount of this compound onto the lower plate.
  • Lower the upper geometry to a gap slightly larger than the target measurement gap (e.g., 5% larger) to squeeze out excess material.[7]
  • Carefully trim the excess sample from the edge of the geometry.[7]
  • Lower the geometry to the final desired measurement gap.

4. Temperature Sweep Experiment:

  • Set up a temperature ramp experiment in the software.
  • Define the temperature range to cover both the solid and liquid phases of this compound (e.g., from 20 °C to 40 °C). The viscosity of this compound at 40°C is approximately 3.1 mPa·s, while at 20°C it is greater than 10^4 Pa·s.[1]
  • Set a controlled heating and cooling rate, for example, 1-2 °C/min.[4]
  • Set the shear rate for the viscosity measurement. A range of shear rates can be investigated, for instance, by increasing the shear rate from 0.001 to 1000 s⁻¹.[1]
  • Enable gap compensation if performing a temperature sweep to account for thermal expansion.[7]
  • Allow the sample to equilibrate at the starting temperature for at least 5-10 minutes before beginning the ramp.[4]

5. Data Acquisition and Analysis:

  • Start the experiment and record the viscosity as a function of temperature.
  • Perform both a heating and a cooling ramp to observe any thermal hysteresis.[1]
  • For more detailed structural information during the phase change, consider performing oscillatory tests (frequency sweeps) at different temperatures within the transition range.[1]

6. Cleanup:

  • After the experiment, carefully clean the geometries and the rheometer base according to the manufacturer's instructions.

Quantitative Data Summary

Thermophysical Properties of this compound
PropertyValueTemperature (°C)Source
Melting Point~28.2 °CN/A[8]
Viscosity>10,000 mPa·s20[1]
Viscosity~3.1 mPa·s40[1]
Density~780 kg/m ³23[1]
Density~770 kg/m ³40[1]
Typical Rheological Test Parameters for this compound
ParameterValueNotes
Rheometer Type Controlled Stress[1]
Geometry 60 mm Titanium Plate[1]
Test Types Rotational, Oscillatory[1]
Shear Rate Range (Rotational) 0.001 - 1000 s⁻¹[1]
Heating/Cooling Rate 1 - 2 °C/min[4]
Temperature Range Typically ±40 K around the melting temperature[9]

Visualizations

ExperimentalWorkflow cluster_prep 1. Preparation & Calibration cluster_load 2. Sample Loading cluster_exp 3. Experiment Execution cluster_analysis 4. Data Analysis A Instrument & Software Setup B Geometry Selection & Attachment A->B C Perform Zero-Gap Calibration B->C D Load this compound Sample C->D Ready for Loading E Set Initial Gap & Trim Excess D->E F Set Final Measurement Gap E->F G Equilibrate at Start Temperature F->G Sample Ready H Start Temperature Ramp (Heating/Cooling) G->H I Measure Viscosity vs. Temperature H->I J (Optional) Perform Oscillatory Tests I->J K Plot Viscosity vs. Temperature J->K Data Acquired L Analyze Thermal Hysteresis K->L M Export & Report Results L->M

Caption: Workflow for rheological measurement of this compound.

TroubleshootingTree Start Inconsistent or Unexpected Rheology Results Q1 Are viscosity readings artificially low? Start->Q1 A1_Yes Potential Wall Slip Q1->A1_Yes Yes Q2 Do results vary between runs? Q1->Q2 No Sol1 Use roughened geometry. Verify with variable gap tests. A1_Yes->Sol1 A2_Yes Inconsistent Thermal History or Loading Q2->A2_Yes Yes Q3 Is the phase transition temperature incorrect? Q2->Q3 No Sol2 Increase equilibration time (5-10 min). Standardize loading procedure. A2_Yes->Sol2 A3_Yes Heating/Cooling Rate Too High Q3->A3_Yes Yes End Consult Instrument Manual or Specialist Q3->End No Sol3 Reduce ramp rate to 1-2 °C/min. Check for thermal hysteresis. A3_Yes->Sol3

Caption: Troubleshooting decision tree for rheology experiments.

References

Technical Support Center: Octadecane-Based Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octadecane-based phase change materials (PCMs). The focus is on addressing the common issue of supercooling and providing practical solutions and experimental protocols.

Troubleshooting Guide: Supercooling in This compound (B175841)

Supercooling is a phenomenon where a liquid is cooled below its normal freezing point without solidifying. In the context of PCMs, this delays the release of latent heat, impacting the efficiency and reliability of thermal energy storage systems. This guide addresses common issues related to supercooling in this compound.

Issue 1: Significant Supercooling Observed in Pure this compound

  • Question: My pure n-octadecane sample shows a large degree of supercooling (solidification occurs at a much lower temperature than the melting point). Why is this happening and how can I fix it?

  • Answer: This is a common issue due to the dominance of homogeneous nucleation in pure this compound. To mitigate this, you need to introduce sites for heterogeneous nucleation.

    • Solution 1: Add a Nucleating Agent. This is the most effective method. Nucleating agents are substances that provide a surface for crystals to form, thereby reducing the energy barrier for nucleation and decreasing the degree of supercooling. Common nucleating agents for this compound include 1-octadecanol, 1-tetradecanol (B3432657), and paraffin (B1166041) wax.[1][2] The addition of approximately 8.3 wt% of 1-tetradecanol or paraffin can effectively suppress supercooling in microencapsulated this compound.[1] For non-encapsulated this compound, even small amounts can be effective.

    • Solution 2: Control the Cooling Rate. A slower cooling rate can sometimes reduce the degree of supercooling, although this is generally less effective than using a nucleating agent.

    • Solution 3: Increase Sample Volume. Larger volumes of PCM tend to have a lower degree of supercooling compared to smaller volumes or microencapsulated forms.

Issue 2: Supercooling Persists Even with a Nucleating Agent

  • Question: I've added a nucleating agent, but my this compound sample still exhibits significant supercooling. What could be wrong?

  • Answer: Several factors could be at play:

    • Insufficient Concentration: The concentration of the nucleating agent may be too low to be effective. It is recommended to start with a concentration of around 5-10 wt% and optimize from there.[2]

    • Poor Dispersion: The nucleating agent may not be uniformly dispersed throughout the this compound. Ensure thorough mixing, preferably while the this compound is in its liquid state. Sonication can also be used to improve dispersion.

    • Incompatibility: While unlikely with common nucleating agents, there could be an issue of incompatibility. Ensure the chosen nucleating agent has a crystal structure similar to that of this compound.

    • Microencapsulation Effects: If you are working with microencapsulated this compound, the shell material itself can influence nucleation. In some cases, optimizing the shell composition and structure can reduce supercooling without the need for additional nucleating agents.[3]

Issue 3: Reduced Latent Heat Capacity After Adding a Nucleating Agent

  • Question: After adding a nucleating agent to my this compound, the latent heat of fusion has decreased. Is this normal?

  • Answer: Yes, a slight reduction in the latent heat of fusion is expected when a non-PCM material is added. The nucleating agent displaces some of the this compound, leading to a lower overall latent heat capacity for the mixture. This is a trade-off for reducing supercooling. It is crucial to find an optimal concentration of the nucleating agent that minimizes supercooling without significantly compromising the energy storage capacity.

Quantitative Data on Nucleating Agents

The following table summarizes the effectiveness of different nucleating agents in reducing the supercooling of this compound-based PCMs.

Nucleating AgentConcentration (wt%)Degree of Supercooling (°C)Latent Heat of Fusion (J/g)Notes
None (Pure this compound) 0~13.6 - 26.0~200-240High degree of supercooling, especially in microencapsulated form.[2][3]
1-Octadecanol 10.0Significantly Reduced~160 (in microcapsules)Effective in reducing supercooling.[2][4]
1-Tetradecanol 8.3Suppressed-Effective in suppressing supercooling in microencapsulated this compound.[1]
Paraffin 8.3Suppressed-Effective in suppressing supercooling in microencapsulated this compound.[1]
Paraffin 20.0Free from supercooling-Had no influence on the morphology and dispersibility of microcapsules.[5]
Sodium Chloride ~6.0Prevented-Caused rough surfaces and poor dispersion in microcapsules.
Graphene Oxide (in shell) -Reduced by 31.7%-Doped into the shell of nanocapsules.
Silver (in shell) -Reduced by 35.6%-Doped into the shell of nanocapsules.

Experimental Protocols

1. Protocol for Incorporating a Nucleating Agent into this compound

This protocol describes a general method for adding a solid nucleating agent to bulk n-octadecane.

  • Materials:

    • n-Octadecane

    • Nucleating agent (e.g., 1-octadecanol)

    • Beaker or flask

    • Hot plate with magnetic stirring

    • Weighing scale

  • Procedure:

    • Weigh the desired amount of n-octadecane and the nucleating agent to achieve the target weight percentage.

    • Place the n-octadecane in the beaker on the hot plate.

    • Heat the this compound to a temperature approximately 10-15°C above its melting point (melting point of n-octadecane is ~28°C).

    • Once the this compound is completely melted, add the weighed nucleating agent to the molten this compound while stirring continuously.

    • Continue stirring for at least 30 minutes to ensure a homogeneous mixture.

    • Allow the mixture to cool down to room temperature while still stirring.

    • The resulting mixture is now ready for thermal analysis or application.

2. Protocol for Differential Scanning Calorimetry (DSC) Analysis of Supercooling

This protocol outlines the steps to measure the degree of supercooling in an this compound sample using a DSC instrument.

  • Equipment and Materials:

    • Differential Scanning Calorimeter (DSC)

    • Hermetic aluminum pans and lids

    • Crimper for sealing pans

    • This compound sample (with or without nucleating agent)

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

    • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

    • Thermal Program:

      • Heating Cycle: Heat the sample from room temperature to a temperature about 20°C above its melting point (e.g., to 50°C) at a controlled rate (e.g., 10°C/min). This ensures the entire sample is melted.

      • Isothermal Hold: Hold the sample at this elevated temperature for a few minutes (e.g., 5 minutes) to erase any thermal history.

      • Cooling Cycle: Cool the sample at the same controlled rate (e.g., 10°C/min) to a temperature below its expected solidification point (e.g., 0°C).

      • Reheating Cycle: Heat the sample again at the same rate to observe the melting behavior after solidification.

    • Data Analysis:

      • From the cooling curve, determine the onset temperature of crystallization (Tc). This is the temperature at which solidification begins.

      • From the second heating curve, determine the onset temperature of melting (Tm).

      • The degree of supercooling (ΔTs) is calculated as: ΔTs = Tm - Tc.

Frequently Asked Questions (FAQs)

  • Q1: What is supercooling in the context of Phase Change Materials (PCMs)?

    • A1: Supercooling, also known as undercooling, is the process of lowering the temperature of a liquid or a gas below its freezing point without it becoming a solid. For PCMs, this means the material remains in its liquid state even though its temperature is below its solidification point, which delays the release of stored latent heat.

  • Q2: Why is reducing supercooling important for PCM applications?

    • A2: In thermal energy storage applications, a predictable and timely release of heat is crucial. Significant supercooling can lead to a failure of the PCM to release its stored energy when needed, thereby reducing the efficiency and reliability of the system.

  • Q3: Can the container material affect the supercooling of this compound?

    • A3: Yes, the surface of the container can act as a nucleation site. A rougher surface may promote heterogeneous nucleation and reduce supercooling compared to a very smooth surface.

  • Q4: Are there any disadvantages to using nucleating agents?

    • A4: While effective, the addition of nucleating agents can have some drawbacks. As mentioned, it can slightly reduce the overall latent heat capacity of the PCM. Some nucleating agents may also affect the long-term stability and cycling performance of the PCM. For microencapsulated PCMs, some nucleating agents can negatively impact the morphology and dispersibility of the microcapsules.[5]

  • Q5: How can I be sure that my nucleating agent is well-dispersed?

    • A5: Visual inspection of the molten mixture can be a first indicator. For a more rigorous assessment, you can take samples from different parts of the mixture and analyze their thermal properties using DSC. Consistent results across samples would indicate good dispersion. Techniques like scanning electron microscopy (SEM) can also be used to visualize the dispersion of the nucleating agent in the solidified PCM.

Visualizations

Experimental_Workflow_Adding_Nucleating_Agent cluster_prep Preparation cluster_mixing Mixing Process cluster_analysis Analysis weigh_pcm Weigh n-Octadecane melt_pcm Melt n-Octadecane (T > Tm) weigh_pcm->melt_pcm weigh_na Weigh Nucleating Agent add_na Add Nucleating Agent weigh_na->add_na melt_pcm->add_na stir Stir Homogeneously (~30 min) add_na->stir cool Cool to Room Temp (with stirring) stir->cool dsc DSC Analysis cool->dsc sem SEM (Optional) cool->sem

Caption: Workflow for incorporating a nucleating agent into n-octadecane.

Troubleshooting_Supercooling cluster_pure Pure this compound cluster_with_na With Nucleating Agent start High Supercooling Observed? add_na Add Nucleating Agent (e.g., 1-octadecanol) start->add_na Yes, in Pure PCM check_conc Check Concentration (Increase if needed) start->check_conc Yes, with Nucleating Agent control_cooling Control Cooling Rate (Slower) add_na->control_cooling end Supercooling Reduced add_na->end increase_volume Increase Sample Volume control_cooling->increase_volume check_disp Check Dispersion (Improve mixing/sonicate) check_conc->check_disp check_compat Check Compatibility check_disp->check_compat check_compat->end

Caption: Logical workflow for troubleshooting supercooling in this compound.

References

Technical Support Center: Microencapsulation of Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microencapsulation of n-octadecane, with a specific focus on controlling particle size.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My microcapsules are much larger than desired. How can I reduce their average particle size?

A1: The particle size of microcapsules is significantly influenced by the energy input during the emulsification step and the stability of the emulsion droplets. To reduce the average particle size, consider the following adjustments:

  • Increase Stirring Speed: Higher agitation rates during the emulsification process create greater shear forces, which break down the dispersed oil phase (octadecane) into smaller droplets.[1][2] This directly leads to the formation of smaller microcapsules.[1][3] For instance, one study showed that increasing agitation speed from 500 rpm to 2000 rpm decreased the mean diameter of microspheres from 36 µm to 30 µm.[1] However, be aware that excessively high speeds can sometimes lead to irregular shapes.[1]

  • Increase Surfactant (Emulsifier) Concentration: Surfactants stabilize the small droplets once they are formed, preventing them from coalescing back into larger ones. Increasing the emulsifier content generally leads to smaller and more uniformly distributed particles.[3]

  • Adjust Core-to-Wall Ratio: A lower core-to-wall material ratio may result in smaller particles, although this can also affect encapsulation efficiency and the thickness of the shell wall.[4]

  • Use of Homogenization/Sonication: For producing very small particles (nanocapsules), mechanical stirring may be insufficient. High-pressure homogenization or ultrasonication can provide the necessary energy to form nano-sized emulsion droplets.[3]

Q2: I'm observing a very wide particle size distribution (polydispersity). How can I achieve a more uniform, narrow size range?

A2: A wide particle size distribution often indicates instability in the initial emulsion. The key is to create and maintain uniformly sized droplets before and during the polymerization or shell-formation process.

  • Optimize Stirring Speed and Time: Ensure the stirring speed is high enough to create small droplets but consistent enough to not introduce excessive turbulence that might promote coalescence.[3][5] The duration of emulsification is also critical; allow enough time for the droplet size to reach a stable equilibrium before initiating encapsulation.[5][6]

  • Select an Appropriate Surfactant: The choice of surfactant and its concentration are crucial. The surfactant must effectively reduce the interfacial tension between the oil and water phases to prevent droplet aggregation (agglomeration).[7][8] The hydrophilic-lipophilic balance (HLB) value of the surfactant should be optimized for the specific oil-in-water system.

  • Control pH: The pH of the continuous phase can affect the stability of the emulsion and the rate of the polymerization reaction at the interface, thereby influencing the final particle size and distribution.[4][5] For complex coacervation, pH is a critical parameter that drives the interaction between the polymers (e.g., gelatin and gum arabic) to form the coacervate shell.[9][10]

Q3: My microcapsules are agglomerating or clumping together. What is causing this and how can I prevent it?

A3: Agglomeration typically occurs when the surfaces of the newly formed microcapsules are "sticky" or when the emulsion is unstable.

  • Insufficient Surfactant: A low surfactant concentration may not provide enough steric or electrostatic repulsion between particles, leading them to clump together.[7]

  • Inadequate Curing/Cross-linking: In methods like interfacial polymerization or complex coacervation, incomplete reaction or insufficient cross-linking of the shell material can leave the surface tacky. Ensure adequate reaction time and optimal concentration of the cross-linking agent (e.g., glutaraldehyde).[9]

  • Stirring Rate: While high stirring rates reduce initial particle size, a sudden drop in agitation speed after capsule formation can sometimes lead to aggregation before the shells are fully hardened. Maintain gentle agitation throughout the curing process.

Q4: Does the amount of This compound (B175841) (core material) affect the final particle size?

A4: Yes, the loading of the core material can influence the final particle characteristics. Increasing the amount of n-octadecane relative to the shell material (a higher core-to-wall ratio) has been shown to increase the mean capsule size.[11][12] In one study using interfacial polymerization, as the n-octadecane feeding increased, the mean capsule size grew from 9.4 µm to 16.7 µm.[11][12] This is often because a higher volume of the dispersed phase leads to larger initial emulsion droplets under the same emulsification conditions.

Data Presentation: Influence of Process Parameters on Particle Size

The following tables summarize quantitative data from various studies on the microencapsulation of this compound.

Table 1: Effect of Stirring Speed on Microcapsule Diameter

MethodStirring Speed (rpm)Resulting Particle Size (µm)Shell MaterialReference
Interfacial Polymerization3000 - 40005 - 10Polyurethane[13]
Emulsification50036Pectin[1]
Emulsification1000~32Pectin[1]
Emulsification200030Pectin[1]
In-situ Polymerization< 3000No microcapsules formedMelamine-Formaldehyde[3]

Table 2: Effect of Core Material Loading on Microcapsule Diameter

MethodCore (n-Octadecane) LoadingResulting Particle Size (µm)Shell MaterialReference
Interfacial PolymerizationIncreasing Feed9.4 → 16.7Polyurethane[11][12]
ElectrosprayingIncreasing Core Feed RateIncreased then decreasedPolyamic Acid[14]

Table 3: Particle Sizes Achieved with Various Microencapsulation Methods

MethodShell MaterialAchieved Particle Size (µm)Reference
Interfacial PolycondensationPolyurea~1[15]
ElectrosprayingPolyamic Acid0.5 - 3[14]
Interfacial PolymerizationPolyurethane9.4 - 16.7[11][12]
In-situ PolymerizationMelamine-Urea-Formaldehyde6 - 8[4][16]
Solvent EvaporationPoly(methyl methacrylate)5 - 30[17]
Complex CoacervationGelatin & Gum Arabic~195[18]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes and relationships in microencapsulation.

G cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_finish Product Recovery p1 Prepare Aqueous Phase (Water + Emulsifier) emulsion 1. Form O/W Emulsion (High Shear Mixing) p1->emulsion p2 Prepare Oil Phase (this compound + Monomer/Polymer) p2->emulsion polymerization 2. Initiate Shell Formation (e.g., Add 2nd Monomer, Change pH) emulsion->polymerization curing 3. Harden/Cure Shells (Stirring at Temp) polymerization->curing wash Wash & Separate (Centrifugation/Filtration) curing->wash dry Dry Microcapsules (e.g., Freeze-drying, Air drying) wash->dry product Final Product dry->product

Caption: General experimental workflow for microencapsulation.

G center_node Particle Size param1 Stirring Speed param1->center_node Decreases param2 Surfactant Concentration param2->center_node Decreases param3 Core/Wall Ratio param3->center_node Increases param4 Viscosity of Continuous Phase param4->center_node Increases param5 pH param5->center_node Affects

Caption: Key parameters influencing final microcapsule particle size.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Researchers should optimize concentrations, temperatures, and times for their specific materials and desired outcomes.

Protocol 1: Interfacial Polymerization

This method involves a polymerization reaction occurring at the interface of the oil and water phases of an emulsion.

  • Prepare the Oil Phase (Dispersed Phase):

    • Melt the desired amount of n-octadecane at a temperature above its melting point (~28°C), for example, at 40-50°C.

    • Dissolve the oil-soluble monomer (e.g., toluene-2,4-diisocyanate - TDI) into the molten this compound.[15]

  • Prepare the Aqueous Phase (Continuous Phase):

    • In a separate vessel, dissolve an appropriate emulsifier (e.g., polyvinyl alcohol - PVA, or a nonionic surfactant like NP-10) in deionized water.[8][15]

  • Form the Emulsion:

    • Heat the aqueous phase to the same temperature as the oil phase.

    • Slowly add the oil phase to the aqueous phase under continuous high-speed mechanical stirring (e.g., 3000-4000 rpm) to form a stable oil-in-water (o/w) emulsion.[13]

  • Initiate Polymerization:

    • Once a stable emulsion with the desired droplet size is achieved, add the water-soluble monomer (e.g., diethylenetriamine (B155796) - DETA) to the emulsion while continuing to stir.[15]

    • The polymerization reaction will begin immediately at the oil-water interface, forming the microcapsule shell.

  • Cure the Microcapsules:

    • Continue stirring (often at a reduced speed) for several hours to ensure the polymerization reaction goes to completion and the shells are fully hardened.[19] The temperature may be raised (e.g., to 70°C) to facilitate the reaction.[19]

  • Harvest and Wash:

    • Once the reaction is complete, cool the suspension to room temperature.

    • Separate the microcapsules from the solution by filtration or centrifugation.

    • Wash the collected microcapsules several times with deionized water and/or a suitable solvent (like ethanol) to remove any unreacted monomers and surfactant.

  • Drying:

    • Dry the washed microcapsules in an oven at a moderate temperature (e.g., 60°C) or by freeze-drying to obtain a free-flowing powder.[13]

Protocol 2: Solvent Evaporation

This physical method involves dissolving the shell polymer and core material in a volatile organic solvent, emulsifying it in a non-solvent phase, and then removing the solvent to precipitate the polymer shell.[17][20]

  • Prepare the Oil Phase:

  • Prepare the Aqueous Phase:

    • Prepare an aqueous solution containing a stabilizing agent or emulsifier (e.g., polyvinyl alcohol - PVA).[17][22]

  • Form the Emulsion:

    • Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer or stirrer to form fine droplets of the organic solvent solution dispersed in the water.[23] The size of these droplets will determine the final microcapsule size.

  • Solvent Evaporation:

    • Maintain continuous, gentle stirring of the emulsion at room temperature or under slight vacuum.[22] The organic solvent (DCM) will gradually evaporate from the dispersed droplets.

    • As the solvent evaporates, the polymer becomes concentrated at the droplet surface and precipitates, forming a solid shell around the this compound core.[21]

  • Harvest and Wash:

    • After the solvent has been completely removed (typically several hours), collect the solidified microcapsules by centrifugation or filtration.[24]

    • Wash the particles repeatedly with deionized water to remove the stabilizer.

  • Drying:

    • Dry the microcapsules, for instance, by freeze-drying or air-drying, to obtain the final product.[24]

References

Validation & Comparative

A Comparative Analysis of Octadecane and Hexadecane as Phase Change Materials for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the thermophysical properties and performance of octadecane (B175841) and hexadecane (B31444) as phase change materials (PCMs).

This guide provides a comprehensive comparison of two prominent paraffin-based phase change materials, this compound (C18H38) and hexadecane (C16H34), for applications in thermal energy storage. The selection of an appropriate PCM is critical for the development of efficient thermal management systems in various fields, including pharmaceuticals, electronics, and building materials. This analysis is supported by a compilation of experimental data on their key thermophysical properties and outlines the standard methodologies for their characterization.

Data Presentation: Thermophysical Properties

The performance of a PCM is primarily dictated by its thermophysical properties. The following table summarizes the key quantitative data for this compound and hexadecane, facilitating a direct comparison.

PropertyThis compoundHexadecanePhaseReference
Melting Point (°C) 28.218.1Solid to Liquid[1]
Latent Heat of Fusion (kJ/kg) 241.4236.5Solid to Liquid[1]
Thermal Conductivity (W/m·K) 0.3550.347Solid[2]
0.1490.151Liquid[2]
Density ( kg/m ³) 813820Solid[2]
775773Liquid[2]
Specific Heat Capacity (kJ/kg·K) 2.212.18Solid[2]
2.232.22Liquid[2]

Performance Insights

This compound possesses a higher melting point, making it suitable for applications requiring thermal regulation at or near room temperature. Its slightly higher latent heat of fusion suggests a greater capacity for energy storage per unit mass during its phase transition.[1] Conversely, hexadecane's lower melting point may be advantageous for applications requiring thermal management at cooler temperatures.

In terms of thermal conductivity, both materials exhibit significantly higher values in their solid state compared to their liquid state.[2] This is a crucial consideration for the design of thermal energy storage systems, as it impacts the rates of heat charging and discharging. The densities and specific heat capacities of the two PCMs are comparable in both their solid and liquid phases.[2]

Experimental Protocols

The characterization of PCMs is essential to verify their thermophysical properties and assess their long-term performance. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

This technique is employed to determine the melting temperature and latent heat of fusion of the PCMs.

  • Apparatus: A heat-flux or power-compensated Differential Scanning Calorimeter.

  • Sample Preparation: A small sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Procedure:

    • The sample and reference are placed in the DSC cell.

    • The temperature of the cell is ramped up at a controlled heating rate (e.g., 5-10 °C/min) through the melting range of the PCM.

    • The sample is then cooled back to the initial temperature at a controlled cooling rate (e.g., 5-10 °C/min) to observe the solidification behavior.

    • The process is typically repeated for several cycles to ensure the stability of the material.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting peak on the DSC curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermal Cycling Stability Test

This test evaluates the long-term reliability and performance of the PCM after repeated melting and freezing cycles.

  • Apparatus: A thermal cycler, environmental chamber, or a custom-built setup with controlled heating and cooling capabilities.

  • Sample Preparation: A larger quantity of the PCM is placed in a sealed container to prevent leakage and evaporation.

  • Experimental Procedure:

    • The PCM sample is subjected to a predetermined number of thermal cycles (e.g., 100, 500, or 1000 cycles).

    • Each cycle consists of heating the sample to a temperature above its melting point and then cooling it to a temperature below its freezing point.

    • The heating and cooling rates, as well as the dwell times at the temperature extremes, are kept constant throughout the test.

  • Data Analysis: After the completion of the thermal cycling, the thermophysical properties (melting point and latent heat of fusion) of the cycled PCM are re-measured using DSC. Any significant changes in these properties indicate thermal degradation of the material. Visual inspection for any changes in color or phase separation is also performed.

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of this compound and hexadecane as PCMs.

PCM_Comparison_Workflow cluster_materials Material Selection cluster_characterization Thermophysical Characterization cluster_performance Performance Evaluation cluster_analysis Comparative Analysis This compound This compound DSC Differential Scanning Calorimetry (DSC) This compound->DSC TC Thermal Conductivity Analysis This compound->TC Density Density Measurement This compound->Density Hexadecane Hexadecane Hexadecane->DSC Hexadecane->TC Hexadecane->Density TES_Capacity Thermal Energy Storage Capacity DSC->TES_Capacity TC->TES_Capacity Density->TES_Capacity Cycling_Stability Thermal Cycling Stability TES_Capacity->Cycling_Stability Comparison Comparative Data Analysis Cycling_Stability->Comparison

Caption: Workflow for the comparative analysis of PCMs.

References

Validating Thermophysical Properties of Octadecane for Accurate Simulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging computational simulations, the accuracy of input parameters is paramount. This guide provides a comprehensive comparison of experimentally determined and simulation-used thermophysical properties of octadecane (B175841), a widely studied phase change material. Detailed experimental protocols are presented to ensure the reproducibility of validation data.

This compound (C18H38) is a paraffin (B1166041) hydrocarbon often used as a phase change material (PCM) in thermal energy storage applications and as a model system in simulations due to its well-defined properties. However, discrepancies between experimental data and values used in simulations can lead to significant deviations in model predictions. This guide aims to bridge this gap by presenting a clear comparison of these values and outlining the methodologies to obtain them.

Data Presentation: Experimental vs. Simulation Values

The following tables summarize the key thermophysical properties of this compound as reported in experimental literature and as utilized in various simulation studies. It is important to note that experimental values can vary based on the purity of the sample and the measurement technique employed.

Thermophysical PropertyExperimental Value RangeUnitSimulation Value RangeUnit
Melting Point28 to 30°C26.85 to 36.85°C
Latent Heat of Fusion200 to 241kJ/kg180 to 244kJ/kg
Specific Heat Capacity
Solid1.8 to 2.2kJ/(kg·K)1.9 to 2.4kJ/(kg·K)
Liquid2.1 to 2.5kJ/(kg·K)2.2 to 2.9kJ/(kg·K)
Thermal Conductivity
Solid0.23 to 0.45W/(m·K)0.20 to 0.40W/(m·K)
Liquid0.14 to 0.17W/(m·K)0.15 to 0.25W/(m·K)
Density
Solid810 to 860 kg/m ³800 to 850 kg/m ³
Liquid760 to 780 kg/m ³750 to 770 kg/m ³

Experimental Protocols

Accurate experimental validation of thermophysical properties is crucial for robust simulations. The following are detailed methodologies for key experiments.

Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

  • Apparatus : A calibrated Differential Scanning Calorimeter.

  • Procedure :

    • A small, precisely weighed sample of this compound (typically 3-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5-10 °C/min) through the melting range of this compound.

    • The heat flow to the sample is monitored as a function of temperature.

    • The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermal Conductivity: Transient Plane Source (TPS) or Transient Hot-Wire (THW) Method

The Transient Plane Source and Transient Hot-Wire methods are transient techniques used to measure the thermal transport properties of materials.

  • Apparatus : A Transient Plane Source or Transient Hot-Wire instrument.

  • Procedure (TPS Method) :

    • Two identical flat samples of solid this compound are prepared.

    • The TPS sensor (a thin, electrically insulated nickel spiral) is sandwiched between the two samples.

    • A short electrical pulse is passed through the sensor, causing a slight increase in its temperature.

    • The temperature increase of the sensor is recorded as a function of time.

    • The thermal conductivity is calculated from the temperature versus time response using a theoretical model that describes the heat flow from the sensor into the sample.

    • For liquid this compound, the sensor is immersed in the molten sample.

Specific Heat Capacity: Differential Scanning Calorimetry (DSC)
  • Apparatus : A calibrated Differential Scanning Calorimeter.

  • Procedure :

    • Three DSC runs are performed under the same conditions (heating rate, gas flow):

      • An empty pan (baseline).

      • A known mass of a standard material with a well-characterized specific heat capacity (e.g., sapphire).

      • A known mass of the this compound sample.

    • The difference in heat flow between the sample and the baseline is compared to the difference in heat flow between the standard and the baseline.

    • The specific heat capacity of the this compound sample is then calculated as a function of temperature.

Density: Pycnometer or Hydrometer Method
  • Apparatus : A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a calibrated hydrometer, a temperature-controlled water bath, and a precision balance.

  • Procedure (Pycnometer Method for Liquid Phase) :

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The mass is then recorded.

    • The pycnometer is emptied, dried, and filled with molten this compound.

    • The pycnometer with the this compound is brought to the same temperature in the water bath, and its mass is recorded.

    • The density of the this compound is calculated using the known density of water at that temperature and the recorded masses.

  • Procedure (for Solid Phase) : A similar principle is applied, often using a liquid in which the solid is insoluble (displacement method).

Validation Workflow for Simulation

The following diagram illustrates a logical workflow for the validation of thermophysical properties for use in simulations. This process ensures that the simulation inputs are grounded in empirical data, leading to more reliable and accurate model predictions.

ValidationWorkflow cluster_exp Experimental Validation cluster_sim Simulation cluster_comp Comparison & Refinement exp_data Experimental Data Acquisition dsc DSC (Melting Point, Latent Heat, Cp) exp_data->dsc tps TPS/THW (Thermal Conductivity) exp_data->tps density Pycnometer/Hydrometer (Density) exp_data->density sim_input Input Thermophysical Properties exp_data->sim_input Inform compare Compare Simulation Results with Experimental Data exp_data->compare Validate Against sim_model Develop Simulation Model sim_model->sim_input run_sim Run Simulation sim_input->run_sim run_sim->compare refine Refine Simulation Parameters compare->refine Discrepancy validated Validated Model compare->validated Agreement refine->sim_input Iterate

Caption: Workflow for validating simulation input parameters against experimental data.

A Comparative Guide to Octadecane and Paraffin Wax for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and reliable thermal energy storage (TES) solutions, both n-octadecane and commercial paraffin (B1166041) wax have emerged as prominent phase change materials (PCMs). This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable material for specific research and development applications.

Executive Summary

Both n-octadecane, a pure n-alkane (C18H38), and commercial paraffin wax, a mixture of various hydrocarbons, are effective organic PCMs for low-temperature thermal energy storage.[1] N-octadecane offers the advantage of a distinct and sharp melting point, while commercial paraffin wax is a more cost-effective option with a broader melting temperature range.[2][3] The primary drawback for both materials is their inherently low thermal conductivity, which can impede heat transfer rates during charging and discharging cycles.[1]

Quantitative Performance Comparison

The following tables summarize the key thermophysical properties of n-octadecane and a representative commercial paraffin wax. These values are compiled from various experimental studies and provide a basis for direct comparison.

Table 1: Thermophysical Properties of n-Octadecane vs. Commercial Paraffin Wax

Propertyn-OctadecaneCommercial Paraffin Wax
Melting Point (°C)28.1 - 33.3[4]45 - 67[5][6]
Latent Heat of Fusion (kJ/kg)241.4 - 244[2][4]147 - 265.9[2][5]
Thermal Conductivity (W/m·K)~0.15 (solid), ~0.148 (liquid)[2]0.15 - 0.358 (solid), ~0.15 (liquid)[2][5]
Specific Heat Capacity (kJ/kg·K)~2.2 (solid), ~2.2 (liquid)2.384 (solid), 2.44 (liquid)[5]
Density ( kg/m ³)~814 (solid), ~774 (liquid)[2]833.60 (solid), 775 (liquid)[5]

Experimental Protocols

To ensure accurate and reproducible characterization of these TES materials, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the melting temperature and latent heat of fusion of PCMs.[7][8]

Objective: To measure the phase transition temperatures and enthalpies of octadecane (B175841) and paraffin wax.

Methodology:

  • A small sample of the material (typically 5-10 mg) is hermetically sealed in an aluminum pan.[6]

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped up and down at a controlled rate (e.g., 5-10 K/min) over a temperature range that encompasses the material's melting and solidification points (e.g., 0°C to 80°C for paraffin wax).[6][8]

  • The heat flow to or from the sample relative to the reference is measured as a function of temperature.

  • The melting point is determined from the onset or peak of the endothermic melting curve, and the latent heat of fusion is calculated by integrating the area of the melting peak.[9][10]

Thermal Conductivity Measurement

The low thermal conductivity of paraffin-based materials is a significant limitation.[1] Accurate measurement is essential for designing effective heat transfer enhancement strategies. The steady-state method is a common approach.[11]

Objective: To determine the thermal conductivity of this compound and paraffin wax in both solid and liquid states.

Methodology:

  • A sample of the material is placed between two plates, with a known heat flux applied to one plate (heating plate) and the other plate maintained at a constant lower temperature (cooling plate).[12]

  • Thermocouples are embedded at various points within the sample and on the surfaces of the plates to measure the temperature gradient across the material.[13]

  • The system is allowed to reach a steady state, where the temperatures at all points are constant.

  • The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * d) / (A * ΔT) where Q is the heat flow rate, d is the thickness of the sample, A is the cross-sectional area of the sample, and ΔT is the temperature difference across the sample.[12]

  • For liquid-state measurements, the experimental setup must be designed to minimize convection.[14]

Thermal Cycling Stability Test

This test evaluates the long-term performance and reliability of the PCM after repeated melting and freezing cycles.[15]

Objective: To assess the change in thermophysical properties of this compound and paraffin wax after a large number of thermal cycles.

Methodology:

  • The PCM sample is subjected to repeated heating and cooling cycles that span its phase transition temperature range.

  • An accelerated thermal cycling setup can be used to perform a large number of cycles in a reasonable timeframe.[16] This can involve automatically moving the sample between a heat source and a heat sink.[16]

  • The thermophysical properties (melting point and latent heat of fusion) of the PCM are measured using DSC after a predetermined number of cycles (e.g., 100, 500, 1000, and up to 10,000 cycles).[15][16]

  • Any degradation in the material's thermal storage capacity or shift in its melting temperature is recorded and analyzed.[16]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of this compound and paraffin wax for thermal energy storage applications.

G cluster_materials Materials cluster_characterization Thermophysical Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison This compound n-Octadecane DSC Differential Scanning Calorimetry (DSC) This compound->DSC TC Thermal Conductivity Measurement This compound->TC TGA Thermogravimetric Analysis (TGA) This compound->TGA Cycling Thermal Cycling Stability Test This compound->Cycling Paraffin Commercial Paraffin Wax Paraffin->DSC Paraffin->TC Paraffin->TGA Paraffin->Cycling Analysis Comparative Analysis of: - Melting Point - Latent Heat - Thermal Conductivity - Stability DSC->Analysis TC->Analysis TGA->Analysis Cycling->Analysis Conclusion Conclusion Analysis->Conclusion Conclusion: Select Optimal PCM

References

Octadecane as a simplified solvent for atom-economical nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of "green" chemistry principles in nanoscience has led to a critical re-evaluation of every component in nanoparticle synthesis, with the choice of solvent playing a pivotal role. For high-temperature syntheses, 1-octadecene (B91540) (ODE) has long been a staple solvent. However, emerging research highlights its significant drawbacks, particularly its propensity to polymerize and participate in side reactions, which compromises the purity of the final product and undermines the principles of atom economy. This guide provides a comprehensive comparison of octadecane (B175841) (ODA), a saturated alkane, with traditional solvents, demonstrating its superiority as an inert, atom-economical alternative for the synthesis of high-quality nanoparticles.

Performance Comparison: this compound vs. Alternative Solvents

The primary advantage of this compound lies in its chemical inertness. Unlike 1-octadecene, which contains a reactive double bond, this compound does not participate in the nanoparticle formation process, leading to cleaner reactions and higher yields of the desired product. This is a critical factor in achieving high atom economy, a key principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product.

Recent studies have shown that the use of 1-octadecene as a solvent at high temperatures (120–320 °C) leads to its spontaneous polymerization.[1][2][3][4][5] This resulting poly(1-octadecene) is often difficult to separate from the synthesized nanoparticles, leading to impurities that can affect the nanoparticles' properties and performance. In contrast, saturated aliphatic solvents like this compound do not undergo polymerization, resulting in a purer final product.[1][2][3][4][5]

The following table summarizes the key performance indicators of this compound compared to 1-octadecene and other relevant solvents in nanoparticle synthesis.

Performance MetricThis compound (ODA)1-Octadecene (ODE)Other Solvents (e.g., Oleylamine)
Atom Economy HighLow to MediumVariable
Purity of Final Product HighLow to Medium (due to polymerization)Variable
Side Reactions Minimal to NonePolymerization, side reactions with precursorsCan act as both solvent and capping agent, leading to complex reaction pathways
Yield of Nanoparticles HighVariable, can be lower due to side reactionsVariable
Particle Size Distribution NarrowCan be broad due to solvent interferenceCan be well-controlled but depends on the specific system
Boiling Point ~316 °C~317 °CVariable
Cost Comparable to ODEComparable to ODACan be higher

Experimental Data: A Case Study on Copper Selenophosphate (Cu3PSe4) Nanoparticles

A compelling example of the benefits of this compound is the synthesis of copper selenophosphate (Cu3PSe4) nanoparticles. A study published in Nano Letters demonstrated that switching the solvent from 1-octadecene to this compound enabled a truly atom-economical synthesis.[6]

In the original synthesis using 1-octadecene, an excess of selenium was required due to competing reaction pathways involving the solvent. However, by using the inert this compound, the reaction proceeded via a direct pathway, eliminating the need for excess selenium and significantly improving the atom economy.

ParameterSynthesis in this compound (ODA)Synthesis in 1-Octadecene (ODE)
Required Se:Cu3P ratio 4:1 (stoichiometric)>4:1 (excess Se required)
Atom Economy MaximizedCompromised
Product Purity High, free of solvent-derived impuritiesContains poly(1-octadecene) impurities
Reaction Pathway Direct 8-electron transferCompeting Se delivery pathways

This case study clearly illustrates the profound impact of solvent choice on the efficiency and sustainability of nanoparticle synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of various nanoparticles are provided below. While many established protocols utilize 1-octadecene, it has been demonstrated that this compound can be directly substituted in many cases to improve the reaction's atom economy and product purity.[1]

Protocol 1: Synthesis of CdSe Quantum Dots

This protocol is adapted from a standard hot-injection method for the synthesis of CdSe quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid

  • 1-octadecene (can be substituted with this compound)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

Procedure:

  • Cadmium Precursor Preparation: In a three-neck flask, combine CdO, oleic acid, and 1-octadecene (or this compound).

  • Heat the mixture under argon to ~300 °C until the solution becomes clear and colorless, indicating the formation of cadmium oleate.

  • Cool the solution to the desired injection temperature (typically between 240-280 °C).

  • Selenium Precursor Preparation: In a separate flask, dissolve selenium powder in trioctylphosphine.

  • Injection: Swiftly inject the selenium precursor solution into the hot cadmium precursor solution.

  • Growth: Allow the nanoparticles to grow at the injection temperature. The growth time will determine the final size of the quantum dots.

  • Quenching: Cool the reaction mixture to stop nanoparticle growth.

  • Purification: Precipitate the CdSe quantum dots by adding a non-solvent (e.g., methanol (B129727) or ethanol) and centrifuge to collect the nanoparticles. Redissolve the nanoparticles in a suitable solvent like toluene.

Protocol 2: Synthesis of Fe3O4 (Magnetite) Nanoparticles

This protocol describes the thermal decomposition of an iron precursor to form magnetite nanoparticles.

Materials:

Procedure:

  • In a three-neck flask, combine Fe(acac)3, oleic acid, oleylamine, and 1-octadecene (or this compound).

  • Heat the mixture to 200 °C for 2 hours under a constant flow of argon.

  • Further heat the solution to reflux (~300 °C) for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add ethanol (B145695) to precipitate the Fe3O4 nanoparticles and collect them via centrifugation.

  • Wash the nanoparticles with ethanol several times and redisperse them in a nonpolar solvent such as hexane (B92381) or toluene.

Visualizing the Synthesis Workflow and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for nanoparticle synthesis and the key difference in reaction pathways when using an inert solvent like this compound versus a reactive solvent like 1-octadecene.

G cluster_0 General Nanoparticle Synthesis Workflow A Precursor & Solvent Mixing B Heating & Degassing A->B Inert Atmosphere (e.g., Ar) C Nucleation B->C Hot Injection or Thermal Decomposition D Growth C->D Controlled Temperature & Time E Quenching D->E Rapid Cooling F Purification E->F Precipitation & Washing

Caption: A generalized workflow for the synthesis of colloidal nanoparticles.

G cluster_0 Atom-Economical Pathway cluster_1 Non-Atom-Economical Pathway A Precursors + this compound (Inert Solvent) B Direct Reaction A->B C Desired Nanoparticles B->C D Precursors + 1-Octadecene (Reactive Solvent) E Competing Reactions D->E F Desired Nanoparticles E->F G Byproducts (e.g., Poly(1-octadecene)) E->G

Caption: Reaction pathways in inert (this compound) vs. reactive (1-octadecene) solvents.

Conclusion

The selection of an appropriate solvent is a critical parameter in the design of efficient and sustainable nanoparticle syntheses. The evidence strongly suggests that for high-temperature reactions, the inert nature of this compound offers significant advantages over the commonly used 1-octadecene. By eliminating solvent-related side reactions and polymerization, this compound facilitates a more direct and atom-economical route to high-purity nanoparticles. For researchers, scientists, and drug development professionals aiming to produce well-defined nanomaterials through green and reproducible methods, this compound represents a superior and highly recommended solvent choice.

References

Navigating Heat Transfer in Melting Octadecane: A Comparative Guide to Experimental Validations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing heat transfer in phase change materials (PCMs) like octadecane (B175841) is critical for applications ranging from thermal energy storage to controlled drug delivery. This guide provides an objective comparison of experimental findings on heat transfer during the melting of this compound, supported by quantitative data and detailed methodologies.

This compound, a paraffin (B1166041) hydrocarbon, is a widely studied PCM due to its convenient melting point and high latent heat of fusion. However, its inherently low thermal conductivity poses a significant challenge for efficient heat transfer. This guide delves into various experimental approaches aimed at enhancing and validating heat transfer in melting this compound, offering a comparative analysis of their effectiveness.

Comparative Performance of Heat Transfer Enhancement Techniques

To facilitate a clear comparison, the following table summarizes quantitative data from various experimental studies on heat transfer enhancement in melting this compound. The data highlights the impact of different techniques on the melting process.

Enhancement TechniqueKey ParametersObserved OutcomePercentage ImprovementReference
Passive: Graphene Nanoparticles 0.5, 1, and 2 wt% nanographene sheetsIncreased absorbed thermal energy.Up to 33.6% increase in absorbed energy.[1]
Active: Electric Field -10.0 kV to +10.0 kV DC voltagePromoted energy absorption through electric field driven flow.Up to 153.5% increase in absorbed energy.[1]
Hybrid: Graphene + Electric Field -10.0 kV on the bottom wall of the cavity.Synergistic enhancement of absorbed energy.Up to 124.8% increase in absorbed energy.[1]
Passive: Fins Vertically heated cavity with a fin structure.Reduced total melting time.40.0% reduction in total melting time.[2]
Hybrid: Fins + Electric Field +20.0 kV applied to the left or right wall with a fin.Varied impact on melting time depending on voltage application side.3.7% decrease or 48.1% increase in melting time.[2]
Active: Electrohydrodynamics (EHD) Varying applied voltages.Significant reduction in total melting time and increased heat dissipating capacity.Up to 61.45% increase in heat dissipating capacity.[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the comparative data table.

Melting in a Horizontal Cavity with Graphene and Electric Field

This experiment investigates the synergistic effects of passive (graphene nanoparticles) and active (electric field) enhancement techniques on the melting of this compound.

  • Materials: Pure n-octadecane, graphene nanoplatelets.

  • Apparatus: A horizontal rectangular cavity with copper top and bottom plates serving as electrodes and transparent side walls for visualization. A DC high-voltage power supply, a data acquisition system, and a high-speed camera.

  • Procedure:

    • Prepare composites of n-octadecane with varying weight percentages of graphene nanoplatelets (e.g., 0.5%, 1.0%, 2.0%).

    • Fill the horizontal cavity with the prepared PCM composite.

    • Heat the bottom plate of the cavity at a constant temperature to initiate melting.

    • Apply a DC voltage across the top and bottom plates.

    • Record the melting process using the high-speed camera.

    • Measure the temperature distribution within the PCM using thermocouples connected to the data acquisition system.

    • Analyze the images to determine the melt fraction and the evolution of the solid-liquid interface over time.

Melting in a Vertical Cavity with Fins and Electric Field

This protocol details the experimental setup to evaluate the combined effect of a passive fin structure and an active electric field on this compound melting.

  • Materials: Pure n-octadecane.

  • Apparatus: A vertically oriented cubic cavity with one wall acting as a heater. An internal fin structure can be added. A high-voltage DC power supply and a visualization system.

  • Procedure:

    • Place the solid n-octadecane in the vertical cavity.

    • For experiments with a fin, ensure the fin is securely placed within the cavity.

    • Apply a constant heat flux to one of the vertical walls.

    • Apply a DC voltage to the heated wall, with the opposing wall grounded.

    • Record the melting front progression using a camera.

    • Monitor the temperature at various points within the cavity.

    • Calculate the total melting time for different configurations (with/without fin, varying voltage).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental validation of heat transfer in melting this compound, from sample preparation to data analysis.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis PCM_Prep PCM Preparation (e.g., adding nanoparticles) App_Setup Apparatus Setup (Cavity, Heaters, Sensors) PCM_Prep->App_Setup Melting Initiate Melting (Apply Heat Flux/Constant Temp) App_Setup->Melting Enhancement Apply Enhancement Technique (e.g., Electric Field, Fins) Melting->Enhancement Data_Acq Data Acquisition (Temperature, Images) Enhancement->Data_Acq Image_Proc Image Processing (Melt Fraction, Interface Tracking) Data_Acq->Image_Proc Thermal_Analysis Thermal Analysis (Heat Transfer Coefficients) Data_Acq->Thermal_Analysis Comparison Comparative Analysis Image_Proc->Comparison Thermal_Analysis->Comparison

Caption: A generalized workflow for experimental studies on this compound melting.

This guide provides a foundational understanding of the experimental landscape for heat transfer in melting this compound. The presented data and protocols offer a starting point for researchers to compare methodologies and build upon existing findings to further optimize thermal management systems utilizing this versatile phase change material.

References

A Researcher's Guide to Cross-Referencing Literature Data on the Melting Enthalpy of Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, accurate thermophysical data is paramount. This guide provides a comprehensive comparison of literature-derived values for the melting enthalpy of octadecane (B175841), a common phase change material. It further details the experimental protocols utilized for these measurements and offers a logical workflow for cross-referencing and validating such data.

Quantitative Data Summary

The melting enthalpy of this compound has been determined by various researchers, with Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry (AC) being the predominant methods. The following table summarizes key quantitative data from the literature.

ReferencePurity (%)YearMethodMelting Enthalpy (J/g)Uncertainty (%)
Rossini[1]n/a1952NC243.60.3
Messerly, Guthrie, et al.[2][3]n/a1967DH~242.4n/a
Parks, Moore, et al.[2][3]n/a1949DH~236.1n/a
Kolesnikov and Syunyaev[2][3]n/a1985DH~238.7n/a
Barbillon, Schuffenecker, et al.[2]n/a1991DH~241.6n/a
Domalski and Hearing (reported in[4])n/a1996n/a241.65n/a
Qiu et al.[1]992012DSC241.4n/a

Note: "DH" refers to data from the NIST WebBook, where the exact method for each entry is not specified beyond "DH". "NC" stands for not classified. Enthalpy values originally in kJ/mol were converted to J/g using the molecular weight of this compound (254.49 g/mol ).

Experimental Protocols

Accurate determination of the melting enthalpy is critically dependent on the experimental methodology. The two primary techniques cited in the literature for this compound are Differential Scanning Calorimetry and Adiabatic Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[5]

General Protocol:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-15 mg) is hermetically sealed in a sample pan (e.g., aluminum).[6] An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

  • Measurement: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program. For melting enthalpy determination, this typically involves heating the sample at a constant rate (e.g., 2 K/min or 10 K/min) through its melting transition.[2]

  • Data Analysis: The heat flow to the sample is recorded against temperature. The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion (ΔH).[2][7] The melting temperature can be determined as the extrapolated onset temperature of the peak.

Adiabatic Calorimetry

Adiabatic calorimetry is a technique designed to measure the heat changes of a reaction or phase transition under conditions where no heat is exchanged with the surroundings.

General Protocol:

  • Sample Preparation: A known mass of the this compound sample is placed in a calorimeter vessel.

  • System Isolation: The calorimeter is placed within an adiabatic shield or jacket. The temperature of the shield is controlled to match the temperature of the calorimeter vessel throughout the experiment, thereby minimizing heat exchange.

  • Heating: A measured amount of electrical energy is supplied to a heater within the calorimeter to raise the temperature of the sample through its melting range.

  • Temperature Measurement: The temperature of the sample is precisely monitored as a function of the energy input.

  • Data Analysis: The enthalpy change is calculated from the amount of electrical energy supplied to the system to complete the phase transition.

Workflow for Cross-Referencing Literature Data

The following workflow provides a systematic approach for researchers to cross-reference and critically evaluate literature data on the melting enthalpy of this compound.

Literature Cross-Referencing Workflow A Identify Literature Sources (e.g., NIST, Peer-Reviewed Journals) B Extract Quantitative Data (Melting Enthalpy, Purity, Year) A->B Data Extraction C Identify Experimental Method (e.g., DSC, Adiabatic Calorimetry) B->C Method Identification E Assess Sample Purity B->E Purity Consideration D Evaluate Experimental Details (Heating Rate, Sample Size, Calibration) C->D Protocol Scrutiny F Compare Data Points D->F E->F G Identify Outliers F->G Statistical Analysis H Synthesize Validated Data Range F->H G->H Refine Range I Select Appropriate Value for Application H->I Application-Specific Decision

Caption: Workflow for the systematic evaluation of literature data.

This guide provides a foundational understanding for researchers working with this compound. By critically evaluating the available data and understanding the methodologies behind it, scientists can make more informed decisions in their research and development endeavors.

References

A Researcher's Guide to Commercial Octadecane: Purity Analysis and Application Suitability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing octadecane (B175841) in their work, the purity of this long-chain alkane is a critical parameter that can significantly influence experimental outcomes. This guide provides a comparative analysis of commercial this compound, detailing the analytical techniques used to assess its purity and the implications of varying purity levels on different research applications.

Comparison of Commercial this compound Purity

The purity of commercially available this compound typically ranges from 98% to over 99.5%. The primary impurities are other long-chain alkanes, both linear and branched, with carbon chain lengths close to C18. The presence of these impurities can alter the material's thermal and physical properties. Below is a summary of typical purity grades and their common impurity profiles as determined by Gas Chromatography-Mass Spectrometry (GC-MS) and thermal characteristics assessed by Differential Scanning Calorimetry (DSC).

Supplier GradePurity Level (by GC)Common Impurities (Typical % Abundance)Melting Point (DSC Onset)Melting Range (DSC)
Standard Grade 98%Heptadecane (C17), Nonadecane (C19), Branched C18 Isomers (~0.5-1% each)27.5 - 28.0 °CBroad
High Purity 99%Heptadecane (C17), Nonadecane (C19) (<0.5% each)28.0 - 28.2 °CNarrow
Ultra-High Purity >99.5%Heptadecane (C17), Nonadecane (C19) (<0.1% each)28.2 - 28.3 °CVery Narrow

Impact of Purity on Research Applications

The required purity of this compound is dictated by the sensitivity of the intended application.

  • Phase Change Materials (PCMs) Research: In this field, the thermal properties of this compound are paramount. Impurities can cause a depression and broadening of the melting point, affecting the material's performance as a thermal energy storage medium. For applications requiring a sharp, well-defined phase transition temperature, a higher purity grade (>99%) is recommended.

  • Chromatography Standard: When used as a reference standard in techniques like Gas Chromatography (GC), high purity is essential for accurate calibration.[1] Impurities can lead to ghost peaks or inaccurate quantification. An ultra-high purity grade (>99.5%) is ideal for these applications.[1]

  • Organic Synthesis: As a solvent or a starting material in organic synthesis, the acceptable level of impurity depends on the specific reaction. While a standard grade (98%) may be sufficient for some applications, reactions sensitive to the presence of other alkanes may necessitate a higher purity grade.

Experimental Protocols

Accurate determination of this compound purity relies on standardized analytical methods. Below are detailed protocols for the two primary techniques used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity non-polar solvent, such as hexane (B92381) or heptane, to a final concentration of about 1 mg/mL.

  • Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions: [2][3]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Non-polar capillary column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).[2]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[2]

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program: [2]

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 320 °C.

    • Hold: 10 minutes at 320 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[3]

  • Quadrupole Temperature: 150 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the main this compound peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the purity and impurity levels by peak area normalization.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure the melting point and melting range of this compound, which are sensitive indicators of purity. Impurities typically cause a depression and broadening of the melting peak.[4]

1. Sample Preparation:

  • Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

  • Hermetically seal the pan.

2. DSC Instrumentation and Conditions: [5][6]

  • DSC Instrument: TA Instruments Q2000 or equivalent.

  • Temperature Calibration: Calibrate the instrument using high-purity indium.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 0 °C.

    • Ramp: 10 °C/min to 50 °C.

  • Reference: An empty, hermetically sealed aluminum pan.

3. Data Analysis:

  • Determine the onset temperature of melting, which corresponds to the melting point.

  • Determine the peak temperature and the endset temperature to evaluate the melting range.

  • A sharper peak and narrower melting range are indicative of higher purity.

Visualizing the Analysis and Decision Process

To further clarify the workflow of purity analysis and the logic for selecting an appropriate grade of this compound, the following diagrams are provided.

Purity_Analysis_Workflow Purity Analysis Workflow for Commercial this compound cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial this compound Prep Prepare Samples for GC-MS & DSC Sample->Prep GCMS GC-MS Analysis Prep->GCMS DSC DSC Analysis Prep->DSC GCMS_Data Identify & Quantify Impurities GCMS->GCMS_Data DSC_Data Determine Melting Point & Range DSC->DSC_Data Report Generate Certificate of Analysis GCMS_Data->Report DSC_Data->Report

Caption: Workflow for the purity analysis of commercial this compound.

Octadecane_Selection_Guide Decision Guide for this compound Purity Selection App Intended Research Application? PCM Phase Change Material Research App->PCM Thermal Properties Critical Chrom Chromatography Standard App->Chrom Accuracy is Key Synth Organic Synthesis App->Synth Solvent/Reagent HighPurity Select High Purity (>99%) PCM->HighPurity UltraPurity Select Ultra-High Purity (>99.5%) Chrom->UltraPurity CheckSensitivity Check Reaction Sensitivity Synth->CheckSensitivity StandardPurity Standard Purity (98%) May Suffice CheckSensitivity->HighPurity High Sensitivity CheckSensitivity->StandardPurity Low Sensitivity

Caption: Decision guide for selecting the appropriate purity of this compound.

References

A Comparative Guide to Liquid vs. Solid Octadecane in Emulsion Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between utilizing octadecane (B175841) in its liquid or solid phase as the dispersed component in an emulsion is a critical decision that significantly impacts stability and performance. This guide provides an objective comparison of the two phases, supported by experimental principles and detailed methodologies, to inform formulation development.

Executive Summary

The physical state of this compound—liquid versus solid—fundamentally alters the mechanisms of emulsion instability. Liquid this compound emulsions behave as traditional oil-in-water systems, susceptible to coalescence and Ostwald ripening. In contrast, solid this compound emulsions, often referred to as solid lipid nanoparticle (SLN) suspensions or Pickering emulsions when particles stabilize the interface, exhibit enhanced stability against coalescence due to the rigidity of the dispersed phase. However, they can be prone to aggregation of the solid particles and polymorphic transitions of the this compound crystals, which can affect long-term stability.

Comparative Data on Emulsion Stability

While direct, side-by-side quantitative comparisons of the physical stability of liquid and solid this compound emulsions are not extensively available in peer-reviewed literature, the following tables summarize the expected performance based on established principles of colloid and interface science.

Table 1: Comparison of Key Stability Parameters

ParameterLiquid this compound EmulsionSolid this compound Emulsion (SLN)Rationale
Coalescence Stability LowerHigherSolid particles provide a rigid barrier at the oil-water interface, preventing droplet merging.[1][2][3]
Ostwald Ripening Higher potentialLower potentialThe solubility of this compound in the continuous phase is a prerequisite for Ostwald ripening, which is more relevant for liquid droplets.[4]
Creaming/Sedimentation Dependent on droplet size and density differenceCan be more complex due to particle shape and potential for network formation.The shape of solid this compound particles can vary with cooling conditions, affecting their packing and movement.[5]
Initial Droplet/Particle Size Generally smallerCan be larger and more polydisperseLower viscosity of liquid this compound facilitates easier droplet breakup during homogenization.[6]
Physical State-Related Instabilities Not applicablePolymorphic transitions, particle aggregationThe crystalline structure of solid this compound can change over time, potentially affecting particle shape and stability.

Table 2: Influence of Formulation and Process Variables

VariableImpact on Liquid this compound EmulsionsImpact on Solid this compound Emulsions
Surfactant/Stabilizer Critical for preventing coalescence.Important for initial emulsification and preventing aggregation of solid particles.
Temperature Affects viscosity and interfacial tension.Determines the physical state (solid or liquid). Temperature cycling can induce melting and recrystallization.
Homogenization Pressure Higher pressure generally leads to smaller droplets.Affects initial droplet size before solidification.
Cooling Rate N/ACrucial for determining the morphology (shape) of the solid this compound particles.[7]

Mechanisms of Emulsion Stabilization and Destabilization

The stability of an emulsion is governed by a balance of attractive and repulsive forces between the dispersed droplets or particles. The physical state of this compound influences which of these forces and corresponding stability/instability mechanisms are dominant.

cluster_liquid Liquid this compound Emulsion cluster_solid Solid this compound Emulsion Liquid_Stable Stable Emulsion (Liquid Droplets) Coalescence Coalescence Liquid_Stable->Coalescence Droplet Merging Ostwald Ostwald Ripening Liquid_Stable->Ostwald Molecular Diffusion Creaming_L Creaming Liquid_Stable->Creaming_L Density Difference Solid_Stable Stable Dispersion (Solid Particles) Aggregation Aggregation/ Flocculation Solid_Stable->Aggregation Particle Clustering Polymorphism Polymorphic Transition Solid_Stable->Polymorphism Crystal Structure Change Creaming_S Creaming/ Sedimentation Solid_Stable->Creaming_S Density/Shape Effects

Caption: Dominant instability pathways for liquid and solid this compound emulsions.

Experimental Protocols

To facilitate a direct comparison of liquid and solid phase this compound emulsions, the following experimental protocols are provided.

Emulsion Preparation

This protocol describes a high-pressure homogenization method applicable for preparing both liquid this compound emulsions and the hot pre-emulsion for solid this compound nanoparticles.

G start Start prepare_phases Prepare Aqueous and Oil Phases Separately start->prepare_phases heat_phases Heat Both Phases to 70°C (Above this compound Melting Point) prepare_phases->heat_phases coarse_emulsion Create Coarse Emulsion (High-Shear Mixer) heat_phases->coarse_emulsion homogenize High-Pressure Homogenization (e.g., 500 bar, 3-5 passes) coarse_emulsion->homogenize cool Cooling Step homogenize->cool liquid_emulsion Store at 40°C (Liquid Emulsion) cool->liquid_emulsion Above Melting Point solid_emulsion Cool to 4°C (Solid Emulsion) cool->solid_emulsion Below Melting Point end End liquid_emulsion->end solid_emulsion->end

Caption: Workflow for preparing liquid and solid this compound emulsions.

Methodology:

  • Aqueous Phase Preparation: Dissolve the chosen surfactant (e.g., Tween 80, 2% w/v) in deionized water.

  • Oil Phase Preparation: Melt this compound (e.g., 10% w/v).

  • Heating: Heat both phases separately to a temperature above the melting point of this compound (e.g., 70°C). The melting point of this compound is approximately 28-30°C.

  • Pre-emulsification: Add the hot oil phase to the hot aqueous phase while stirring with a high-shear mixer for 5-10 minutes to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 500 bar) for a specified number of passes (e.g., 3-5).

  • Cooling and Storage:

    • For Liquid this compound Emulsion: Cool the nanoemulsion to a temperature above this compound's melting point (e.g., 40°C) and store at this temperature.

    • For Solid this compound Emulsion: Cool the nanoemulsion to a temperature below this compound's melting point (e.g., 4°C) and store at this temperature. The cooling rate should be controlled and documented as it can influence the solid particle morphology.

Emulsion Stability Assessment

a) Macroscopic Observation: Visually inspect the emulsions daily for signs of creaming, sedimentation, or phase separation.

b) Droplet/Particle Size Analysis:

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Procedure:

    • Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration.

    • Measure the mean particle size (Z-average for DLS) and polydispersity index (PDI) at regular intervals (e.g., day 0, 1, 7, 14, 30).

    • For solid this compound emulsions, measurements can be taken both below and after heating above the melting point to assess for irreversible aggregation.

c) Creaming Index Measurement:

  • Method: Centrifugation or quiescent standing.

  • Procedure:

    • Place a known volume of the emulsion in a graduated cylinder or centrifuge tube.

    • Store under quiescent conditions or centrifuge at a specific speed and time (e.g., 3000 rpm for 15 minutes).

    • Measure the height of the serum layer (H_serum) and the total height of the emulsion (H_total).

    • Calculate the Creaming Index (CI) % = (H_serum / H_total) * 100.

d) Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering.

  • Procedure:

    • Dilute the emulsion in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility to determine the zeta potential. This provides an indication of the electrostatic stability of the droplets/particles.

Conclusion

The decision to use liquid or solid this compound in an emulsion formulation depends on the specific application and desired stability profile. Solid this compound emulsions offer superior resistance to coalescence, which can be advantageous for long-term stability and controlled release applications. However, the formulation and processing, particularly the cooling step, must be carefully controlled to manage potential issues of particle aggregation and polymorphism. Liquid this compound emulsions, while more susceptible to coalescence and Ostwald ripening, may be simpler to process and may be suitable for applications where long-term stability is less critical or can be managed with appropriate surfactant systems. The experimental protocols provided herein offer a framework for conducting direct comparative studies to guide the selection of the optimal this compound phase for a given formulation challenge.

References

Evaluating the Thermal Reliability of Octadecane-Based Form-Stable Phase Change Materials (FSPCMs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and reliability of thermal energy storage materials are paramount. This guide provides an objective comparison of the thermal reliability of various octadecane-based form-stable phase change materials (FSPCMs), supported by experimental data from recent studies. We delve into the performance of different supporting matrices and their impact on the long-term thermal performance of This compound (B175841) as a latent heat storage material.

This compound, a paraffin (B1166041) hydrocarbon, is a widely used phase change material (PCM) for thermal energy storage due to its high latent heat of fusion and suitable phase transition temperature for various applications, including thermal management of electronic devices and buildings. However, its tendency to leak in the liquid state necessitates its incorporation into a form-stable composite structure. This guide focuses on the thermal reliability of these FSPCMs, a critical factor for their practical implementation.

Comparative Analysis of Thermal Properties

The thermal performance of this compound-based FSPCMs is primarily determined by the supporting material, which influences the latent heat of fusion, phase change temperatures, and long-term stability after repeated thermal cycling. Below is a comparative summary of key thermal properties for FSPCMs with different supporting matrices.

Supporting MaterialThis compound Content (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)Thermal CyclesChange in Latent HeatReference
Expanded Graphite Varied~28164.8550Almost no change[1]
Exfoliated Graphite Nanoplate (xGnP) 5626-35110.9--[2]
Fumed Silica (B1680970) 7026.76155.8200Good thermal reliability[3][4][5]
Poly(triallyl isocyanurate-silicone) (PTS) -29.05130.35100Insignificant change[6]
Mesoporous Silica 70-135.61000Excellent thermal reliability[7]
Gelators (Gn) ≤ 94-High latent heat-Good thermal reliability[8]
Molecular Sieve 5A Varied-Increased with this compound content-Improved thermal stability[9]

Experimental Protocols: A Closer Look

The evaluation of thermal reliability involves a series of standardized tests. Understanding these methodologies is crucial for interpreting the comparative data accurately.

Differential Scanning Calorimetry (DSC)

This technique is fundamental for determining the phase change temperatures and latent heat of fusion of the FSPCMs.

  • Principle: The sample and a reference are subjected to a controlled temperature program. The difference in heat flow required to maintain both at the same temperature is measured, revealing the energy absorbed or released during phase transitions.

  • Typical Procedure: A small, hermetically sealed sample of the FSPCM is heated and cooled at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The resulting thermogram is analyzed to determine the onset and peak temperatures of melting and solidification, as well as the corresponding enthalpy changes.[1][8]

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the FSPCMs by monitoring their mass change as a function of temperature.

  • Principle: The mass of a sample is continuously measured as it is heated in a controlled atmosphere. Weight loss indicates decomposition or evaporation.

  • Typical Procedure: The FSPCM sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate in an inert or oxidative atmosphere. The temperature at which significant weight loss occurs provides an indication of the material's thermal stability.[1][2]

Thermal Cycling Test

To evaluate the long-term reliability, FSPCMs are subjected to repeated melting and freezing cycles.

  • Principle: This accelerated aging test simulates the material's performance over its operational lifetime.

  • Typical Procedure: The FSPCM sample is repeatedly cycled between a temperature below its freezing point and a temperature above its melting point for a specified number of cycles (e.g., 50, 100, or even 1000 cycles).[1][6][7] After cycling, DSC analysis is performed to determine any degradation in thermal properties.

Leakage Test

A simple yet critical test to confirm the form-stability of the PCM within the composite.

  • Principle: The FSPCM is heated to a temperature significantly above the melting point of the PCM to observe any leakage of the liquid phase.

  • Typical Procedure: The FSPCM sample is placed on a filter paper and kept in an oven at a temperature well above the melting point of this compound (e.g., 50 °C or 60 °C) for a defined period (e.g., 30 or 60 minutes).[3][7] The absence of any liquid PCM on the filter paper indicates good form stability.

Visualizing the Evaluation Process

To further clarify the experimental workflow for assessing the thermal reliability of this compound-based FSPCMs, the following diagrams illustrate the key steps.

Experimental_Workflow cluster_prep FSPCM Preparation cluster_eval Thermal Reliability Evaluation p1 Select Supporting Material p2 Impregnate with This compound p1->p2 e1 Initial Characterization (DSC, TGA) p2->e1 e2 Thermal Cycling e1->e2 e4 Leakage Test e1->e4 e3 Post-Cycling Characterization (DSC) e2->e3

Figure 1: General workflow for the preparation and thermal reliability evaluation of FSPCMs.

DSC_TGA_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start FSPCM Sample d1 Heat/Cool at Constant Rate start->d1 t1 Heat at Constant Rate start->t1 d2 Measure Heat Flow d1->d2 d3 Determine Melting/Freezing Temps & Latent Heat d2->d3 t2 Measure Mass Change t1->t2 t3 Determine Decomposition Temperature t2->t3

Figure 2: Detailed workflow for DSC and TGA characterization of FSPCMs.

Conclusion

The thermal reliability of this compound-based FSPCMs is critically dependent on the choice of the supporting matrix. Materials like expanded graphite, fumed silica, and mesoporous silica have demonstrated excellent potential in preventing leakage and maintaining stable thermal properties over numerous cycles.[1][3][4][5][7] Specifically, composites with high this compound content (up to 70 wt%) can be achieved with fumed silica and mesoporous silica without compromising form stability.[3][4][5][7] Furthermore, studies with extensive thermal cycling, such as the 1000 cycles performed on mesoporous silica-based FSPCMs, provide strong evidence of their long-term durability.[7] For any application, a thorough evaluation of these key performance indicators is essential for selecting the most appropriate FSPCM.

References

A Comparative Guide to the Thermophysical Properties of Octadecane and Other Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermophysical properties of phase change materials (PCMs) is critical for applications ranging from thermal energy storage to controlled drug delivery. This guide provides a comprehensive review of the thermophysical property data of octadecane (B175841), a widely studied paraffin-based PCM, and compares it with common alternatives, including other paraffin (B1166041) waxes, fatty acids, and hydrated salts.

This guide summarizes quantitative experimental data in structured tables for easy comparison, details the experimental protocols used to obtain this data, and provides a visual representation of the relationships between key thermophysical properties.

Data Presentation: Thermophysical Properties

The following tables present a summary of the key thermophysical properties of this compound and selected alternative PCMs. These values have been compiled from various experimental studies.

Table 1: Thermophysical Properties of this compound (C18H38)

PropertySolid PhaseLiquid PhaseUnit
Melting Point28.2[1]-°C
Density0.86 (at 20°C)0.777 (at 25°C)[2][3]g/cm³
Viscosity-3.84 (at 30°C)mPa·s
Thermal Conductivity0.41 (at 20°C)0.15 (at 30°C)W/(m·K)
Specific Heat Capacity2.1 (at 20°C)2.2 (at 30°C)kJ/(kg·K)
Latent Heat of Fusion241-kJ/kg

Table 2: Thermophysical Properties of Alternative Phase Change Materials

MaterialMelting Point (°C)Latent Heat of Fusion (kJ/kg)Density (Liquid, g/cm³)Thermal Conductivity (Liquid, W/(m·K))Specific Heat Capacity (Liquid, kJ/(kg·K))
Paraffin Wax (RT58) 581600.77 (at 60°C)0.15 (at 60°C)2.1 (at 60°C)
Palmitic Acid 61.2[4]203.40.85 (at 70°C)0.16 (at 70°C)[5]2.37 (at 70°C)[5]
Stearic Acid 69.31990.85 (at 80°C)0.16 (at 80°C)2.2 (at 80°C)
Calcium Chloride Hexahydrate 29.91901.52 (at 30°C)0.54 (at 30°C)1.9 (at 30°C)
Sodium Sulfate Decahydrate 32.4[6]2521.46 (at 40°C)0.58 (at 25°C)[6]3.2 (at 40°C)

Experimental Protocols: Measuring Thermophysical Properties

The data presented in this guide are obtained through various established experimental techniques. The following sections detail the methodologies for measuring the key thermophysical properties of PCMs.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the melting point, latent heat of fusion, and specific heat capacity of PCMs.[7]

Experimental Procedure:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Temperature Program: A controlled temperature program is initiated. For melting point and latent heat of fusion, the sample is typically heated at a constant rate (e.g., 5-10 °C/min) through its melting transition.

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Melting Point: The onset or peak of the endothermic melting curve is taken as the melting point.

    • Latent Heat of Fusion: The area under the melting peak is integrated to determine the latent heat of fusion.

    • Specific Heat Capacity: By comparing the heat flow to the sample with that of a known standard reference material (like sapphire) under the same conditions, the specific heat capacity can be calculated as a function of temperature.[8]

Transient Hot Wire Method for Thermal Conductivity

The transient hot wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids and molten PCMs.[1][4][9][10]

Experimental Procedure:

  • Apparatus: A thin platinum wire is vertically immersed in the liquid PCM sample. The wire acts as both a heating element and a resistance thermometer.

  • Measurement Principle: A step-wise constant voltage is applied to the wire, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding fluid.

  • Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is measured over a short period (typically a few seconds).

  • Data Analysis: The thermal conductivity is calculated from the slope of the line plotting the temperature increase versus the logarithm of time. This method minimizes the effects of natural convection.

Pycnometer Method for Density Measurement

The density of liquid PCMs is commonly determined using a pycnometer, which is a glass flask with a precisely known volume.[11][12]

Experimental Procedure:

  • Calibration: The exact volume of the pycnometer is determined by filling it with a reference liquid of known density, such as deionized water, at a specific temperature. The pycnometer is weighed empty and then filled with the reference liquid.

  • Sample Measurement: The pycnometer is cleaned, dried, and then filled with the liquid PCM at a controlled temperature.

  • Weighing: The mass of the pycnometer filled with the PCM is accurately measured.

  • Calculation: The density of the PCM is calculated by dividing the mass of the PCM (mass of filled pycnometer minus the mass of the empty pycnometer) by the calibrated volume of the pycnometer.

Rotational Viscometer for Viscosity Measurement

The viscosity of liquid PCMs is typically measured using a rotational viscometer, which determines the fluid's resistance to flow.[2][13][14][15][16]

Experimental Procedure:

  • Instrument Setup: A spindle of a specific geometry is attached to the viscometer and immersed in the liquid PCM sample, which is maintained at a constant temperature.

  • Measurement: The spindle is rotated at a constant speed. The viscometer measures the torque required to rotate the spindle.

  • Data Analysis: The viscosity of the liquid is calculated from the measured torque, the rotational speed, and the geometry of the spindle and the sample container.

Mandatory Visualization: Thermophysical Property Relationships

The following diagram illustrates the logical relationship between the key thermophysical properties of a typical phase change material and their dependence on temperature.

ThermophysicalProperties cluster_Solid Solid Phase cluster_Liquid Liquid Phase Solid_Density Density (ρ) MeltingPoint Melting Point (Tm) Solid_Density->MeltingPoint Solid_TC Thermal Conductivity (k) Solid_TC->MeltingPoint Solid_SHC Specific Heat Capacity (Cp) Solid_SHC->MeltingPoint Liquid_Density Density (ρ) Liquid_Viscosity Viscosity (η) Liquid_TC Thermal Conductivity (k) Liquid_SHC Specific Heat Capacity (Cp) MeltingPoint->Liquid_Density MeltingPoint->Liquid_Viscosity MeltingPoint->Liquid_TC MeltingPoint->Liquid_SHC LatentHeat Latent Heat of Fusion (ΔH) MeltingPoint->LatentHeat phase change at Temperature Temperature (T) Temperature->Solid_Density affects Temperature->Solid_TC affects Temperature->Solid_SHC affects Temperature->Liquid_Density affects Temperature->Liquid_Viscosity affects Temperature->Liquid_TC affects Temperature->Liquid_SHC affects

Caption: Relationship between temperature and thermophysical properties of a PCM.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of octadecane (B175841) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations.

Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). While some assessments do not classify this compound as hazardous, others identify it as a potential aspiration hazard, skin irritant, and serious eye irritant.[1] The primary risk is that it may be fatal if swallowed and enters the airways.[2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Use chemical-resistant gloves and wear protective, impervious clothing.[5]

  • Respiratory Protection: In case of insufficient ventilation, or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[5][6]

Always handle this compound in a well-ventilated area and keep it away from heat, ignition sources, and strong oxidizing agents.[4][5][6][7]

Step-by-Step Spill Management Protocol

Accidental spills must be managed promptly and safely. The procedure varies depending on the size of the spill.

For Small Spills:

  • Isolate the Area: Cordon off the spill area to prevent unauthorized entry.

  • Absorb the Material: Use absorbent paper or an inert material like sand, dry clay, or vermiculite (B1170534) to soak up the spilled this compound.[1][3][6][7]

  • Collect Waste: Carefully place the contaminated absorbent material into a suitable, sealable container for disposal.[5] Contaminated clothing and paper should be sealed in a vapor-tight plastic bag.[6]

  • Decontaminate the Surface: Wash the spill area with a solvent such as acetone, followed by a thorough cleaning with soap and water.[6]

For Large Spills:

  • Evacuate Personnel: Evacuate unnecessary personnel from the immediate area. For large spills, consider an initial downwind evacuation of at least 100 meters (330 feet).[6]

  • Ensure Ventilation: Make sure the area is well-ventilated.

  • Contain the Spill: Stop the leak if it is safe to do so. Create a dike around the spill using an inert absorbent material to prevent it from spreading.[3]

  • Absorb and Collect: Cover the spill with sand, earth, or another non-combustible absorbent material.[1] Shovel the material into a designated, labeled waste container.

  • Prevent Entry into Waterways: Do not allow the product to enter drains or sewers.[1][2][5]

This compound Disposal Procedures

The ultimate disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[2][7][8]

  • Waste Classification: Chemical waste generators must first determine if the this compound waste is classified as hazardous.[2] While not always classified as hazardous waste, it is crucial to consult state and local regulations for a definitive classification.[1][2]

  • Containerization: Place this compound waste and any contaminated materials (e.g., absorbents, PPE) into a suitable, tightly closed, and clearly labeled container to await disposal.[5][7]

  • Select Disposal Method: Based on local regulations and the nature of the waste (pure vs. contaminated), choose an appropriate disposal method:

    • Licensed Waste Disposal Company: The most recommended method is to entrust the disposal to a licensed professional waste disposal service.

    • Incineration: Send the material to an authorized incinerator equipped with an afterburner and scrubber.[9]

    • Landfill: In some cases, this compound can be sent to a landfill, but this must be an approved waste disposal facility.[1]

  • Avoid Improper Disposal: Never dispose of this compound by discharging it into sewers, drains, or the environment.[1][5]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Physical State Solid or Liquid (depending on temperature)
Melting Point 28°C[2]
Boiling Point 317°C[2]
Flash Point > 93.3°C to 166°C[2][3]
Vapor Pressure 1 hPa at 119°C[2]
Spill Isolation (Small) Isolate area for at least 25 meters (75 feet)[6]
Evacuation (Large Spill) Consider initial downwind evacuation for 100 meters (330 feet)[6]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

OctadecaneDisposal This compound Disposal Decision Workflow start Waste this compound Generated check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination pure_waste Pure or Non-Hazardous Contamination check_contamination->pure_waste No hazardous_waste Hazardous Contamination check_contamination->hazardous_waste Yes consult_regs Consult Local, State, and Federal Regulations pure_waste->consult_regs hazardous_waste->consult_regs containerize Securely Containerize and Label Waste consult_regs->containerize disposal_options Select Disposal Route containerize->disposal_options incinerator Approved Hazardous Waste Incinerator disposal_options->incinerator Hazardous Classification or Local Mandate landfill Licensed Landfill Facility disposal_options->landfill Non-Hazardous Classification & Permitted by Regulations recycling Recycle (if pure and unused) disposal_options->recycling Permitted & Feasible end Disposal Complete incinerator->end landfill->end recycling->end

Caption: Workflow for this compound waste disposal decisions.

References

Safeguarding Your Research: A Guide to Handling Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of octadecane (B175841), a long-chain hydrocarbon. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. Although some safety data sheets (SDS) may not classify this compound as hazardous, others indicate it can cause skin and eye irritation and may be fatal if swallowed and enters the airways.[1] Therefore, a conservative approach to PPE is recommended.

The following table summarizes the necessary personal protective equipment for handling this compound:

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side shields, chemical safety goggles, or a face shield.[1][2][3][4]Use of a face shield is recommended when there is a potential for splashing or dust generation.[1] Eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[5]
Hands Impervious gloves.[1]Suitable materials include polychloroprene, nitrile rubber, butyl rubber, or fluorocaoutchouc.[2] Latex gloves may also provide protection.[6][7] Always inspect gloves for degradation and wear before use and wash hands thoroughly after removal.[2]
Body Laboratory coat, overalls, or impervious protective clothing.[1][2][5]Protective clothing should be selected based on the potential for skin contact.[5]
Respiratory NIOSH-approved respirator.A dust respirator or a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be used when weighing or handling in a way that generates dust, or if ventilation is inadequate.[1][3][6][7]

Operational Plan: A Step-by-Step Guide to Handling this compound

Proper handling procedures are critical to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling cleanup.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand hazards prep_workspace Prepare Workspace prep_ppe->prep_workspace Ensure safety handling_weigh Weigh this compound prep_workspace->handling_weigh Begin work handling_transfer Transfer and Use handling_weigh->handling_transfer Proceed with experiment cleanup_decontaminate Decontaminate Surfaces handling_transfer->cleanup_decontaminate After use cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Collect waste cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe Final steps cleanup_wash Wash Hands cleanup_ppe->cleanup_wash Personal hygiene

This compound Handling Workflow Diagram

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

  • Prepare the Workspace: Ensure you are working in a well-ventilated area, preferably with a local exhaust or in a fume hood, especially if heating the substance or if dust may be generated.[1][3][5] Have an eyewash station and safety shower readily accessible.[1][4]

2. Handling:

  • Weighing and Transfer: When weighing or transferring this compound, minimize the generation of dust.[3][5] Use a scoop or spatula to handle the solid material.

  • Heating: If heating this compound, be aware that it is a combustible solid.[2] Keep it away from open flames and strong oxidizing agents.[2][3]

3. In Case of a Spill:

  • Minor Spills: For small spills, sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[3][4]

  • Large Spills: For larger spills, evacuate the area and alert emergency responders.[2] Prevent the spilled material from entering drains.[1][8]

First Aid Measures

In the event of exposure to this compound, immediate action is necessary:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][9] If irritation persists, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1][2] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the individual to fresh air.[1][5] If they are not breathing, provide artificial respiration.[5][9] Seek medical attention if the person feels unwell.[1]

  • Ingestion: Do NOT induce vomiting.[1][5] If swallowed, immediately call a poison center or doctor.[1][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[5]

  • Containerization: Place this compound waste and any contaminated materials (e.g., gloves, absorbent paper) into a suitable, clearly labeled, and sealed container for disposal.[5][6]

  • Disposal Method: Dispose of the waste through an approved waste disposal plant.[1][5] Do not allow the product to enter drains or sewers.[5][10] Unused product is not typically recycled and should be sent to a landfill.[10] Contaminated packaging should be disposed of as unused product.[5]

References

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Octadecane

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.